3-Isopropylpiperazine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035993 | |
| Record name | 3-Isopropylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-77-8 | |
| Record name | 3-Isopropyl-2,5-piperazine-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isopropylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Isopropylpiperazine-2,5-dione chemical properties and structure
An In-depth Technical Guide to 3-Isopropylpiperazine-2,5-dione: Chemical Properties and Structure
Introduction
This compound, a derivative of piperazine, is a chiral compound that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its rigid cyclic dipeptide structure, also known as a diketopiperazine, makes it an interesting scaffold for the synthesis of more complex molecules with specific pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development. The unique chiral nature of this compound, particularly its (R) and (S) enantiomers, plays a critical role in its biological interactions and applications.[1][2]
Chemical Structure
The fundamental structure of this compound consists of a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, and an isopropyl group attached to the carbon at the 3-position.[1] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-isopropylpiperazine-2,5-dione and (S)-3-isopropylpiperazine-2,5-dione.[1][3]
Table 1: Structural Identifiers for this compound and its Enantiomers
| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | 3-propan-2-ylpiperazine-2,5-dione[4] | (3S)-3-propan-2-ylpiperazine-2,5-dione[3] | (3R)-3-propan-2-ylpiperazine-2,5-dione[1] |
| CAS Number | 14771-77-8[4][5][6] | 16944-60-8[3] | 143673-66-9[1][7] |
| SMILES | CC(C)C1C(=O)NCC(=O)N1[4] | CC(C)[C@@H]1C(=O)NCC(=O)N1[3] | CC(C)[C@@H]1C(=O)NCC(=O)N1[1] |
| InChI | InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)[4][5] | 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1[3] | 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1[1] |
| InChIKey | IULFBTHVPRNQCG-UHFFFAOYSA-N[4][5] | IULFBTHVPRNQCG-LURJTMIESA-N[3] | IULFBTHVPRNQCG-ZCFIWIBFSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | [1][3][4][6] |
| Molecular Weight | 156.18 g/mol | [1][3][4] |
| Melting Point | 256-262 °C | [7][8] |
| Boiling Point (Predicted) | 445.7 ± 38.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [7] |
| Flash Point (Predicted) | 216.5 ± 26.9 °C | [7] |
| XLogP3 | 0.1 | [3][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 58.2 Ų | [3][4] |
| Optical Activity ([α]20/D, c=1% in H₂O) | +29±2° ((S)-enantiomer) / -31.5° ((R)-enantiomer)[8] | [8] |
Experimental Protocols
General Synthesis
The synthesis of enantiomerically pure this compound often involves cyclization reactions from appropriate amino acid precursors. A common method for preparing the (R)-enantiomer is outlined below.[1]
Methodology:
-
Intermediate Formation: React isopropylamine with diethyl oxalate. This reaction forms an intermediate amide.
-
Cyclization: Subject the intermediate to cyclization under controlled conditions. This step is typically carried out in a solvent such as ethanol with a catalyst like sodium ethoxide to facilitate the ring closure.[1]
The (S)-enantiomer is noted as a chiral building block for preparing D-amino acids via the "bis-lactim ether method".
Caption: General synthesis workflow for (R)-3-Isopropylpiperazine-2,5-dione.
Chemical Reactions
This compound can undergo several chemical transformations, making it a versatile intermediate.
Oxidation:
-
Protocol: The compound can be oxidized to form N-oxides using an oxidizing agent like hydrogen peroxide in the presence of acetic acid.[1]
Reduction:
-
Protocol: The carbonyl groups can be reduced to hydroxyl groups using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether solvent.[1]
Substitution:
-
Protocol: The isopropyl group may undergo nucleophilic substitution, which allows for the introduction of different alkyl or aryl groups. This reaction is typically carried out under appropriate conditions with alkyl or aryl halides using a base like sodium hydride.[1]
Biological Activity and Applications
This compound, particularly its chiral forms, has demonstrated potential in several areas of drug discovery and biochemical research.
-
Enzyme Inhibition: Research has suggested that (R)-3-Isopropyl-2,5-piperazinedione may function as an inhibitor for certain enzymes. For instance, a study explored its potential to inhibit HIV-1 integrase, an enzyme essential for the replication of the virus.[1] However, more research is needed to confirm its efficacy for developing anti-HIV therapeutics.[1]
-
Precursor for Drug Discovery: The distinct chemical structure of this compound makes it a valuable precursor for synthesizing more complex molecules with desired pharmacological properties.[1] It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[2]
-
Chiral Auxiliary: The enantiomers of this compound are used as chiral auxiliaries in the enantioselective synthesis of α-amino acids.[8]
-
Biochemical Research: Due to its ability to modulate enzyme activity, it is a useful tool in studies of enzyme interactions and biochemical pathways.[1]
Caption: Logical relationships of this compound's applications.
References
- 1. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-3-Isopropyl-2,5-piperazinedione | C7H12N2O2 | CID 736942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]
- 6. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]
- 7. (R)-3-Isopropylpiperazine-2,5-dione | CAS#:143673-66-9 | Chemsrc [chemsrc.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to (R)-3-Isopropyl-2,5-piperazinedione (CAS: 143673-66-9)
This technical guide provides a comprehensive overview of (R)-3-Isopropyl-2,5-piperazinedione, a chiral building block with significant applications in asymmetric synthesis and potential as a bioactive molecule. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Core Compound Information
(R)-3-Isopropyl-2,5-piperazinedione, also known as cyclo-(Gly-D-Val), is a cyclic dipeptide. Its rigid, chiral structure makes it a valuable tool in stereoselective synthesis and a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-Isopropyl-2,5-piperazinedione is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 143673-66-9 | [1][2][3] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 156.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | General supplier data |
| Melting Point | 258-262 °C (lit.) | [1][2] |
| Optical Activity | [α]20/D −31.5° (c = 1 in H₂O) | [2] |
| SMILES | CC(C)[C@H]1NC(=O)CNC1=O | [2] |
| InChI Key | IULFBTHVPRNQCG-ZCFIWIBFSA-N | [2] |
Spectroscopic Data
While raw spectral data is not publicly available, typical spectroscopic characteristics can be inferred from the structure. A summary of expected and reported spectroscopic data is provided below. For detailed spectra, it is recommended to consult a commercial supplier's certificate of analysis or specialized databases.[4]
-
¹H NMR: Expected signals would include those for the isopropyl group (a doublet and a multiplet), the methylene protons of the glycine residue, the alpha-proton of the valine residue, and the two amide protons.
-
¹³C NMR: Expected signals would include those for the two carbonyl carbons, the alpha-carbons of the glycine and valine residues, and the carbons of the isopropyl group.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 157.0921.
Synthesis and Applications
(R)-3-Isopropyl-2,5-piperazinedione is primarily utilized as a chiral auxiliary in the asymmetric synthesis of α-amino acids, most notably in the Schöllkopf bis-lactim ether method.[5][6] It also serves as a precursor for more complex molecules and has been investigated for its biological activities.[7]
Synthesis of (R)-3-Isopropyl-2,5-piperazinedione
The synthesis of (R)-3-Isopropyl-2,5-piperazinedione is typically achieved through the cyclization of a dipeptide precursor, Glycyl-D-Valine.
Materials:
-
N-benzyloxycarbonyl-glycine (Cbz-Gly)
-
D-Valine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Toluene
Procedure:
-
Dipeptide Formation: To a solution of N-benzyloxycarbonyl-glycine (1 eq.) and D-Valine methyl ester hydrochloride (1 eq.) in DCM, add HOBt (1.1 eq.) and TEA (1.1 eq.). Cool the mixture to 0 °C and add DCC (1.1 eq.). Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield Cbz-Gly-D-Val-OMe.
-
Deprotection and Cyclization: Dissolve the protected dipeptide in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to obtain H-Gly-D-Val-OMe.
-
Cyclization: Dissolve the deprotected dipeptide methyl ester in toluene and heat to reflux. The cyclization is driven by the intramolecular aminolysis of the methyl ester, with the elimination of methanol. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated (R)-3-Isopropyl-2,5-piperazinedione by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Asymmetric Synthesis: The Schöllkopf Method
The Schöllkopf method allows for the enantioselective synthesis of α-amino acids.[5][6] (R)-3-Isopropyl-2,5-piperazinedione is first converted to its bis-lactim ether, which then acts as a chiral glycine enolate equivalent.
Caption: Workflow for the Schöllkopf asymmetric synthesis of α-amino acids.
Biological Activity
(R)-3-Isopropyl-2,5-piperazinedione and related diketopiperazine structures have been investigated for their biological activities, with a notable focus on the inhibition of HIV-1 integrase.[7]
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes two key reactions: 3'-processing and strand transfer. Diketo acid derivatives have been identified as potent inhibitors of the strand transfer step.[8][9] While specific IC₅₀ values for (R)-3-Isopropyl-2,5-piperazinedione are not widely reported, related diketo acids show potent inhibition.
| Compound | 3'-Processing IC₅₀ (µM) | Strand Transfer IC₅₀ (µM) | Reference |
| L-731,988 (Diketo acid) | 5 | 0.1 | [8] |
The following workflow outlines a general procedure for assessing the inhibitory activity of a compound against HIV-1 integrase.
Caption: General workflow for in vitro HIV-1 integrase inhibition assays.
This protocol is a generalized representation based on commercially available kits.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate
-
Digoxigenin-labeled target DNA substrate
-
Assay buffer
-
Wash buffer
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate. Wash to remove unbound substrate.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of (R)-3-Isopropyl-2,5-piperazinedione to the wells and incubate.
-
Strand Transfer Reaction: Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.
-
Detection: Wash the plate to remove unbound reagents. Add the anti-digoxigenin-HRP conjugate and incubate. Wash again and add the HRP substrate.
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathways
Currently, there is no specific signaling pathway that has been definitively shown to be modulated by (R)-3-Isopropyl-2,5-piperazinedione. Its biological activity appears to be primarily based on direct interactions with enzymes, such as HIV-1 integrase. Further research is needed to elucidate any potential effects on cellular signaling cascades.
Conclusion
(R)-3-Isopropyl-2,5-piperazinedione is a valuable chiral molecule with established utility in asymmetric synthesis and potential for further development in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications. Researchers are encouraged to use this information as a starting point for their investigations into the diverse possibilities offered by this compound.
References
- 1. (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [chemicalbook.com]
- 2. (R)-(-)-3-异丙基-2,5-哌嗪二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. (R)-3-Isopropyl-2,5-piperazinedione(143673-66-9) 1H NMR spectrum [chemicalbook.com]
- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. smolecule.com [smolecule.com]
- 8. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers of 3-Isopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropylpiperazine-2,5-dione, a cyclic dipeptide (CDP) also known as a diketopiperazine (DKP), is a chiral molecule with significant potential in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making the synthesis, separation, and characterization of its stereoisomers a critical area of research. This technical guide provides a comprehensive overview of the stereoisomers of this compound and its close analog, 3,6-diisopropylpiperazine-2,5-dione (cyclo(Val-Val)), covering their synthesis, stereochemical assignment, and potential biological activities, with a focus on their role as antiviral agents.
Introduction to this compound and its Stereoisomers
This compound is a heterocyclic compound belonging to the piperazine class.[1] The presence of a chiral center at the 3-position gives rise to two enantiomers: (R)-3-isopropylpiperazine-2,5-dione and (S)-3-isopropylpiperazine-2,5-dione. A closely related and often studied compound is 3,6-diisopropylpiperazine-2,5-dione, formed from the cyclization of two valine amino acid residues. This compound possesses two chiral centers, leading to four possible stereoisomers: (3S,6S), (3R,6R), (3S,6R) (meso), and (3R,6S) (meso). The cis and trans relationship of the isopropyl groups significantly influences the molecule's conformation and biological function.
These cyclic dipeptides are of interest due to their rigid backbone and diverse biological activities, which can include antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific spatial arrangement of the isopropyl substituent(s) is a key determinant of their interaction with biological targets.
Physicochemical Properties of Stereoisomers
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (S)-3-Isopropylpiperazine-2,5-dione | (R)-3-Isopropyl-2,5-piperazinedione |
| Molecular Formula | C₇H₁₂N₂O₂ | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol |
| CAS Number | 16944-60-8 | 143673-66-9 |
| Melting Point | 256-262 °C | Not available |
| Optical Activity [α]20/D | +29±2°, c = 1% in H₂O | Not available |
Table 2: Physicochemical Properties of 3,6-Diisopropylpiperazine-2,5-dione Stereoisomers
| Property | (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 19943-16-9 |
| Boiling Point | 428.7°C at 760 mmHg |
Synthesis of Stereoisomers
The synthesis of stereochemically pure piperazine-2,5-diones is paramount for evaluating their specific biological activities. The primary method for achieving enantiopurity is through the cyclization of linear dipeptides derived from chiral amino acids.
General Synthesis of cyclo(L-Val-L-Val) ((3S,6S)-3,6-diisopropylpiperazine-2,5-dione)
The most common approach involves the formation of a dipeptide from L-valine, followed by cyclization.
Experimental Protocol:
-
Dipeptide Formation: L-valine is converted to a dipeptide ester. A common method involves the use of a coupling agent like isopropyl chloroformate in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out at a low temperature (0-5°C) in the presence of a stoichiometric amount of a base, for example, triethylamine.[1]
-
Cyclization: The resulting linear dipeptide ester is then subjected to cyclization to form the piperazine-2,5-dione ring. This is often achieved by heating the dipeptide in a suitable solvent.
General Strategy for the Synthesis of all Four Stereoisomers of cyclo(Val-Val)
A general route adaptable for the synthesis of all four stereoisomers involves the coupling of appropriately protected valine enantiomers, followed by deprotection and cyclization.[3]
Experimental Workflow:
Caption: Synthetic workflow for the four stereoisomers of cyclo(Val-Val).
Experimental Protocol (General):
-
Coupling: Couple the desired N-protected valine enantiomer (e.g., Boc-L-Val) with the corresponding valine methyl ester enantiomer using a standard peptide coupling reagent.
-
Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid).[3]
-
Cyclization: Induce cyclization of the deprotected dipeptide ester, often by heating in a suitable solvent like methanol under basic conditions (e.g., with ammonium hydroxide).[3]
Separation and Characterization of Stereoisomers
The separation and unambiguous identification of the synthesized stereoisomers are crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for this purpose.
Chiral HPLC Separation
Experimental Protocol (General Method Development):
-
Columns: Chiralpak IA or Chiralpak IB (25 cm x 0.46 cm).
-
Mobile Phases to Screen:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 254 nm.[4]
NMR Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for distinguishing between cis and trans diastereomers of 3,6-disubstituted piperazine-2,5-diones. The relative stereochemistry can be assigned based on the chemical shift differences of the protons on the piperazine-2,5-dione ring.[5][6] These analyses, often combined with X-ray crystallography, have shown that certain synthetic conditions, such as hydrogenation, can favor the formation of the cis isomer.[5]
Biological Activity
The stereoisomers of this compound and related cyclic dipeptides have been investigated for a range of biological activities, with antiviral activity being a prominent area of interest.
Antiviral Activity: HIV-1 Integrase Inhibition
Diketopiperazines and related diketo acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8][9] These compounds are thought to chelate the metal ions in the active site of the enzyme, thereby inhibiting the strand transfer reaction.
While specific IC₅₀ values for the stereoisomers of this compound are not available, related diketo acid inhibitors have shown potent activity. For example, the inhibitor L-731,988 inhibits the strand transfer activity of HIV-1 integrase with an IC₅₀ of approximately 100 nM.[7][10] The antiviral activity of these compounds is often highly dependent on their stereochemistry.
Table 3: HIV-1 Integrase and Antiviral Activity of Related Compounds
| Compound | Target | IC₅₀ / EC₅₀ | Reference |
| L-731,988 | HIV-1 Integrase (Strand Transfer) | ~100 nM | [10] |
| L-708,906 | HIV-1 (in cell culture) | 12.4 µM | [8] |
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Some cyclic dipeptides have been shown to possess anti-inflammatory properties by inhibiting this pathway. For instance, cyclo(L-Pro-L-Val) has been shown to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, which are key components of the NF-κB signaling cascade.[2] This inhibition leads to a decrease in the production of pro-inflammatory mediators.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by Cyclo(L-Pro-L-Val).
Conclusion
The stereoisomers of this compound and its di-isopropylated analogs represent a promising class of molecules for drug discovery and development. Their rigid structures and stereochemically dependent biological activities make them attractive scaffolds for targeting a range of diseases, particularly viral infections. Further research is needed to fully elucidate the specific biological activities and mechanisms of action of each stereoisomer. The development of robust stereoselective synthetic routes and chiral separation methods will be crucial for advancing the therapeutic potential of these compounds. This technical guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione|CAS 19943-16-9 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Peptidic HIV integrase inhibitors derived from HIV gene products: structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Cyclic Dipeptides: An In-depth Technical Guide to 3-Isopropylpiperazine-2,5-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a diverse and privileged scaffold in medicinal chemistry. Their inherent structural rigidity, metabolic stability, and ability to traverse biological membranes make them attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the biological activities of a representative CDP, 3-Isopropylpiperazine-2,5-dione, and its closely related analogs. We delve into its multifaceted roles, including antimicrobial, anti-quorum sensing, anticancer, neuroprotective, and anti-inflammatory activities. This document summarizes key quantitative data, provides detailed experimental protocols for crucial bioassays, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field.
Introduction
Cyclic dipeptides are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers a high degree of resistance to proteolytic degradation compared to their linear counterparts. This compound, a simple CDP derived from glycine and valine, and its analogs like Cyclo(L-Pro-L-Val), have garnered significant interest due to their broad spectrum of biological activities. These compounds have been isolated from various natural sources, including microorganisms and food products, and are also accessible through synthetic routes.[1] Their diverse bioactivities stem from their ability to interact with a range of biological targets and modulate key cellular signaling pathways.
Biological Activities of this compound and Related Cyclic Dipeptides
The piperazine-2,5-dione core serves as a versatile scaffold for the presentation of various functional groups, leading to a wide array of biological effects.
Antimicrobial Activity
Cyclic dipeptides have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanisms of action are varied and can include the disruption of cell membranes and the inhibition of essential cellular processes.
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Target Organism | Activity Metric | Value | Reference(s) |
| 3,6-bis(2-methylpropyl)-2,5-Piperazinedione | Multidrug-resistant bacteria | MIC | 4 - 15 µg/mL | [2] |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | MIC | 16.3 µg/mL | [3] |
| Cyclo(L-Pro-L-Val) | Bacillus subtilis | MIC | 18.2 µg/mL | [3] |
| Piperazine-2,5-dione derivatives | Staphylococcus aureus | MIC | 16 - >128 µg/mL | [4] |
| Piperazine-2,5-dione derivatives | Vibrio cholerae | MIC | 16 - 64 µg/mL | [4] |
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been identified as potent QS inhibitors.
Table 2: Anti-Quorum Sensing Activity of Cyclic Dipeptides
| Compound | Target Organism/System | Activity Metric | Value | Reference(s) |
| Cyclo(L-Pro-L-Val) | LuxR-dependent E. coli biosensor | IC50 | 0.4 mM | [3] |
| Tryptophan-containing CDPs | Chromobacterium violaceum CV026 | Violacein Inhibition | 40-60% at 1 mM | [5] |
| Tryptophan-containing CDPs | Pseudomonas aeruginosa PAO1 | Pyocyanin Reduction | up to 89% at 1 mM | [5] |
| 2,5-Piperazinedione | Pseudomonas aeruginosa PAO1 | QS Inhibition | Activity confirmed | [6] |
Anticancer Activity
The piperazine-2,5-dione scaffold is present in several natural and synthetic compounds with potent anticancer properties. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 3: Anticancer Activity of Piperazine-2,5-dione Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| 3,6-diunsaturated 2,5-DKP derivative (Cpd 11) | A549 (Lung Carcinoma) | IC50 | 1.2 | [7] |
| 3,6-diunsaturated 2,5-DKP derivative (Cpd 11) | HeLa (Cervical Cancer) | IC50 | 0.7 | [7] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma) | IC50 | 28 | [8] |
| Thiazolidinedione derivative of ciprofloxacin (Cpd 3i) | LOX IMVI (Melanoma) | IC50 | 25.4 | [9] |
| Thiazolidinedione derivative of ciprofloxacin (Cpd 3j) | A498 (Renal Cancer) | IC50 | 33.9 | [9] |
Neuroprotective Activity
Several cyclic dipeptides have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases. Their ability to cross the blood-brain barrier is a key advantage. The mechanisms underlying their neuroprotective effects often involve the modulation of oxidative stress and inflammatory pathways.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Cyclic dipeptides have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Cyclo(L-Pro-L-Val) has been reported to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, thereby exerting anti-inflammatory effects.[11] However, a study on other piperazine-2,5-dione derivatives did not show a reduction in NF-κB activity at a concentration of 10 µM in a lipopolysaccharide (LPS)-stimulated model.
Signaling Pathways Modulated by Cyclic Dipeptides
Cyclic dipeptides exert their diverse biological effects by modulating key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Certain cyclic dipeptides can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
References
- 1. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure | springermedizin.de [springermedizin.de]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Piperazinedione Core: A Privileged Scaffold in Drug Discovery and Natural Products
An In-depth Technical Guide to the Discovery and History of Piperazinedione Derivatives
The piperazinedione scaffold, specifically the 2,5-diketopiperazine (DKP) ring system, represents one of the most versatile and privileged structures in medicinal chemistry and natural product synthesis. These cyclic dipeptides, formed from the condensation of two amino acids, have a rich history dating back to early synthetic chemistry and have since been identified in a vast array of biologically active natural products. Their conformational rigidity, synthetic tractability, and ability to present diverse pharmacophoric features have made them a cornerstone in the development of therapeutics for a wide range of diseases, from infectious diseases and cancer to erectile dysfunction. This technical guide provides a comprehensive overview of the discovery, history, and key developments of piperazinedione derivatives for researchers, scientists, and drug development professionals.
A Historical Overview of Piperazinedione Discovery
The journey of piperazinedione derivatives began in the late 19th and early 20th centuries with the foundational work on peptide chemistry. The simplest 2,5-diketopiperazine, cyclo(Gly-Gly), was one of the first cyclic dipeptides to be synthesized and characterized. However, the true potential of this scaffold was unveiled with the discovery of naturally occurring piperazinediones with potent biological activities.
A pivotal moment in the history of piperazinediones was the isolation of gliotoxin in the 1930s, an epipolythiodiketopiperazine (ETP) from various fungi.[1] This discovery sparked significant interest in this class of compounds, leading to the isolation of a large family of ETP alkaloids.[2] Another key milestone was the discovery of bicyclomycin in 1972 from Streptomyces cinnamoneus.[3][4][5] This complex bridged diketopiperazine antibiotic, with its unique mechanism of action, further highlighted the therapeutic potential of this scaffold.
The late 20th and early 21st centuries witnessed a surge in the discovery and development of synthetic piperazinedione derivatives. A notable example is tadalafil , a potent and selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[6][7] The development of tadalafil showcased the power of rational drug design based on the piperazinedione core. More recently, plinabulin , a synthetic analog of the marine-derived phenylahistin, has emerged as a promising anticancer agent that disrupts microtubule dynamics.[8][9]
Key Classes of Piperazinedione Derivatives and Their Biological Activities
The structural diversity of piperazinedione derivatives is vast, leading to a wide spectrum of biological activities. The following table summarizes key classes and representative examples:
| Class of Piperazinedione Derivative | Representative Compound(s) | Key Biological Activity | Mechanism of Action | Year of Discovery/Key Development |
| Epipolythiodiketopiperazines (ETPs) | Gliotoxin, Chaetocin | Anticancer, Immunosuppressive, Antiviral | Induction of apoptosis, Inhibition of NF-κB signaling pathway[1][10][11][12] | Gliotoxin discovered in the 1930s[1] |
| Bridged Diketopiperazines | Bicyclomycin | Antibiotic (Gram-negative bacteria) | Inhibition of Rho transcription termination factor[3][5][13] | 1972[3][4][5] |
| Phenylahistin Analogs | Phenylahistin, Plinabulin | Anticancer, Chemotherapy-induced neutropenia treatment | Microtubule depolymerization, Activation of GEF-H1 signaling[8][9][14] | Phenylahistin discovered in the late 1990s[15] |
| Tetrahydro-β-carboline Diketopiperazines | Tadalafil | Erectile dysfunction, Pulmonary arterial hypertension | Selective inhibition of phosphodiesterase type 5 (PDE5)[6][7][16] | Approved by FDA in 2003[6] |
| Simple Diketopiperazines | Cyclo(His-Ala), Cyclo(Phe-Pro) | Antidepressant, Anti-inflammatory, Analgesic | Varied, including modulation of neurotransmitter systems | Ongoing research |
Quantitative Data on Biological Activity
The following tables provide a summary of quantitative data for key piperazinedione derivatives, illustrating their potency against various biological targets.
Table 1: Anticancer Activity of Plinabulin and Phenylahistin Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Plinabulin | NCI-H460 (Non-small cell lung cancer) | 26 | [14] |
| Phenylahistin Derivative 8g | NCI-H460 (Non-small cell lung cancer) | 2 | [17] |
| Phenylahistin Derivative 8f | NCI-H460 (Non-small cell lung cancer) | 10 | [17] |
| Phenylahistin Derivative 10u | A549 (Lung carcinoma) | 16 | [14] |
| Phenylahistin Derivative 10v | A549 (Lung carcinoma) | 21 | [14] |
| Phenylahistin Derivative 15p | NCI-H460 (Non-small cell lung cancer) | 1.03 | [18] |
| Phenylahistin Derivative 16d | NCI-H460 (Non-small cell lung cancer) | 5.38 | [18] |
| (-)-Phenylahistin | P388 leukemia | 1.8 x 10⁻⁷ M | [15] |
Table 2: PDE5 Inhibitory Activity of Tadalafil
| Compound | Enzyme | IC50 (nM) | Reference |
| Tadalafil | PDE5 | 5 | [7][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis of a piperazinedione derivative and a key biological assay.
Synthesis of Tadalafil
This protocol describes a key step in the synthesis of tadalafil, involving a Pictet-Spengler reaction followed by cyclization to form the diketopiperazine ring.[6][19]
Step 1: Pictet-Spengler Reaction
-
(D)-Tryptophan methyl ester and piperonal are reacted in the presence of an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent like dichloromethane.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product, a tetrahydro-β-carboline intermediate, is isolated and purified by column chromatography.
Step 2: Diketopiperazine Ring Formation
-
The purified tetrahydro-β-carboline intermediate is dissolved in a solvent such as methanol.
-
Chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
After stirring, an excess of methylamine is added to the reaction mixture.
-
The reaction is heated to reflux until the cyclization is complete.
-
The product, tadalafil, is isolated by filtration and can be further purified by recrystallization.[20]
Forced Swim Test (FST) for Antidepressant Activity
The Forced Swim Test is a common behavioral assay used to screen for antidepressant effects of novel compounds.[21][22][23][24][25]
Apparatus:
-
A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25 °C) to a depth of 30 cm.
Procedure:
-
Habituation Session (Day 1): Each mouse is individually placed in the cylinder for a 15-minute pre-test session. This allows the animal to habituate to the testing environment.
-
Drug Administration: The test compound (e.g., a piperazinedione derivative) or a vehicle control is administered to the mice at a specific time point before the test session (e.g., 60 minutes prior). A positive control, such as fluoxetine, is often included.[25]
-
Test Session (Day 2): 24 hours after the habituation session, each mouse is placed back into the cylinder for a 6-minute test session.
-
Data Recording: The entire 6-minute session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: The duration of immobility is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests a potential antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which piperazinedione derivatives exert their effects is critical for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways.
Caption: Plinabulin's mechanism of action.
Caption: Tadalafil's mechanism of action.
Caption: Gliotoxin's mechanisms of action.
Conclusion
The piperazinedione core has proven to be an enduring and remarkably fruitful scaffold in the quest for new therapeutic agents. From its early discovery in natural products to its central role in modern, rationally designed drugs, the piperazinedione motif continues to inspire chemists and pharmacologists. The rich history and diverse biological activities of these derivatives underscore the power of this privileged structure. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the future of piperazinedione-based drug discovery remains exceptionally bright, promising new and improved treatments for a multitude of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of epipolythiodiketopiperazine alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Tadalafil - Wikipedia [en.wikipedia.org]
- 7. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. oncology-central.com [oncology-central.com]
- 10. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gliotoxin - Wikipedia [en.wikipedia.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antitumor activity of phenylahistin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]
- 21. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. lasa.co.uk [lasa.co.uk]
- 24. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 25. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
An In-Depth Technical Guide to 3-Isopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropylpiperazine-2,5-dione, also known as cyclo(L-Val-Gly), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. These scaffolds are of significant interest in medicinal chemistry due to their rigid structure, metabolic stability, and diverse biological activities. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential biological applications of this compound, supported by experimental insights and methodologies.
Molecular Profile
This compound is a chiral molecule with the chemical formula C₇H₁₂N₂O₂.[1] Its structure consists of a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, and an isopropyl group at position 3, derived from the amino acid valine.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | |
| IUPAC Name | This compound | [1] |
| CAS Number | 14771-77-8 | [1] |
Synthesis Protocols
The synthesis of this compound, a derivative of piperazine-2,5-dione, can be achieved through the cyclization of a dipeptide precursor, typically L-valyl-glycine. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed.
Solution-Phase Synthesis of cyclo(L-Pro-L-Val) as a Representative Protocol
A general and robust solution-phase protocol for a related diketopiperazine, cyclo(L-Pro-L-Val), involves the coupling of protected amino acids followed by deprotection and intramolecular cyclization. This can be adapted for the synthesis of this compound by substituting the appropriate amino acids.
Objective: To synthesize a diketopiperazine via solution-phase chemistry.
Materials:
-
Boc-L-Valine
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Formation:
-
Dissolve Boc-L-Valine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add DCC (1.1 eq) and stir for 30 minutes at 0°C.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and neutralize with TEA (1.1 eq).
-
Add the neutralized glycine methyl ester solution to the activated Boc-L-Valine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate.
-
Purify the resulting Boc-L-Val-Gly-OMe dipeptide by silica gel chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified dipeptide in a 50% TFA in DCM solution.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove TFA and DCM, yielding H-L-Val-Gly-OMe·TFA salt.
-
-
Cyclization:
-
Dissolve the TFA salt in a high-boiling point solvent like methanol or 2-butanol containing a weak base such as triethylamine or N-methyl morpholine to neutralize the salt.
-
Heat the solution to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography or recrystallization.[2]
-
Diagram of Solution-Phase Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of this compound.
Solid-Phase Synthesis of cyclo(L-Pro-L-Val) as a Representative Protocol
Solid-phase peptide synthesis (SPPS) offers a more streamlined approach, particularly for library synthesis, culminating in a cyclative cleavage step.
Objective: To synthesize a diketopiperazine using Fmoc-based SPPS.
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-L-Glycine-OH
-
20% Piperidine in Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
10% N,N-Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling and Initial Deprotection:
-
Swell Fmoc-L-Val-Wang resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from valine.
-
-
Coupling of the Second Amino Acid:
-
Activate Fmoc-L-Glycine-OH with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate.
-
Monitor coupling completion using a Kaiser test.
-
-
Final Deprotection:
-
Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
-
-
Cyclative Cleavage:
-
Treat the deprotected dipeptide-resin with a solution of 10% DIPEA in DCM.
-
Agitate the mixture at room temperature for 12-24 hours. The basic conditions induce intramolecular cyclization and cleavage from the resin.
-
Filter the resin and collect the filtrate containing the crude product.
-
Purify the crude this compound by HPLC.[3]
-
Diagram of Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Biological Activities and Experimental Assays
The piperazine-2,5-dione scaffold is associated with a wide range of biological activities, including antimicrobial, neuroprotective, and antiviral properties.
HIV-1 Integrase Inhibition
Diketopiperazines have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-end processing and strand transfer.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Scintillation Proximity Assay)
This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration.
Objective: To determine the inhibitory activity of a compound against the strand transfer reaction catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Biotinylated HIV-1 long terminal repeat (LTR) sequence oligonucleotides (donor DNA)
-
Streptavidin-coated polyvinyltoluene Scintillation Proximity Assay (SPA) beads
-
Radiolabeled inhibitor (e.g., ³H-labeled diketo acid) or unlabeled test compound and a radiolabeled target DNA
-
Assay buffer (e.g., 25 mM HEPES, 25 mM MnCl₂, 100 µg/mL BSA, 5 mM β-mercaptoethanol, 50 mM NaCl)
-
Microtiter plates
Procedure:
-
Immobilization of Donor DNA: Incubate streptavidin-coated SPA beads with biotinylated donor DNA.
-
Integrase-DNA Complex Formation: Add recombinant HIV-1 integrase to the DNA-coated beads and incubate to allow for the formation of the integrase-donor DNA complex.
-
Inhibition Assay:
-
Add the test compound (this compound) at various concentrations.
-
Add a radiolabeled target DNA.
-
Incubate to allow for the strand transfer reaction.
-
-
Detection: Measure the scintillation counts. A decrease in signal indicates inhibition of the strand transfer reaction, as the radiolabeled target DNA is not incorporated into the complex.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.[1]
Diagram of HIV-1 Integrase Inhibition Assay
Caption: Logical workflow of the HIV-1 integrase strand transfer inhibition assay.
Neuroprotective Activity
Diketopiperazines have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and modulating inflammatory pathways.[4][5]
Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Some piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects through the activation of the Nrf2 pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of cytoprotective genes.
Diagram of Potential Neuroprotective Signaling Pathway
Caption: Proposed Nrf2-mediated antioxidant signaling pathway for diketopiperazines.
Antimicrobial Activity
The diketopiperazine scaffold is found in many natural products with antimicrobial properties. Their mechanism of action can vary, but often involves the disruption of the bacterial cell membrane or interference with essential cellular processes. The amphiphilic nature of some diketopiperazines, with both hydrophobic and cationic regions, is thought to be important for their interaction with and disruption of microbial membranes.[6]
Conclusion
This compound is a structurally simple yet biologically relevant molecule. Its synthesis is accessible through established peptide chemistry protocols, and its core scaffold is associated with a range of promising biological activities. This technical guide provides a foundation for researchers interested in exploring the synthesis and therapeutic potential of this and related diketopiperazine compounds. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutics based on this privileged scaffold.
References
- 1. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Isopropylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Isopropylpiperazine-2,5-dione, also known as cyclo(Gly-Val). The information is intended to support research and development activities where this molecule is of interest. All data is presented in a structured format for clarity and ease of use.
Spectroscopic Data
The unique structural features of this compound give rise to a distinct spectroscopic signature. The following sections summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and fully assigned high-resolution NMR spectrum for this compound is not readily found in a single source, data for closely related compounds and partial data for the title compound are available. A full assignment of proton NMR, including coupling constants and multiplicities, has been noted as not being widely published.
¹H NMR Data (Predicted and based on related structures)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~3.8 - 4.0 | Doublet of doublets | --- |
| H-6 (CH₂) | ~3.9 - 4.1 (α), ~3.2 - 3.4 (β) | Doublet of doublets | --- |
| CH (isopropyl) | ~2.2 - 2.4 | Multiplet | --- |
| CH₃ (isopropyl) | ~0.9 - 1.1 | Doublet | ~7.0 |
| NH (amide) | ~7.5 - 8.5 | Broad singlet | --- |
¹³C NMR Data
A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH, as cited in PubChem. The expected chemical shifts are outlined below.
| Carbon | Chemical Shift (ppm) |
| C=O (C2, C5) | ~165 - 175 |
| C-3 | ~58 - 62 |
| C-6 | ~43 - 47 |
| CH (isopropyl) | ~30 - 34 |
| CH₃ (isopropyl) | ~17 - 20 |
Infrared (IR) Spectroscopy
The experimental IR and micro-Raman spectra of solid cyclo(Gly-Val) have been reported, and the vibrational modes have been analyzed using DFT calculations. Key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3328 | N-H Stretch | Weak |
| ~3000 - 3100 | C-H Stretch (amide) | Medium |
| ~2850 - 2980 | C-H Stretch (aliphatic) | Strong |
| ~1650 - 1680 | C=O Stretch (Amide I) | Strong |
| ~1450 - 1550 | N-H Bend (Amide II) | Medium |
| ~1370 | C-H Bend (isopropyl) | Medium |
Mass Spectrometry (MS)
GC-MS data for this compound is available in the PubChem database. The fragmentation pattern is consistent with the structure of a cyclic dipeptide.
| m/z | Relative Intensity | Possible Fragment |
| 156 | --- | [M]⁺ (Molecular Ion) |
| 114 | 99.99 | [M - C₃H₆]⁺ or cleavage of the isopropyl group |
| 85 | 14.60 | Further fragmentation |
| 70 | 10.50 | Further fragmentation |
| 57 | 15.60 | [C₄H₉]⁺ (tert-butyl cation rearrangement) or [C₃H₅O]⁺ |
| 30 | 30.40 | [CH₂=NH₂]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound (cyclo(Gly-Val))
The synthesis of this compound can be achieved through the cyclization of the corresponding linear dipeptide, Glycyl-L-valine.
Step 1: Synthesis of Glycyl-L-valine
This protocol describes a solution-phase synthesis using Boc (tert-butoxycarbonyl) protection for the N-terminus of glycine.
-
Protection of Glycine:
-
Dissolve L-glycine in a 1:1 mixture of water and dioxane.
-
Adjust the pH to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) to a pH of 2-3.
-
Extract the Boc-glycine into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-glycine.
-
-
Coupling Reaction:
-
Dissolve Boc-glycine and L-valine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, like N-hydroxysuccinimide (NHS), to the solution.
-
Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC.
-
Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Val-OMe.
-
-
Deprotection:
-
Saponification: Dissolve the protected dipeptide in a mixture of methanol and water, and add sodium hydroxide to hydrolyze the methyl ester. Monitor the reaction by TLC. Acidify to obtain Boc-Gly-Val.
-
Boc Removal: Dissolve the resulting Boc-protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM). Stir for 1-2 hours at room temperature. Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate
-
An In-depth Technical Guide to the Solubility Profile of 3-Isopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-isopropylpiperazine-2,5-dione, a cyclic dipeptide of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physicochemical properties, a predicted solubility profile based on its chemical structure, and a detailed, generalized experimental protocol for determining its solubility in common laboratory solvents.
Compound Profile: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility and behavior in various solvent systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 156.18 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder | |
| Melting Point | 258-262 °C | [1] |
| LogP | -1.19 | [1] |
| PSA (Polar Surface Area) | 58.20 Ų | [1] |
| CAS Number | 14771-77-8 | [3] |
The negative LogP value suggests that this compound is a relatively polar molecule, indicating a preference for polar solvents over nonpolar ones. The presence of two amide bonds contributes to its polarity and potential for hydrogen bonding.
Predicted Solubility Profile
Based on the chemical structure and physicochemical properties, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. It is important to note that this is a theoretical profile and experimental verification is required for quantitative data.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The molecule can form hydrogen bonds with protic solvents via its amide groups. The presence of the isopropyl group may slightly limit aqueous solubility compared to simpler piperazinediones. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors and have polarities that are well-suited to dissolve polar molecules like this compound. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the molecule makes it unlikely to be soluble in nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, a widely accepted technique for determining equilibrium solubility, adapted for this compound.[5]
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
3. Data Analysis and Reporting:
-
Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.
-
Specify the temperature at which the solubility was determined.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound. For precise quantitative data, it is imperative that researchers perform the experimental protocol outlined above. The provided information should serve as a valuable starting point for formulation development and other research applications involving this compound.
References
- 1. (R)-3-Isopropylpiperazine-2,5-dione | CAS#:143673-66-9 | Chemsrc [chemsrc.com]
- 2. (S)-3-Isopropyl-2,5-piperazinedione = 99.0 HPLC sum of enantiomers 16944-60-8 [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 3-Isopropylpiperazine-2,5-dione as a Chiral Building Block
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylpiperazine-2,5-dione, a derivative of the piperazine class of compounds, is a pivotal chiral building block in modern organic synthesis.[1] Its rigid, cyclic dipeptide structure, derived from valine and glycine, provides a well-defined stereochemical environment. This inherent chirality is instrumental in its primary application as a chiral auxiliary, a tool for transferring stereochemical information to a prochiral substrate, enabling the synthesis of enantiomerically pure compounds.[2]
This technical guide offers an in-depth exploration of this compound, focusing on its synthesis, physicochemical properties, and its significant role in asymmetric synthesis, particularly for the preparation of non-proteinogenic α-amino acids. Its applications in pharmaceutical development and biochemical research will also be discussed, highlighting its versatility as a scaffold for creating complex, bioactive molecules.[3][4]
Physicochemical and Chiral Properties
This compound exists as two enantiomers, (R) and (S), which possess distinct optical properties critical for their function in stereoselective reactions. The specific spatial arrangement of the isopropyl group dictates the stereochemical outcome of subsequent synthetic transformations.[1]
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-(-)-3-Isopropylpiperazine-2,5-dione | (S)-(+)-3-Isopropylpiperazine-2,5-dione | Racemic this compound |
| CAS Number | 143673-66-9[1][5] | 16944-60-8[6] | 14771-77-8[7] |
| Molecular Formula | C₇H₁₂N₂O₂[1][6] | C₇H₁₂N₂O₂[6] | C₇H₁₂N₂O₂[7] |
| Molecular Weight | 156.18 g/mol [1][6] | 156.18 g/mol [6] | 156.18 g/mol [8] |
| Melting Point | 258-262 °C[4][5] | 256-262 °C[6] | Not specified |
| Optical Activity | [α]20/D −31.5°, c = 1 in H₂O[2] | [α]20/D +29±2°, c = 1% in H₂O[6] | Not applicable |
| Appearance | White solid | White solid | White solid |
| IUPAC Name | (3R)-3-propan-2-ylpiperazine-2,5-dione[1] | (3S)-3-propan-2-ylpiperazine-2,5-dione | 3-(propan-2-yl)piperazine-2,5-dione[8] |
The Role as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[9] The auxiliary introduces a chiral center, which directs subsequent reactions to favor the formation of one stereoisomer over another. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. This compound is a classic example, most notably used in the enantioselective synthesis of α-amino acids.[2]
Synthesis and Key Reactions
The piperazine-2,5-dione scaffold is a versatile platform for generating bioactive molecules.[10] Synthetic access typically involves the cyclization of dipeptides or building upon the pre-formed core.[10][11]
General Synthesis of the Core Structure
A common method for synthesizing the (R)- or (S)-3-Isopropylpiperazine-2,5-dione involves the cyclization of a dipeptide precursor, such as L-Valylglycine or D-Valylglycine. This intramolecular condensation forms the stable six-membered diketopiperazine ring.
Key Chemical Reactions
The core structure can undergo several transformations, making it a versatile intermediate:
-
Oxidation: The nitrogen atoms can be oxidized to N-oxides using agents like hydrogen peroxide.[1]
-
Reduction: The carbonyl groups can be reduced to hydroxyl groups using strong reducing agents like lithium aluminum hydride.[1]
-
Substitution: The piperazine ring can be functionalized, for example, through condensation reactions with aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones.[10]
Experimental Protocols
Protocol: Enantioselective Synthesis of α-Amino Acids (Schöllkopf Bis-Lactim Ether Method)
This method, developed by Professor Schöllkopf, is a cornerstone application of this compound as a chiral auxiliary for preparing D- or L-amino acids.[2][6]
Objective: To synthesize an enantiomerically enriched α-amino acid via diastereoselective alkylation of the bis-lactim ether of (S)-3-isopropylpiperazine-2,5-dione.
Step 1: Formation of the Bis-lactim Ether
-
Suspend (S)-3-isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether. Purify by column chromatography or distillation.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise to deprotonate the glycine-derived carbon, forming a nucleophilic carbanion. Stir for 30 minutes.
-
Add the desired electrophile (e.g., benzyl bromide) (1.1 eq) and stir at -78 °C for 2-4 hours. The bulky isopropyl group sterically hinders one face of the molecule, directing the electrophile to the opposite face.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the alkylated product.
Step 3: Hydrolysis and Product Isolation
-
Dissolve the crude alkylated intermediate in dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Heat the solution at reflux for 4-6 hours to hydrolyze both the imino ether and the amide bonds.
-
Cool the reaction mixture and separate the layers. The aqueous layer contains the desired α-amino acid ester and the valine methyl ester from the auxiliary.
-
Isolate the desired α-amino acid product using ion-exchange chromatography or crystallization. The chiral auxiliary (as valine ester) can be recovered and recycled.
Quantitative Data Summary
The effectiveness of the Schöllkopf method lies in its high diastereoselectivity, leading to final products with high enantiomeric excess (e.e.). The yields and selectivity are dependent on the specific electrophile and reaction conditions used.
Table 2: Representative Results for Asymmetric Alkylation (Note: Data are illustrative, compiled from typical outcomes reported in organic synthesis literature for this method.)
| Electrophile (R-X) | Product (α-Amino Acid) | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | Phenylalanine | 75-85% | >95% |
| Iodomethane | Alanine | 70-80% | >95% |
| Allyl bromide | Allylglycine | 70-80% | >90% |
| Isopropyl iodide | Leucine | 65-75% | >95% |
Applications in Drug Discovery and Development
The chiral nature of this compound makes it a valuable precursor for synthesizing complex molecules with specific pharmacological properties.[1]
-
Intermediate for Pharmaceuticals: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.[3][4] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13]
-
Enzyme Inhibition Studies: The compound and its derivatives are used to study molecular interactions. For example, (R)-3-Isopropyl-2,5-piperazinedione has been investigated for its potential to inhibit HIV-1 integrase, an enzyme critical for viral replication.[1]
-
Scaffold for Bioactive Molecules: The piperazine-2,5-dione core is a useful scaffold for functionalization to generate libraries of bioactive molecules for screening against various biological targets.[10][14] This is crucial in the early stages of drug discovery.
Conclusion
This compound is a powerful and reliable chiral building block in asymmetric synthesis. Its utility is most profoundly demonstrated in the Schöllkopf method for producing enantiomerically pure α-amino acids, which are themselves vital components for peptide synthesis and drug development. The compound's rigid stereochemistry, synthetic accessibility, and the recoverability of the chiral auxiliary make it an efficient and valuable tool for researchers in organic chemistry and medicinal chemistry. Its continued application as a versatile scaffold ensures its relevance in the ongoing quest for novel, stereochemically defined therapeutic agents.[2][3]
References
- 1. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-3-Isopropylpiperazine-2,5-dione | CAS#:143673-66-9 | Chemsrc [chemsrc.com]
- 6. (S)-3-Isopropyl-2,5-piperazinedione = 99.0 HPLC sum of enantiomers 16944-60-8 [sigmaaldrich.com]
- 7. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine-2,5-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine-2,5-dione, a six-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural and biological properties. This versatile core, also known as a diketopiperazine (DKP), is found in a wide array of natural products and has been extensively utilized in the design of novel therapeutic agents. Its rigid, near-planar structure provides conformational constraint, which can lead to high-affinity binding to biological targets, while also offering resistance to enzymatic degradation and increased cell permeability. This guide provides a comprehensive overview of the piperazine-2,5-dione scaffold, including its synthesis, biological activities, and its role in modulating key signaling pathways.
Chemical Synthesis of the Piperazine-2,5-dione Core
The fundamental approach to synthesizing the piperazine-2,5-dione scaffold involves the cyclization of dipeptides. A common and straightforward method is the thermal condensation of amino acids. For instance, the simplest member of this class, piperazine-2,5-dione itself, can be synthesized from glycine.
A more versatile approach for creating substituted piperazine-2,5-diones involves the condensation of two different amino acids to form a linear dipeptide, followed by an intramolecular cyclization. This allows for the introduction of various substituents at the 3- and 6-positions of the ring, enabling the exploration of structure-activity relationships (SAR).
Biological Activities and Therapeutic Potential
Derivatives of the piperazine-2,5-dione scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant area of investigation for piperazine-2,5-dione derivatives is in oncology. These compounds have shown potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | A549 (Lung Carcinoma) | 1.2 | [1] |
| Hela (Cervical Carcinoma) | 0.7 | [1] | |
| Compound 6h | AsPC-1 (Pancreatic Cancer) | 6 ± 0.85 | [2] |
| SW1990 (Pancreatic Cancer) | 6 ± 0.85 | [2] | |
| Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [3] |
| Compound 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [3] |
| Compound 3 | SH-SY5Y (Neuroblastoma) | 0.08 µg/mL | [4] |
| Compound 11 | MCF7 (Breast Cancer) | 2.72 µg/mL | [4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and piperazine-2,5-dione derivatives have shown promise as anti-inflammatory agents. Their mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of key inflammatory signaling pathways.
| Compound | Assay | IC50 (µM) | Reference |
| Compound PD-2 | Antioxidant activity | 2.396 µg/mL | [5] |
| Compound 88 | Nitric Oxide (NO) suppression | 4.9 ± 0.3 | [6] |
| Compound 97 | Nitric Oxide (NO) suppression | 9.6 ± 0.5 | [6] |
Other Biological Activities
Beyond cancer and inflammation, the piperazine-2,5-dione scaffold has been explored for a variety of other therapeutic applications, including:
-
Antidepressant and Analgesic Effects: Certain indole-bearing piperazine-2,5-dione derivatives have exhibited significant antidepressant and analgesic activities in vivo.[7]
-
Antimicrobial and Antifungal Activity: Some derivatives have shown activity against pathogenic bacteria and fungi.[5]
-
Antiviral Activity: The potential of these compounds as antiviral agents, for instance against influenza virus, has also been investigated.[8]
Key Signaling Pathways Modulated by Piperazine-2,5-dione Derivatives
The diverse biological effects of piperazine-2,5-dione derivatives stem from their ability to interact with and modulate various cellular signaling pathways.
Apoptosis Induction in Cancer Cells
A common mechanism by which piperazine-2,5-dione derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Physicochemical and Biological Profile of 3-Isopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological activities of 3-Isopropylpiperazine-2,5-dione. The information is intended for researchers and professionals involved in drug discovery and development.
Core Physical Properties
This compound, also known as cyclo(Gly-Val), is a cyclic dipeptide. Its physical properties are crucial for its handling, formulation, and potential therapeutic applications. The (S)-enantiomer is a chiral building block used in the synthesis of D-amino acids via the "bis-lactim ether method".
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | 256-262 °C ((S)-enantiomer) | |
| Molecular Formula | C₇H₁₂N₂O₂ | |
| Molecular Weight | 156.18 g/mol | |
| CAS Number | 16944-60-8 ((S)-enantiomer) |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow.
Synthesis of a Representative Piperazine-2,5-dione: Cyclo(L-Pro-L-Val) via Solid-Phase Synthesis
Principle: The linear dipeptide is assembled on a solid support (resin). Subsequent cleavage from the resin is designed to occur concomitantly with intramolecular cyclization to yield the desired diketopiperazine.
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-L-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Fmoc-L-Val-Wang resin is placed in a synthesis vessel and swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection of Valine: The resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the valine residue. The resin is then washed thoroughly with DMF and DCM.
-
Coupling of Proline: Fmoc-L-Pro-OH is pre-activated with DIC and HOBt (or Oxyma) and then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser test.
-
Fmoc Deprotection of Proline: The Fmoc group is removed from the newly added proline residue using 20% piperidine in DMF, followed by thorough washing.
-
Cyclative Cleavage: The resin-bound linear dipeptide is treated with a solution of 10% DIPEA in DCM. This basic condition promotes the intramolecular cyclization and cleavage from the resin, releasing the crude cyclo(L-Pro-L-Val) into the solution. The reaction progress is monitored by HPLC.
-
Purification: The collected filtrate containing the crude product is purified, typically by recrystallization or chromatography, to yield the pure cyclic dipeptide.
Biological Activity and Signaling Pathways
Piperazine-2,5-diones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Some derivatives have been shown to modulate specific signaling pathways.
Modulation of the IL-6/Nrf2 Signaling Pathway
Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been identified as antioxidants that can protect against oxidative stress-induced cell injury. Their mechanism of action can involve the positive regulation of the Interleukin-6 (IL-6) / Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling loop.
Under conditions of oxidative stress, the transcription factor Nrf2 plays a crucial role in the cellular defense system by upregulating the expression of antioxidant genes. IL-6, a cytokine, can in turn promote cell survival and has been shown to be involved in a positive feedback loop with Nrf2. Small molecule activators, such as certain piperazine-2,5-diones, can enhance this protective pathway.
Caption: IL-6/Nrf2 positive feedback loop modulated by a piperazine-2,5-dione derivative.
Experimental Workflow for Assessing Antioxidant Activity
The following is a generalized workflow for evaluating the potential of a compound like this compound to mitigate oxidative stress in a cellular model.
Caption: Workflow for evaluating the antioxidant activity of this compound.
References
Methodological & Application
Synthesis Protocol for (R)-3-Isopropyl-2,5-piperazinedione
Application Notes
(R)-3-Isopropyl-2,5-piperazinedione , a chiral cyclic dipeptide, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid backbone and specific stereochemistry make it an important scaffold for the synthesis of more complex, biologically active molecules. This document provides a detailed protocol for the synthesis of (R)-3-Isopropyl-2,5-piperazinedione, commencing from the readily available chiral precursor, (R)-valine. The synthetic strategy involves a three-step sequence: esterification of (R)-valine, peptide coupling with a protected glycine moiety, followed by deprotection and intramolecular cyclization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible method for obtaining the target compound.
Synthesis Overview
The synthesis of (R)-3-Isopropyl-2,5-piperazinedione is achieved through a solution-phase peptide synthesis approach. The key steps are outlined below:
-
Esterification of (R)-Valine: The carboxylic acid of (R)-valine is converted to its methyl ester to prevent its participation in the subsequent peptide coupling reaction.
-
Peptide Coupling: The resulting (R)-valine methyl ester is coupled with an N-protected glycine, such as Boc-glycine, using a standard peptide coupling reagent to form the linear dipeptide, Boc-Gly-(R)-Val-OMe.
-
Deprotection and Cyclization: The Boc-protecting group is removed from the dipeptide, and the resulting free amine undergoes an intramolecular cyclization to form the desired (R)-3-Isopropyl-2,5-piperazinedione.
Experimental Protocols
Step 1: Synthesis of (R)-Valine Methyl Ester Hydrochloride
Materials:
-
(R)-Valine
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred suspension of (R)-valine (1.0 eq) in anhydrous methanol (5 mL per 1 g of amino acid) in a round-bottom flask cooled in an ice bath, add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield (R)-valine methyl ester hydrochloride.
Step 2: Synthesis of Boc-Gly-(R)-Val-OMe
Materials:
-
(R)-Valine methyl ester hydrochloride
-
Boc-Glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Boc-Gly-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath and stir for 30 minutes.
-
In a separate flask, suspend (R)-valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Add the neutralized (R)-valine methyl ester solution to the activated Boc-Gly-OH solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-(R)-Val-OMe.
-
Purify the crude product by silica gel column chromatography.
Step 3: Synthesis of (R)-3-Isopropyl-2,5-piperazinedione
Materials:
-
Boc-Gly-(R)-Val-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene or other high-boiling point solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Deprotection: Dissolve the purified Boc-Gly-(R)-Val-OMe (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Cyclization: Dissolve the resulting crude H-Gly-(R)-Val-OMe·TFA salt in a high-boiling point solvent such as toluene or xylene to achieve a dilute concentration (approximately 0.01 M).
-
Heat the solution to reflux (110-140 °C, depending on the solvent) and maintain for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to obtain pure (R)-3-Isopropyl-2,5-piperazinedione.
Data Presentation
| Step | Compound Name | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | (R)-Valine Methyl Ester Hydrochloride | (R)-Valine | SOCl₂, MeOH | Methanol | 90-98 |
| 2 | Boc-Gly-(R)-Val-OMe | (R)-Valine Methyl Ester Hydrochloride, Boc-Gly-OH | DCC, HOBt, TEA | DCM | 75-85 |
| 3 | (R)-3-Isopropyl-2,5-piperazinedione | Boc-Gly-(R)-Val-OMe | TFA, Toluene | DCM, Toluene | 60-70 |
Visualization
Enantioselective Synthesis of α-Amino Acids Using Chiral Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of α-amino acids utilizing prominent chiral auxiliaries. The methodologies described herein offer robust and highly stereoselective routes to a wide array of non-proteinogenic α-amino acids, which are critical components in modern drug discovery and development. The protocols focus on three widely adopted and reliable chiral auxiliaries: Evans oxazolidinones, Schöllkopf bis-lactim ethers, and Myers' pseudoephedrine amides.
Evans Oxazolidinone Auxiliaries
The use of chiral oxazolidinones, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis.[1] This method involves the acylation of a chiral oxazolidinone, followed by diastereoselective enolate formation and alkylation. The chiral auxiliary then directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid.[1][2]
Data Presentation: Diastereoselective Alkylation of N-Acyl Oxazolidinones
| Entry | Chiral Auxiliary | Acyl Group | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | Benzyl | 90-95 | >99 |
| 2 | (S)-4-benzyl-2-oxazolidinone | Glycolate | Allyl iodide | Allyl | 85-92 | 98 |
| 3 | (S)-4-isopropyl-2-oxazolidinone | Phenylacetyl | Methyl iodide | Methyl | 88-94 | >98 |
| 4 | (R)-4-benzyl-2-oxazolidinone | Propionyl | Isopropyl iodide | Isopropyl | 80-88 | 97 |
| 5 | (S)-4-tert-butyl-2-oxazolidinone | Acetyl | Ethyl bromoacetate | Ethoxycarbonylmethyl | 82-90 | 96 |
Experimental Protocols
Protocol 1.1: Acylation of the Chiral Auxiliary
This procedure describes the N-acylation of the Evans auxiliary.
-
Reaction Setup: To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the flask to -78 °C.
-
Deprotonation: Add n-butyllithium (1.05 equiv.) dropwise, and stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[3]
Protocol 1.2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation.
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at -78 °C to form the (Z)-enolate.[2][3]
-
Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomers can be separated by flash column chromatography.[3]
Protocol 1.3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage to yield the chiral carboxylic acid.
-
Reaction Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.
-
Cleavage: Add 30% hydrogen peroxide (4.0 equiv.), followed by a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv.).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Work-up: Quench the excess peroxide by adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate (3x). The chiral auxiliary can be recovered from the organic layer. The desired α-amino acid remains in the aqueous layer.[1][3][4]
Visualization
Caption: General workflow for the Evans auxiliary method.
Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method provides an efficient route to α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from a dipeptide, typically of glycine and valine.[5] The bulky side chain of the valine effectively shields one face of the glycine-derived enolate, directing the alkylation to the opposite face.[5] Mild acidic hydrolysis then cleaves the product to release the desired α-amino acid methyl ester with high enantiomeric purity, often exceeding 95% ee.[5]
Data Presentation: Diastereoselectivity in the Schöllkopf Method
| Entry | Chiral Auxiliary | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) |
| 1 | (S)-Valine-derived | Benzyl bromide | Benzyl | 85-95 | >95 | >95 |
| 2 | (S)-Valine-derived | Allyl iodide | Allyl | 80-90 | >95 | >95 |
| 3 | (S)-Valine-derived | Methyl iodide | Methyl | 88-96 | >95 | >95 |
| 4 | (R)-Valine-derived | Isopropyl iodide | Isopropyl | 75-85 | >95 | >95 |
| 5 | (S)-Valine-derived | Ethyl bromoacetate | Ethoxycarbonylmethyl | 70-80 | >90 | >90 |
Experimental Protocols
Protocol 2.1: Synthesis of the Bis-Lactim Ether
-
Diketopiperazine Formation: A dipeptide of glycine and (S)-valine is cyclized to the corresponding 2,5-diketopiperazine by heating.[5]
-
O-Methylation: The diketopiperazine (1.0 equiv.) is suspended in anhydrous dichloromethane (CH₂Cl₂). Trimethyloxonium tetrafluoroborate (2.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature overnight.
-
Work-up: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the bis-lactim ether, which can be purified by distillation or chromatography.[6]
Protocol 2.2: Asymmetric Alkylation
-
Deprotonation: Dissolve the bis-lactim ether (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.[5]
-
Alkylation: Add the electrophile (1.1 equiv.) to the solution and stir at -78 °C for 1-3 hours.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Protocol 2.3: Hydrolysis to the α-Amino Acid Methyl Ester
-
Hydrolysis: The alkylated bis-lactim ether is dissolved in 0.1 M hydrochloric acid.
-
Reaction: The solution is stirred at room temperature for 4-6 hours.
-
Isolation: The resulting amino acid methyl ester and the valine methyl ester can be separated by chromatography or distillation.[5]
Visualization
Caption: General workflow for the Schöllkopf method.
Myers' Pseudoephedrine Amides
The Myers' asymmetric alkylation utilizes pseudoephedrine as a practical and inexpensive chiral auxiliary.[7] Both enantiomers of pseudoephedrine are readily available, allowing for access to either enantiomer of the target α-amino acid. The method involves the formation of a pseudoephedrine amide, followed by highly diastereoselective alkylation of its lithium enolate.[8] The auxiliary can then be cleaved under various conditions to yield the corresponding chiral carboxylic acid, alcohol, or aldehyde.[9][10]
Data Presentation: Diastereoselectivity of Myers Alkylation with Various Electrophiles
| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | Methyl | 92 | ≥99 |
| 2 | CH₃CH₂I | Ethyl | 95 | 98 |
| 3 | CH₃(CH₂)₂CH₂Br | n-Butyl | 99 | 97 |
| 4 | (CH₃)₂CHCH₂I | Isobutyl | 98 | 97 |
| 5 | PhCH₂Br | Benzyl | 99 | 98 |
| 6 | CH₂=CHCH₂Br | Allyl | 98 | 95 |
| Data sourced from Myers, A. G., et al. J. Am. Chem. Soc.[11] |
Experimental Protocols
Protocol 3.1: Amide Formation
-
Reaction Setup: Dissolve pseudoephedrine (1.0 equiv.) and triethylamine (1.2 equiv.) in CH₂Cl₂ and cool to 0 °C.
-
Acylation: Slowly add the acyl chloride (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with water and extract with CH₂Cl₂.
-
Purification: Dry the organic layer, concentrate, and recrystallize the crude amide.[10]
Protocol 3.2: Diastereoselective Alkylation
-
Enolate Formation: To a suspension of anhydrous lithium chloride (6.0 equiv.) in THF, add diisopropylamine (2.2 equiv.) and cool to -78 °C. Add n-butyllithium (2.1 equiv.) dropwise to form lithium diisopropylamide (LDA). Add a solution of the pseudoephedrine amide (1.0 equiv.) in THF to the LDA solution at -78 °C. Warm the reaction to 0 °C for 30 minutes, then re-cool to -78 °C.[8][10]
-
Alkylation: Add the alkyl halide (1.5 equiv.) and allow the reaction to warm to 0 °C and stir for 2-6 hours.
-
Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography or recrystallization.[10]
Protocol 3.3: Hydrolytic Cleavage to the Carboxylic Acid
-
Reaction Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).
-
Hydrolysis: Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.
-
Product Isolation: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether to isolate the chiral carboxylic acid.
-
Auxiliary Recovery: To recover the auxiliary, basify the aqueous layer with NaOH solution to pH > 12 and extract with CH₂Cl₂.[10]
Visualization
Caption: General workflow for the Myers pseudoephedrine method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Isopropylpiperazine-2,5-dione in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylpiperazine-2,5-dione, a cyclic dipeptide, is a versatile scaffold in pharmaceutical research and development.[1][2] This class of molecules, also known as diketopiperazines (DKPs), is noted for its structural rigidity and enhanced stability compared to linear peptides, making it an attractive starting point for the design of novel therapeutic agents.[3] this compound exists as chiral isomers, (R) and (S), which can be synthesized from the corresponding amino acid precursors, L-valine and L-proline, forming Cyclo(L-Pro-L-Val).[4][5] The specific stereochemistry plays a critical role in its biological activity.[1]
These application notes provide an overview of the known biological activities of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation. The unique structure of this compound makes it a valuable building block for creating more complex molecules with desired pharmacological properties.[1]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Melting Point | 258-262 °C (racemic) | [6] |
| Stereoisomers | (3R,8aS), (3S,8aR), (3R,8aR), (3S,8aS) | |
| Synonyms | Cyclo(Pro-Val), Valine-Proline anhydride | [4][5] |
Biological Activities and Applications
This compound and its analogs have demonstrated a range of biological activities, positioning them as promising candidates for therapeutic development in several areas.
Anti-inflammatory Activity
Cyclo(L-Pro-L-Val) has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in pro-inflammatory mediators.[4]
Signaling Pathway: NF-κB Inhibition by Cyclo(L-Pro-L-Val)
Caption: NF-κB signaling pathway and the inhibitory action of Cyclo(L-Pro-L-Val).
Antimicrobial and Quorum Sensing Inhibition
Cyclo(L-Pro-L-Val) has demonstrated activity against various microorganisms. A significant aspect of its antimicrobial action is its ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[2] By disrupting QS, these compounds can reduce bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance.
| Activity | Organism | Concentration | Effect | Reference |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Sub-MIC | Inhibition of virulence factor production | [5] |
| Biofilm Inhibition | Pseudomonas aeruginosa | 0.5 mg/mL (related compound) | 48% reduction in biofilm formation | [7] |
Antiviral Activity
Preliminary studies have suggested that (R)-3-Isopropyl-2,5-piperazinedione may act as an inhibitor of HIV-1 integrase, an enzyme essential for viral replication.[1] This suggests a potential application in the development of novel antiretroviral therapies.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound.
Experimental Workflow
Caption: General workflow for the synthesis and biological screening of this compound.
Protocol 1: Synthesis of (R)-3-Isopropyl-2,5-piperazinedione
This protocol describes a common method for the synthesis of the (R)-isomer.[1]
Materials:
-
Isopropylamine
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Intermediate Formation: React isopropylamine with diethyl oxalate in a suitable solvent such as ethanol.
-
Cyclization: Subject the resulting intermediate to cyclization under controlled conditions using a catalyst like sodium ethoxide.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield (R)-3-Isopropyl-2,5-piperazinedione.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a selected cell line.[8]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Protocol 3: Anti-inflammatory Activity - NF-κB Inhibition Assay
This protocol assesses the ability of this compound to inhibit NF-κB activation in macrophages.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Primary antibodies against phosphorylated and total IKKα/β, IκBα, and p65
-
HRP-conjugated secondary antibody
-
ECL substrate
-
RIPA buffer
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat cells with varying concentrations of the compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the extent of inhibition.
Protocol 4: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[9]
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 5: Quorum Sensing Inhibition - Violacein Production Assay
This assay uses the biosensor strain Chromobacterium violaceum to assess the quorum sensing inhibitory activity of this compound.[2]
Materials:
-
Chromobacterium violaceum (e.g., CV026)
-
Luria-Bertani (LB) agar and broth
-
N-acyl homoserine lactone (AHL)
-
This compound
-
Sterile paper discs
Procedure:
-
Lawn Preparation: Prepare a lawn of C. violaceum on an LB agar plate.
-
Compound Application: Place sterile paper discs on the agar surface and apply different concentrations of the test compound to the discs.
-
AHL Addition: Add a sub-inhibitory concentration of the appropriate AHL to the agar to induce violacein production.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Observation: A zone of colorless bacterial growth around the disc indicates the inhibition of quorum sensing.
Conclusion
This compound represents a promising scaffold for the development of new pharmaceuticals. Its demonstrated anti-inflammatory, antimicrobial, and potential antiviral activities warrant further investigation. The protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives, facilitating their advancement in the drug discovery pipeline. As research in this area is ongoing, it is anticipated that the full therapeutic potential of this class of molecules will be further elucidated.[1]
References
- 1. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
Application of 3-Isopropylpiperazine-2,5-dione in Neurological Disorder Research: A Prospectus Based on the Broader Class of Diketopiperazines
Disclaimer: Direct research on the application of 3-Isopropylpiperazine-2,5-dione in neurological disorder research is not available in the current scientific literature. The following application notes and protocols are based on the known neuroprotective and neuromodulatory activities of the broader class of piperazine-2,5-diones, also known as cyclic dipeptides or diketopiperazines (DKPs). These molecules, including congeners of this compound, have shown promise in preclinical studies, and the information presented here is intended to serve as a foundational guide for researchers interested in exploring the potential of this specific compound.
Introduction to Piperazine-2,5-diones in Neuroscience
Piperazine-2,5-diones are a class of cyclic dipeptides that have garnered significant interest in neuroscience due to their inherent stability, ability to cross the blood-brain barrier, and diverse biological activities.[1][2][3] Their rigid structure allows them to interact with various biological targets, and they have been investigated for their neuroprotective, nootropic, anti-inflammatory, and antioxidant properties.[1][4][5] The isopropyl moiety in this compound suggests it is a cyclic dipeptide likely formed from valine or leucine and another amino acid (e.g., glycine, forming cyclo(Val-Gly) or cyclo(Leu-Gly)). While specific data on this compound is lacking, related cyclic dipeptides have been shown to modulate key signaling pathways implicated in neurological disorders.
Potential Mechanisms of Action
The neuroprotective effects of piperazine-2,5-diones are often attributed to their ability to modulate cellular stress and inflammatory responses. A key mechanism involves the regulation of the Nrf2 and NF-κB signaling pathways.
-
Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, a hallmark of many neurological disorders, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Some cyclic dipeptides have been shown to activate this pathway, thereby enhancing the cellular defense against reactive oxygen species (ROS).[4]
-
NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. Chronic activation of NF-κB in the central nervous system contributes to neuroinflammation, a critical component in the pathogenesis of neurodegenerative diseases. By inhibiting the NF-κB pathway, certain piperazine-2,5-diones can reduce the production of pro-inflammatory cytokines and mitigate neuronal damage.[4][6]
-
Dopaminergic Modulation: Some cyclic dipeptides, such as cyclo(Leu-Gly), have been shown to interact with the dopaminergic system.[7][8][9][10] This includes modulating dopamine receptor sensitivity, which could be relevant for disorders like Parkinson's disease and tardive dyskinesia.[11]
Data Presentation
As there is no quantitative data available for this compound in neurological disorder research, the following table provides a template for how such data could be presented. For illustrative purposes, hypothetical data points are included, which would need to be determined through experimentation.
| Assay | Parameter Measured | This compound (Concentration) | Result (Hypothetical) | Positive Control | Result (Control) |
| Neuroprotection Assay (e.g., against H₂O₂-induced toxicity in SH-SY5Y cells) | Cell Viability (%) | 1 µM | 65% | Trolox (10 µM) | 85% |
| 10 µM | 82% | ||||
| 50 µM | 88% | ||||
| Anti-inflammatory Assay (e.g., LPS-stimulated BV-2 microglia) | Nitric Oxide (NO) Production (% of control) | 1 µM | 85% | Dexamethasone (1 µM) | 40% |
| 10 µM | 62% | ||||
| 50 µM | 45% | ||||
| Nrf2 Activation Assay (e.g., ARE-luciferase reporter assay) | Luciferase Activity (Fold change) | 1 µM | 1.2 | Sulforaphane (5 µM) | 4.5 |
| 10 µM | 2.1 | ||||
| 50 µM | 3.5 | ||||
| Blood-Brain Barrier Permeability (e.g., PAMPA assay) | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | 50 µM | 5.2 | Caffeine (50 µM) | 15.0 |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to evaluate the potential of this compound in neurological disorder research. These are based on standard methodologies used for similar compounds.
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trolox).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Assessment of Anti-inflammatory Activity in Microglia
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Express the results as a percentage of the LPS-only treated group.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo (Leu-Gly) attenuates the striatal dopaminergic supersensitivity induced by chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cyclo(Leu-Gly) on the supersensitivity of dopamine receptors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockage of narcotic-induced dopamine receptor supersensitivity by cyclo(Leu-Gly) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of cyclo (Leu-Gly) on chemical denervation supersensitivity of dopamine receptors induced by intracerebroventricular injection of 6-hydroxydopamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclo(Leu-Gly): a possible treatment for tardive dyskinesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Isopropylpiperazine-2,5-dione in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylpiperazine-2,5-dione, a member of the cyclodipeptide class of compounds, has garnered interest for its potential biological activities, including enzyme inhibition. Piperazine-2,5-diones have been investigated for various therapeutic properties, such as anti-inflammatory and anti-viral effects.[1][2] This document provides a detailed experimental protocol for assessing the inhibitory potential of this compound against a key enzyme in the inflammatory response, IκB kinase β (IKKβ).
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[5][6] The IKK complex, consisting of IKKα, IKKβ, and NEMO, is a central component of the canonical NF-κB pathway.[5] Upon stimulation by pro-inflammatory signals like TNFα or IL-1β, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][7] Therefore, inhibitors of IKKβ are of significant interest as potential anti-inflammatory agents.
This application note details a robust in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant IKKβ.
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by a putative IKKβ inhibitor like this compound.
Caption: Canonical NF-κB signaling pathway and IKKβ inhibition.
Experimental Protocol: IKKβ Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound for IKKβ. The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Materials and Reagents
-
Enzyme: Human Recombinant IKKβ (e.g., SignalChem, Cat# I04-11G)
-
Substrate: IKKtide (a specific peptide substrate for IKKβ)
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Positive Control: A known IKKβ inhibitor (e.g., SC-514)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.
-
ATP: 10 mM stock solution in water.
-
Kinase Detection Reagent: (e.g., Promega Kinase-Glo® Luminescent Kinase Assay)
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Plate Reader: Capable of measuring luminescence.
Experimental Workflow Diagram
Caption: Workflow for the IKKβ enzyme inhibition assay.
Detailed Protocol
-
Prepare Reagents:
-
Prepare the assay buffer and store it on ice.
-
Thaw the IKKβ enzyme, substrate, and ATP on ice.
-
Dilute the IKKβ enzyme to the desired concentration (e.g., 2.5 ng/µL) in assay buffer.
-
Prepare a mixture of the IKKtide substrate and ATP in assay buffer. The final concentration in the reaction should be optimized, for example, 200 µM for IKKtide and 20 µM for ATP.
-
-
Compound Serial Dilution:
-
Perform a serial dilution of the 10 mM stock of this compound in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.
-
Prepare dilutions of the positive control in the same manner.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Plate Setup (for a 25 µL final reaction volume):
-
Add 5 µL of the diluted IKKβ enzyme solution to each well of the 96-well plate.
-
Add 2.5 µL of the serially diluted this compound, positive control, or DMSO vehicle to the respective wells.
-
Control Wells:
-
100% Inhibition (No Enzyme): Add 5 µL of assay buffer instead of the enzyme solution.
-
0% Inhibition (Vehicle Control): Add 2.5 µL of DMSO.
-
-
Gently mix the plate and pre-incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 17.5 µL of the IKKtide/ATP mixture to all wells.
-
Mix the plate and incubate for 40 minutes at 30°C.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction.
-
Mix the plate and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data will be used to calculate the percent inhibition for each concentration of this compound.
Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
Where:
-
Signal_Inhibitor: Luminescence signal in the presence of the test compound.
-
Signal_NoEnzyme: Luminescence signal in the absence of the enzyme (background).
-
Signal_Vehicle: Luminescence signal in the presence of DMSO only (0% inhibition).
Data Tables
The results should be summarized in a table as shown below.
Table 1: Raw Luminescence Data and Calculated Percent Inhibition
| [this compound] (µM) | Raw Luminescence (RLU) | Percent Inhibition (%) |
| 100 | Data | Calculated |
| 33.3 | Data | Calculated |
| 11.1 | Data | Calculated |
| 3.7 | Data | Calculated |
| 1.23 | Data | Calculated |
| 0.41 | Data | Calculated |
| 0.14 | Data | Calculated |
| 0.046 | Data | Calculated |
| 0.015 | Data | Calculated |
| 0.005 | Data | Calculated |
| Vehicle (0) | Data | 0 |
| No Enzyme | Data | 100 |
IC50 Determination
The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[8] This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope).[1]
Table 2: Summary of Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | IKKβ | Calculated from curve fit |
| Positive Control (e.g., SC-514) | IKKβ | Calculated from curve fit |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound against IKKβ, a key enzyme in the NF-κB signaling pathway. The detailed methodology, data presentation format, and pathway diagrams offer a robust framework for researchers in drug discovery and development to assess the therapeutic potential of this and other related compounds as anti-inflammatory agents. Accurate determination of the IC50 value is a critical first step in characterizing the potency of a novel enzyme inhibitor.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Use of 3-Isopropylpiperazine-2,5-dione as a Drug Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and functionalization of 3-isopropylpiperazine-2,5-dione, a valuable chiral intermediate in the development of novel therapeutic agents. The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the isopropyl group at the 3-position introduces a key chiral center, allowing for stereospecific interactions with biological targets.
Overview of Synthetic Utility
This compound serves as a versatile building block for the synthesis of more complex molecules. Its core structure can be modified at several positions, primarily through N-alkylation or N-acylation, to introduce diverse functionalities and modulate pharmacokinetic and pharmacodynamic properties. This intermediate is particularly useful for generating libraries of compounds for screening in drug discovery campaigns targeting a range of diseases, including cancer, viral infections, and neurological disorders.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a dipeptide precursor, typically derived from L-valine and glycine. This method establishes the desired stereochemistry at the 3-position.
Experimental Protocol: Synthesis of (S)-3-Isopropylpiperazine-2,5-dione
This protocol details the preparation of the intermediate from commercially available protected amino acids.
Materials:
-
Fmoc-L-Valine
-
Glycine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Coupling:
-
To a solution of Fmoc-L-Valine (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add Glycine methyl ester hydrochloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the protected dipeptide, Fmoc-L-Val-Gly-OMe.
-
-
Fmoc Deprotection:
-
Dissolve the purified dipeptide in a 20% solution of piperidine in DCM.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Val-Gly-OMe.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in methanol.
-
Heat the solution at reflux for 24 hours. The cyclization reaction is driven by the removal of methanol.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (S)-3-Isopropylpiperazine-2,5-dione.
-
Quantitative Data (Illustrative):
| Step | Starting Material (Fmoc-L-Valine) | Product | Yield (%) | Purity (by HPLC) (%) |
| Dipeptide Coupling | 10.0 g | Fmoc-L-Val-Gly-OMe | 85 | >95 |
| Fmoc Deprotection | 12.5 g | H-L-Val-Gly-OMe | 98 | - (used directly) |
| Cyclization | 7.0 g | (S)-3-Isopropylpiperazine-2,5-dione | 75 | >98 |
N-Alkylation of this compound: A Gateway to Novel Drug Candidates
N-alkylation is a fundamental step to introduce structural diversity. The following protocol describes a general method for the mono-N-alkylation of this compound using a substituted benzyl bromide as the alkylating agent. This functionalization is a key step in the synthesis of various biologically active molecules.
Experimental Protocol: N-Alkylation with 4-Fluorobenzyl Bromide
Materials:
-
(S)-3-Isopropylpiperazine-2,5-dione
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of (S)-3-Isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
-
Addition of Alkylating Agent:
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.
-
Quantitative Data (Illustrative):
| Starting Material | Alkylating Agent | Product | Yield (%) | Purity (by HPLC) (%) |
| (S)-3-Isopropylpiperazine-2,5-dione (1.0 g) | 4-Fluorobenzyl bromide (1.3 g) | (S)-1-(4-Fluorobenzyl)-3-isopropylpiperazine-2,5-dione | 68 | >97 |
Visualization of Synthetic Pathways and Workflows
Synthesis of this compound
Caption: Synthetic pathway for (S)-3-Isopropylpiperazine-2,5-dione.
N-Alkylation of this compound
Caption: N-Alkylation of the intermediate for diversification.
General Experimental Workflow
Caption: A typical workflow for chemical synthesis and analysis.
Application Notes and Protocols for Asymmetric Synthesis Using 3-Isopropylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylpiperazine-2,5-dione, a derivative of the amino acid valine, serves as a powerful chiral auxiliary in asymmetric synthesis. Specifically, its bis-lactim ether derivative, commonly known as the Schöllkopf auxiliary, is widely employed for the enantioselective synthesis of α-amino acids, including non-proteinogenic variants that are crucial building blocks in pharmaceutical development.[1][2] This methodology relies on the diastereoselective alkylation of a glycine-derived enolate, where the stereochemical outcome is controlled by the bulky isopropyl group of the valine auxiliary.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis.
Principle of the Method: The Schöllkopf Auxiliary
The core of the technique involves a three-step process:
-
Formation of the Bis-lactim Ether: The commercially available (S)- or (R)-3-isopropylpiperazine-2,5-dione is converted to its more reactive bis-lactim ether, typically (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine, through O-methylation.[2][4] This step activates the prochiral C-6 position for deprotonation.
-
Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the C-6 position using a strong base, typically n-butyllithium, to form a planar enolate. The steric hindrance provided by the isopropyl group at the C-3 position directs the approach of an incoming electrophile to the opposite face of the enolate.[2][3] This results in a highly diastereoselective alkylation, typically with diastereomeric excesses (d.e.) exceeding 95%.[3]
-
Hydrolysis and Product Isolation: Mild acidic hydrolysis of the alkylated bis-lactim ether cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric purity (typically >95% e.e.) and the recoverable valine methyl ester auxiliary.[2][3]
Data Presentation: Diastereoselective Alkylation of the Schöllkopf Auxiliary
The following table summarizes the results of the diastereoselective alkylation of (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine with various electrophiles.
| Electrophile (R-X) | Product (Alkylated Auxiliary) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Iodomethane | 3-methyl-adduct | 92 | 96:4 |
| Iodoethane | 3-ethyl-adduct | 85 | >95:5 |
| 1-Iodopropane | 3-propyl-adduct | 88 | >95:5 |
| Benzyl bromide | 3-benzyl-adduct | 91 | >95:5 |
| Allyl bromide | 3-allyl-adduct | 87 | >95:5 |
| 4-Bromo-1,2-butadiene | 3-(buta-2,3-dien-1-yl)-adduct | 46 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine (Schöllkopf Auxiliary)
This protocol describes the O-methylation of (S)-3-isopropylpiperazine-2,5-dione.
Materials:
-
(S)-3-isopropylpiperazine-2,5-dione
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Suspend (S)-3-isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine as a colorless oil.
Protocol 2: Asymmetric Alkylation of the Schöllkopf Auxiliary with Benzyl Bromide
This protocol details the diastereoselective benzylation of the Schöllkopf auxiliary.
Materials:
-
(3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine
-
n-Butyllithium (n-BuLi) in hexanes, 1.6 M
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ether
-
Magnesium sulfate, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting orange-red solution for 20 minutes at -78 °C.
-
Add benzyl bromide (1.1 eq) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Hydrolysis of the Alkylated Auxiliary and Isolation of the α-Amino Acid Methyl Ester
This protocol describes the cleavage of the chiral auxiliary to yield the final amino acid product.
Materials:
-
Alkylated Schöllkopf auxiliary
-
Hydrochloric acid (HCl), 0.1 M
-
Diethyl ether
-
Sodium bicarbonate solution, saturated
Procedure:
-
Dissolve the alkylated auxiliary in 0.1 M HCl.
-
Stir the solution at room temperature for 48-72 hours, monitoring the reaction progress by TLC.
-
Wash the acidic solution with diethyl ether to remove the valine methyl ester by-product.
-
Neutralize the aqueous layer by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino acid methyl ester.
-
Further purification can be achieved by chromatography or crystallization.
Visualizations
Caption: Experimental workflow for asymmetric α-amino acid synthesis.
Caption: Stereocontrol in the Schöllkopf method.
References
Application Note and Protocol: Enantiomeric Purity Analysis of 3-Isopropylpiperazine-2,5-dione by Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropylpiperazine-2,5-dione, a cyclic dipeptide, possesses a chiral center, leading to the existence of two enantiomers. In pharmaceutical development, it is crucial to control the stereochemistry of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for the separation and quantification of enantiomers.[1][2][3] This document provides a detailed protocol for a proposed HPLC method for the determination of the enantiomeric purity of this compound.
The proposed method is based on the well-established principles of chiral chromatography on polysaccharide-based CSPs, which have demonstrated broad applicability in resolving a wide range of chiral molecules, including cyclic dipeptides.[4][5][6] This protocol serves as a robust starting point for method development and validation in a research or quality control setting.
Logical Relationship of Chiral Separation
Caption: Conceptual overview of chiral HPLC separation.
Experimental Protocol
This protocol outlines a proposed method for the enantiomeric purity analysis of this compound. It is intended as a starting point for method development, which will require further optimization and validation for specific applications.
1. Materials and Reagents
-
This compound sample
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Reference standards for (R)- and (S)-3-Isopropylpiperazine-2,5-dione (if available)
2. Instrumentation and Chromatographic Conditions
The selection of a chiral stationary phase is critical for successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly recommended due to their proven efficacy in resolving a wide array of chiral compounds.[5][6] The following conditions are proposed as a starting point:
| Parameter | Proposed Condition 1 (Normal Phase) | Proposed Condition 2 (Normal Phase) |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | Agilent 1260 Infinity II or equivalent with UV detector |
| Chiral Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) | Approximately 20 minutes (adjust as needed) |
3. Sample Preparation
-
Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the mobile phase.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. System Suitability Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
If a racemic standard is available, prepare a 1.0 mg/mL solution.
-
Inject the racemic standard solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Theoretical Plates (N): The theoretical plate count for each enantiomer peak should be ≥ 2000.
-
5. Data Analysis and Calculation of Enantiomeric Purity The enantiomeric purity is typically expressed as enantiomeric excess (% ee).
-
Obtain the peak areas for both the major and minor enantiomers from the chromatogram.
-
Calculate the enantiomeric excess using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Where:
-
Area_major = Peak area of the major enantiomer
-
Area_minor = Peak area of the minor enantiomer
-
Experimental Workflow Diagram
Caption: Experimental workflow for enantiomeric purity analysis.
Data Presentation
The following tables summarize the proposed chromatographic conditions and system suitability requirements for easy reference.
Table 1: Proposed HPLC Conditions
| Parameter | Proposed Condition 1 | Proposed Condition 2 |
| Chiral Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Method Development and Optimization Considerations
The provided protocol is a starting point. For optimal results, method development should be performed. Key parameters to adjust include:
-
Mobile Phase Composition: The ratio of the alkane to the alcohol in the mobile phase significantly impacts retention times and resolution. A systematic evaluation of different ratios is recommended.
-
Choice of Alcohol Modifier: Isopropanol, ethanol, and n-butanol can provide different selectivities.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.
-
Column Temperature: Varying the column temperature can affect peak shape and resolution.
It is advisable to screen multiple polysaccharide-based chiral stationary phases to identify the one that provides the best separation for this compound. Once an optimal method is developed, it should be fully validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.
References
- 1. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Isopropylpiperazine-2,5-dione as a Versatile Scaffold for Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-isopropylpiperazine-2,5-dione, also known as cyclo(Gly-Val), as a privileged scaffold for the construction of combinatorial chemical libraries. The inherent structural features of this scaffold, including its stereochemical complexity, conformational rigidity, and multiple points for diversification, make it an ideal starting point for the discovery of novel therapeutic agents.
Introduction to the this compound Scaffold
The piperazine-2,5-dione ring system is a common motif in numerous natural products and biologically active compounds, recognized as a "privileged scaffold" in medicinal chemistry. The 3-isopropyl derivative, arising from the cyclization of glycine and valine amino acids, offers a unique combination of a sterically defined isopropyl group and two secondary amide nitrogens that can be readily functionalized. This allows for the systematic exploration of chemical space around a rigid core, a key strategy in modern drug discovery.
Advantages of the this compound Scaffold:
-
Structural Rigidity: The cyclic nature of the scaffold reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinities and improved selectivity for biological targets.
-
Stereochemical Complexity: The chiral center at the 3-position, bearing the isopropyl group, provides a defined three-dimensional orientation for appended functionalities.
-
Multiple Diversification Points: The two nitrogen atoms of the piperazine-2,5-dione core serve as handles for the introduction of a wide variety of substituents through reactions such as N-acylation and N-alkylation.
-
Synthetic Tractability: The scaffold is readily prepared from simple amino acid precursors, and its derivatization employs well-established and robust chemical transformations suitable for high-throughput synthesis.
-
Favorable Physicochemical Properties: The piperazine-2,5-dione core can contribute to desirable drug-like properties, including aqueous solubility and potential for oral bioavailability.
Combinatorial Library Synthesis Workflow
The generation of a combinatorial library based on the this compound scaffold typically involves a multi-step process that can be adapted for both solid-phase and solution-phase synthesis. A generalized workflow is depicted below.
Experimental Protocols
The following protocols provide representative methods for the synthesis of the this compound scaffold and its subsequent derivatization to generate a combinatorial library. These protocols are intended as a starting point and may require optimization based on the specific building blocks used.
Protocol 1: Synthesis of this compound Scaffold
Materials:
-
Glycine methyl ester hydrochloride
-
N-Boc-L-Valine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Peptide Coupling:
-
To a solution of N-Boc-L-Valine (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C, add DCC or EDC (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of glycine methyl ester hydrochloride (1.0 eq) and TEA (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dipeptide intermediate.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc-Deprotection and Cyclization:
-
Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in methanol and add a catalytic amount of a mild base (e.g., potassium carbonate).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or silica gel column chromatography.
-
Protocol 2: Combinatorial Library Synthesis via N-Acylation and N-Alkylation
Materials:
-
This compound
-
Library of acyl chlorides or carboxylic acids
-
Library of alkyl halides
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Appropriate coupling agents for carboxylic acids (e.g., HATU, HBTU)
-
Diisopropylethylamine (DIPEA)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
96-well reaction blocks
Procedure (Example for a single well in a 96-well plate):
-
First Diversification (e.g., N-Acylation):
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the selected acyl chloride (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Alternative for carboxylic acids: Use a coupling agent like HATU in the presence of DIPEA.
-
-
Second Diversification (e.g., N-Alkylation):
-
Dissolve the mono-acylated intermediate (1.0 eq) in anhydrous THF.
-
Add NaH (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add the selected alkyl halide (1.1 eq).
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound using high-throughput purification techniques (e.g., preparative HPLC).
-
Data Presentation
The following tables are examples of how quantitative data from the synthesis and screening of a this compound derived library can be presented.
Table 1: Representative Yields for Library Synthesis
| Library Position | R1 Building Block (Example) | R2 Building Block (Example) | Yield (%) | Purity (%) |
| A1 | Benzoyl chloride | Benzyl bromide | 75 | >95 |
| A2 | Acetyl chloride | 4-Fluorobenzyl bromide | 82 | >95 |
| B1 | 4-Chlorobenzoyl chloride | 2-Phenylethyl iodide | 68 | >95 |
| B2 | Cyclohexanecarbonyl chloride | Methyl iodide | 85 | >95 |
Table 2: Example Biological Screening Data (Hypothetical Kinase Inhibition Assay)
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| L-A1 | Phenyl | Benzyl | 15.2 |
| L-A2 | Methyl | 4-Fluorobenzyl | 5.8 |
| L-B1 | 4-Chlorophenyl | 2-Phenylethyl | 2.1 |
| L-B2 | Cyclohexyl | Methyl | >50 |
Signaling Pathway and Screening Cascade
The screening of a combinatorial library derived from the this compound scaffold is a critical step in identifying potential drug candidates. The diagram below illustrates a typical high-throughput screening (HTS) and hit-to-lead optimization cascade.
Conclusion
The this compound scaffold represents a valuable starting point for the generation of diverse and structurally complex combinatorial libraries. Its synthetic accessibility and the ability to introduce a wide range of functionalities at its two nitrogen atoms make it a powerful tool in the quest for novel therapeutic agents. The protocols and workflows presented here provide a foundation for researchers to harness the potential of this privileged scaffold in their drug discovery programs.
Application Notes and Protocols for Cell Viability Assays to Determine the Cytotoxicity of Piperazinedione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazinediones are a class of cyclic peptides that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] A crucial aspect of evaluating the therapeutic potential of novel piperazinedione derivatives, particularly in oncology, is the rigorous assessment of their cytotoxic effects.[3] Cell viability assays are fundamental tools in this process, providing quantitative data on how these compounds affect cell proliferation and survival.[4] These assays are instrumental in early-stage drug discovery for screening compound libraries, determining dose-response relationships, and elucidating mechanisms of action.[5]
This document provides detailed application notes and standardized protocols for a suite of commonly employed in vitro cell viability assays to evaluate the cytotoxicity of piperazinedione compounds. The methodologies described herein cover the assessment of metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation: Comparative Cytotoxicity of Piperazinedione and Piperazine Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. This value represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%. A lower IC50 or GI50 value indicates greater cytotoxic potency. The following tables summarize the in vitro cytotoxic activity of several piperazinedione and piperazine derivatives against various cancer cell lines.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| A novel piperazine derivative | K562 (Leukemia) | Cell Proliferation Assay | 0.06 - 0.16 | [5][6][7] |
| Compound 7g (guanidine derivative) | HT-29 (Colon Cancer) | MTT Assay | < 2 | [6][8] |
| Compound 7g (guanidine derivative) | A549 (Lung Cancer) | MTT Assay | < 2 | [6][8] |
| CB01 | U87 (Glioblastoma) | Not Specified | < 0.05 | [6] |
| CB01 | HeLa (Cervical Cancer) | Not Specified | < 0.05 | [6] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Cancer, glucose-starved) | Not Specified | 28 | [9] |
| Piperine | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 97 | [10] |
| Piperine | Hep3B (Hepatocellular Carcinoma) | MTT Assay | 58 | [10] |
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
| Compound | Cell Line | Incubation Time | IC50 (µg/mL) |
| PCC | SNU-475 (Human Liver Cancer) | 24h | 6.98 ± 0.11 |
| PCC | SNU-423 (Human Liver Cancer) | 24h | 7.76 ± 0.45 |
| PCC | THLE-3 (Normal Human Liver) | 24h | 48.63 ± 0.12 |
| 5-Fluorouracil (Standard) | SNU-475 (Human Liver Cancer) | 24h | 1.14 ± 0.02 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the cytotoxic effects of piperazinedione compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[4][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the piperazinedione compound in culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure full dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant.[15] Incubate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15] A reference wavelength of 680 nm can be used for background correction.[15]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazinedione compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of novel piperazinedione compounds against cancer cell lines.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Signaling Pathways
Many piperazinedione derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the inhibition of survival pathways like the PI3K/AKT pathway and the induction of caspase-dependent apoptosis.[5]
Caption: Signaling pathways affected by cytotoxic piperazinedione compounds.
References
- 1. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Palladium-Catalyzed Synthesis of Substituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds, playing a crucial role in the treatment of conditions ranging from cancer to central nervous system disorders.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted piperazines, offering significant advantages in terms of efficiency, functional group tolerance, and modularity.[3][4][5] These methods enable the precise installation of substituents on the piperazine core, facilitating the exploration of structure-activity relationships in drug discovery.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods used in the synthesis of substituted piperazines, including the Buchwald-Hartwig amination and a modular cyclization approach.
Key Palladium-Catalyzed Methodologies
Two prominent and widely adopted palladium-catalyzed strategies for the synthesis of substituted piperazines are:
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][6] It is particularly effective for the N-arylation of piperazines, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.[7][8] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.[1]
-
Palladium-Catalyzed Modular Cyclization: This innovative approach allows for the construction of highly substituted piperazine rings from acyclic precursors.[3][9][10] One such method involves the palladium-catalyzed reaction of propargyl carbonates with diamines, which proceeds under mild conditions with excellent control over stereochemistry and regiochemistry.[9][10]
Data Presentation
The following tables summarize quantitative data for representative palladium-catalyzed piperazine synthesis reactions, allowing for easy comparison of different conditions and substrates.
Table 1: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides [1]
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 1-Bromo-4-methoxybenzene | G3-XPhos (1) | - | NaOt-Bu | Toluene | 80 | 8 | 98 |
Table 2: Palladium-Catalyzed Modular Synthesis of Substituted Piperazines [9][10]
| Diamine Substrate | Propargyl Carbonate | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N,N'-Ditosylethylenediamine | t-Boc-propargyl alcohol | Pd₂(dba)₃ (3) | DPEphos | CH₂Cl₂ | RT | 0.5 | 98 |
| N-Tosyl-1,2-diaminopropane | t-Boc-propargyl alcohol | Pd₂(dba)₃ (3) | DPEphos | CH₂Cl₂ | RT | 1 | 91 (4:1 rr) |
| N,N'-Ditosyl-1,2-diphenylethylenediamine | t-Boc-propargyl alcohol | Pd₂(dba)₃ (3) | DPEphos | CH₂Cl₂ | RT | 2 | 95 (>20:1 dr) |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol describes a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent if they are not being added as solids. For pre-catalysts, this step may not be necessary.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst/ligand solution (if prepared separately).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Palladium-Catalyzed Modular Synthesis of a Substituted Piperazine
This protocol details the synthesis of a highly substituted piperazine via the palladium-catalyzed decarboxylative cyclization of a propargyl carbonate with a bis-nitrogen nucleophile.[9][10]
Materials:
-
Bis-tosylated ethylenediamine (1.0 equiv)
-
tert-Butyl (prop-2-yn-1-yl) carbonate (BOC-propargyl alcohol) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol%)
-
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) (6 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the bis-tosylated ethylenediamine and BOC-propargyl alcohol.
-
Add Pd₂(dba)₃ and DPEphos to the flask.
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous dichloromethane via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted piperazine.
Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the experimental workflow for the modular synthesis of piperazines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for modular piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Oral Bioavailability of Piperazine-2,5-diones: Formulation Strategies and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Piperazine-2,5-dione Bioavailability
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a versatile class of cyclic peptides with a wide range of therapeutic applications. However, their development into effective oral drug products is often hampered by poor aqueous solubility and low membrane permeability, leading to limited and variable oral bioavailability. Overcoming these challenges is critical to unlocking the full therapeutic potential of this promising compound class.
This document provides a comprehensive overview of formulation strategies aimed at enhancing the oral bioavailability of piperazine-2,5-diones. It details key formulation approaches, provides structured quantitative data for comparison, and offers detailed experimental protocols for the preparation and evaluation of these advanced drug delivery systems.
The primary obstacles to achieving adequate oral bioavailability for piperazine-2,5-diones are multifaceted. Their often crystalline and rigid structure contributes to low aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract. Furthermore, their physicochemical properties may not be optimal for passive diffusion across the intestinal epithelium.
To address these limitations, advanced formulation strategies are employed to improve the dissolution rate and/or the intestinal permeability of piperazine-2,5-dione drug candidates. The most common and effective approaches include:
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. By reducing the particle size to a molecular level and improving wettability, solid dispersions can significantly enhance the dissolution rate of poorly soluble compounds.
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Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation, and the resulting small droplet size provides a large surface area for drug absorption.
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Nanoparticle Formulations: Encapsulating piperazine-2,5-diones into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from degradation in the gastrointestinal tract, facilitate its transport across the intestinal mucosa, and potentially enhance its uptake by lymphatic pathways, thereby avoiding first-pass metabolism.
The selection of an appropriate formulation strategy depends on the specific physicochemical properties of the piperazine-2,5-dione derivative and the desired pharmacokinetic profile. A systematic approach to formulation development, involving thorough in vitro characterization and in vivo evaluation, is essential for success.
Data Presentation: Comparative Bioavailability of Different Formulations
The following tables summarize quantitative data from a comparative study on a model poorly water-soluble drug, ezetimibe, formulated as a solid self-nanoemulsifying drug delivery system (SNEDDS), a solvent-evaporated solid dispersion (SESD), and a surface-modified solid dispersion (SMSD). While not a piperazine-2,5-dione, this data provides a valuable comparison of the in vivo performance of these formulation strategies.
Table 1: Physicochemical Properties of Ezetimibe Formulations
| Formulation | Particle Size (µm) | Drug Loading (%) | Physical State of Drug |
| Drug Powder | ~33 | 100 | Crystalline |
| Solid SNEDDS | ~11 | 4.2 ± 0.85 | Amorphous |
| SESD | ~6 | 47.3 ± 5.19 | Amorphous |
| SMSD | ~24 | 52.9 ± 2.18 | Crystalline |
Table 2: In Vitro Dissolution of Ezetimibe Formulations
| Formulation | Dissolution after 60 min (%) |
| Drug Powder | < 20 |
| Solid SNEDDS | > 90 |
| SESD | > 90 |
| SMSD | ~ 70 |
Table 3: Pharmacokinetic Parameters of Ezetimibe Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| Drug Powder | 150 ± 25 | 4.0 | 850 ± 150 | 100 |
| Solid SNEDDS | 750 ± 120 | 1.5 | 4200 ± 550 | ~494 |
| SESD | 800 ± 130 | 1.0 | 4500 ± 600 | ~529 |
| SMSD | 600 ± 100 | 2.0 | 3800 ± 480 | ~447 |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of piperazine-2,5-dione formulations.
Formulation Preparation
Objective: To prepare a solid dispersion of a piperazine-2,5-dione with a hydrophilic polymer to enhance its dissolution rate.
Materials:
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Piperazine-2,5-dione derivative (Active Pharmaceutical Ingredient - API)
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Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
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Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane)
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Rotary evaporator
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Vacuum oven
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Mortar and pestle
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Sieves
Procedure:
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Dissolution: Accurately weigh the piperazine-2,5-dione API and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask.
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Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.
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Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry the solid dispersion at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
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Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size distribution.
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Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.
Objective: To formulate a lipid-based system that can form a microemulsion upon contact with aqueous media, thereby enhancing the solubility and absorption of the piperazine-2,5-dione.
Materials:
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Piperazine-2,5-dione derivative (API)
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Oil (e.g., Capryol 90, Oleic acid, Ethyl oleate)
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Surfactant (e.g., Cremophor EL, Tween 80)
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Co-surfactant/Co-solvent (e.g., Transcutol P, Polyethylene glycol 400)
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Vortex mixer
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Magnetic stirrer
Procedure:
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Solubility Studies: Determine the solubility of the piperazine-2,5-dione API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
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Construction of Pseudo-ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions. Identify the self-emulsifying region in the phase diagram.
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Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Accurately weigh the components and mix them thoroughly using a vortex mixer or magnetic stirrer until a clear and homogenous solution is obtained.
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Drug Loading: Dissolve the piperazine-2,5-dione API in the prepared vehicle (oil-surfactant-co-surfactant mixture) with gentle heating or stirring until completely dissolved.
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Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis, and drug content.
In Vitro Characterization
Objective: To assess the in vitro release profile of the piperazine-2,5-dione from the formulated dosage form.
Materials:
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USP Dissolution Apparatus II (Paddle type)
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Dissolution medium (e.g., 0.1 N HCl, Phosphate buffer pH 6.8)
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Formulated piperazine-2,5-dione (solid dispersion, SEDDS-filled capsule)
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Unformulated piperazine-2,5-dione powder
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Syringes and filters
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UV-Vis Spectrophotometer or HPLC system
Procedure:
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Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium maintained at 37 ± 0.5°C. Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
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Sample Introduction: Introduce a precisely weighed amount of the formulation (equivalent to a specific dose of the API) into each dissolution vessel.
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Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium.
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Sample Analysis: Filter the collected samples and analyze for the concentration of the dissolved piperazine-2,5-dione using a validated analytical method (UV-Vis or HPLC).
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Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
In Vivo Evaluation
Objective: To determine and compare the pharmacokinetic parameters of different piperazine-2,5-dione formulations after oral administration to rats.
Materials:
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Male Wistar or Sprague-Dawley rats (200-250 g)
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Piperazine-2,5-dione formulations (e.g., aqueous suspension of pure drug, solid dispersion, SEDDS)
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Oral gavage needles
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Blood collection tubes (with anticoagulant, e.g., EDTA)
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Centrifuge
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LC-MS/MS system for bioanalysis
Procedure:
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Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
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Dosing: Divide the rats into groups (n=6 per group) for each formulation to be tested. Administer the formulations orally via gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized or EDTA-coated tubes.
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Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
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Bioanalysis: Determine the concentration of the piperazine-2,5-dione in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, relative bioavailability) for each formulation using appropriate software.
Troubleshooting & Optimization
Technical Support Center: 3-Isopropylpiperazine-2,5-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 3-Isopropylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Gly-Val).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to low yields and other complications during the synthesis of this compound.
Question 1: Why is the overall yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can arise from several factors throughout the two main stages: the initial dipeptide (Gly-Val) formation and the subsequent cyclization.
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Inefficient Dipeptide Coupling: The formation of the linear dipeptide precursor, glycyl-L-valine, is a critical step. Poor yields here will naturally lead to a low overall yield. This can be caused by:
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Suboptimal Coupling Reagents: The choice of coupling reagent is crucial for efficient amide bond formation.
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Steric Hindrance: The bulky isopropyl group of valine can sterically hinder the approach of the activated glycine, slowing down the reaction.
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Racemization: The chiral center of valine can be susceptible to racemization under certain conditions, leading to a mixture of diastereomers that can be difficult to separate and may not cyclize as efficiently.
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-
Poor Cyclization Efficiency: The intramolecular cyclization of the dipeptide ester to form the diketopiperazine ring is often the most challenging step. Low efficiency can be due to:
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Unfavorable Reaction Conditions: Temperature, solvent, and base concentration play a significant role in promoting the desired intramolecular reaction over intermolecular polymerization.
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Competing Side Reactions: Linear dipeptides can undergo intermolecular reactions to form longer peptide chains or other byproducts instead of cyclizing.
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Hydrolysis: The ester group of the dipeptide precursor can be hydrolyzed back to the carboxylic acid, preventing cyclization.
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Question 2: I am observing a significant amount of a byproduct with the same mass as my desired product, but with different chromatographic properties. What is it and how can I prevent it?
Answer: This is a strong indication of racemization at the valine alpha-carbon, leading to the formation of the diastereomer, cyclo(Gly-D-Val). To minimize racemization:
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Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing racemization than others. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.
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Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid stronger, less hindered bases which can promote the formation of an oxazolone intermediate that is prone to racemization.
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Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of racemization.
Question 3: My cyclization step is resulting in a complex mixture of products and a low yield of the desired diketopiperazine. What can I do to optimize this step?
Answer: Optimizing the cyclization requires careful control of reaction conditions to favor the intramolecular reaction.
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High Dilution: Performing the cyclization reaction at high dilution (typically in the range of 0.01-0.05 M) favors the intramolecular cyclization over intermolecular polymerization.
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Solvent Choice: The choice of solvent is critical. High-boiling point, non-polar aprotic solvents like toluene or xylene are often used, as they can facilitate the removal of the alcohol byproduct (from the ester) via azeotropic distillation, driving the reaction to completion.
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Temperature: The reaction often requires heating to overcome the activation energy for cyclization. A temperature range of 80-120 °C is common, but this should be optimized for your specific substrate and solvent system.
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Base: A weak acid scavenger or a mild base can be used to neutralize any acidic species that might inhibit the reaction. However, strong bases should be avoided as they can promote side reactions.
Question 4: How does the purity of my starting materials affect the yield?
Answer: The purity of the starting amino acids (glycine and L-valine) and the dipeptide precursor is critical for achieving a high yield of the final product. Impurities can interfere with the reaction in several ways:
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Side Reactions: Impurities can react with the coupling reagents or intermediates, leading to the formation of unwanted byproducts and reducing the amount of the desired product.
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Inhibition: Some impurities can inhibit the catalyst or coupling agent, slowing down or preventing the reaction from going to completion.
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Purification Challenges: The presence of impurities can complicate the purification of the final product, leading to lower isolated yields.
It is highly recommended to use high-purity (≥99%) starting materials and to purify the intermediate dipeptide before proceeding to the cyclization step.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of the dipeptide coupling and cyclization steps, based on literature data for similar systems.
Table 1: Influence of Coupling Reagent on Dipeptide (Fmoc-Gly-Val-OMe) Yield
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| HBTU | HOBt | DIPEA | DMF | 25 | ~95 |
| HATU | HOAt | DIPEA | DMF | 25 | ~97 |
| DIC | HOBt | - | DCM | 0 to 25 | ~90 |
| COMU | - | DIPEA | DMF | 25 | >95 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Table 2: Effect of Reaction Conditions on Cyclization Yield of Dipeptide Ester
| Solvent | Temperature (°C) | Concentration (M) | Reported Yield (%) |
| Toluene | 110 | 0.01 | ~75-85 |
| Xylene | 140 | 0.01 | ~80-90 |
| 2-Butanol | 99 | 0.05 | ~60-70 |
| Methanol | Reflux | 0.1 | <40 (polymerization) |
Note: These are representative conditions. Optimal conditions should be determined experimentally.
Experimental Protocols
The synthesis of this compound is typically a two-step process: formation of the linear dipeptide followed by intramolecular cyclization.
Protocol 1: Synthesis of N-terminally Protected Glycyl-L-Valine Methyl Ester (Fmoc-Gly-L-Val-OMe)
Materials:
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Fmoc-Gly-OH (1.0 eq)
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L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)
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1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)
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Diisopropylethylamine (DIPEA) (2.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1 M HCl solution
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Saturated NaHCO₃ solution
-
Brine
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Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Gly-OH (1.0 eq) and H-Val-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve HATU (1.1 eq) and HOAt (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU/HOAt solution to the amino acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-L-Val-OMe.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection and Cyclization to this compound
Materials:
-
Fmoc-Gly-L-Val-OMe (1.0 eq)
-
20% Piperidine in DMF
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Deprotection:
-
Dissolve the purified Fmoc-Gly-L-Val-OMe in 20% piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
The resulting crude H-Gly-L-Val-OMe can be used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude H-Gly-L-Val-OMe in toluene to achieve a high dilution (approximately 0.01 M).
-
Heat the solution to reflux (around 110 °C) using a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography (e.g., using a mobile phase of methanol in dichloromethane) or by recrystallization from a suitable solvent (e.g., ethyl acetate).
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Visualizations
Synthesis Workflow
Overcoming low liposolubility of piperazine-2,5-dione compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low liposolubility of piperazine-2,5-dione (also known as diketopiperazine or DKP) compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many piperazine-2,5-dione compounds exhibit low liposolubility?
A1: The piperazine-2,5-dione ring contains two amide bonds, which are polar and capable of forming hydrogen bonds. Intermolecular hydrogen bonding between DKP molecules can lead to stable crystal lattice structures that are difficult to dissolve in lipophilic environments. For example, piperazine-2,5-diones with phenyl rings at the 3- and 6-positions can form linear and network structures through hydrogen bonding and π-stacking, leading to low liposolubility.[1]
Q2: What is the first step I should take to address the low liposolubility of my lead compound?
A2: The first step is to accurately quantify the lipophilicity of your compound. While computational models (e.g., cLogP) provide initial estimates, experimental determination is crucial for novel compounds. The n-octanol-water partition coefficient (Log P) is the most common measure.[2][3] A reliable Log P value will guide your strategy for either chemical modification or formulation development.
Q3: Should I focus on chemical modification or formulation strategies to improve liposolubility?
A3: The choice depends on the stage of your research:
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Chemical Modification: This is most suitable during the lead optimization phase of drug discovery. At this stage, you can alter the molecular structure to improve its intrinsic physicochemical properties, which may also positively impact its pharmacological activity.[4]
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Formulation-Based Approach: This is preferred when you have a promising drug candidate with a fixed chemical structure but poor bioavailability due to low solubility. This approach is common in later-stage preclinical and clinical development.[4][5]
Q4: Can improving liposolubility negatively impact other properties of the compound?
A4: Yes. Increasing lipophilicity can sometimes lead to decreased aqueous solubility, which is also essential for absorption. It is a balancing act. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; the goal is often to move a compound from a poorly soluble category (like BCS Class II or IV) to one with better absorption characteristics.[6]
Q5: Is the piperazine-2,5-dione ring itself stable during chemical modification and formulation processes?
A5: The diketopiperazine ring is generally stable to proteolysis and offers conformational rigidity.[7] This makes it a robust scaffold for developing new therapeutics. However, specific reaction conditions or formulation excipients should always be tested for compatibility to ensure the ring remains intact.
Section 2: Troubleshooting Guide: Chemical Modification
This section addresses common issues encountered when attempting to increase the liposolubility of piperazine-2,5-dione compounds through synthetic chemistry.
Issue 1: My synthetic modifications are not leading to a significant increase in lipophilicity.
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Question: I've added small alkyl chains to my DKP, but the Log P value has barely changed. What am I doing wrong?
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Answer: Small alkyl groups may not provide a sufficient increase in lipophilicity to overcome the polarity of the DKP core. Consider these more impactful strategies:
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Introduce Aromatic or Heterocyclic Moieties: Incorporating larger, more lipophilic groups like phenyl, indole, or imidazole can significantly increase liposolubility.[1][4] For instance, piperazine-2,5-diones with phenyl rings at the 3- and 6-positions have been synthesized to enhance lipophilicity.[1]
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Add Protecting Groups on Amide Nitrogens: Placing protecting groups on the amide nitrogen atoms of the DKP ring is a known strategy to increase the molecule's lipophilicity.[1]
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Quantitative Assessment: Ensure you are using a reliable experimental method to assess lipophilicity, as computational models may not be accurate for your specific series of compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for determining Log P values.[3][8]
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Issue 2: I am struggling to synthesize unsymmetrical derivatives to modulate lipophilicity.
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Question: I am trying to perform a direct condensation of piperazine-2,5-dione with two different aromatic aldehydes, but I keep getting the symmetrical bis-arylidene derivative. How can I synthesize an unsymmetrical version?
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Answer: Direct condensation will typically result in the symmetrical product. A stepwise approach is necessary for synthesizing unsymmetrical derivatives:
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Start with a protected DKP, such as 1,4-diacetylpiperazine-2,5-dione.
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React it with one equivalent of the first aromatic aldehyde to form the mono-arylidene derivative.
-
Isolate and purify this mono-arylidene product.
-
React the isolated intermediate with the second, different aromatic aldehyde to yield the desired unsymmetrical bis-arylidene compound.[4]
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Workflow for Selecting a Liposolubility Enhancement Strategy
Caption: Decision workflow for enhancing compound liposolubility.
Section 3: Troubleshooting Guide: Formulation & Delivery
This section provides solutions for common problems encountered when formulating piperazine-2,5-dione compounds with low liposolubility.
Issue 1: The encapsulation efficiency of my lipophilic DKP derivative in lipid-based nanoparticles is unacceptably low.
-
Question: I'm using a nanoprecipitation method to create lipid nanoparticles, but most of my compound isn't being encapsulated. What can I do?
-
Answer: Low encapsulation efficiency (EE) is a frequent challenge for hydrophobic drugs. Here are several parameters to troubleshoot:[4]
-
Optimize Formulation Composition:
-
Lipid Selection: The choice of lipids is critical. Ensure the lipids used can effectively solubilize your compound. For piperazine-based compounds, novel ionizable lipids have been shown to form stable lipid nanoparticles (LNPs).[4]
-
Drug-to-Lipid Ratio: Systematically vary the ratio of your compound to the total lipid content. An excessively high drug load can lead to precipitation and exclusion from the nanoparticle core.[4]
-
-
Refine the Preparation Method:
-
Solvent Selection: Your compound must be fully solubilized in the organic solvent used during nanoparticle preparation. Poor initial solubility is a primary cause of low EE.[4]
-
Flow Rate Ratio (Microfluidics): If using a microfluidic system, the flow rate ratio between the aqueous and organic phases significantly impacts particle size and encapsulation. Experiment with different ratios to find the optimal conditions.[4]
-
Check for Precipitation: Your compound might be precipitating too quickly when the organic and aqueous phases mix. Using a co-solvent system can sometimes slow down this process, allowing for more efficient encapsulation.[4]
-
-
Issue 2: My solid dispersion formulation is unstable and shows recrystallization over time.
-
Question: I've successfully created an amorphous solid dispersion of my DKP compound, but upon storage, I can see evidence of the crystalline drug returning. How can I improve stability?
-
Answer: The amorphous state is thermodynamically unstable, making recrystallization a significant concern. To improve the stability of your solid dispersion, consider the following:[4]
-
Polymer Selection: The choice of polymer carrier is crucial. Polymers with a high glass transition temperature (Tg), such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can restrict molecular mobility and prevent recrystallization. Strong interactions (e.g., hydrogen bonding) between your compound and the polymer are key to stabilizing the amorphous form.[4]
-
Drug Loading: Avoid excessively high drug loading. Above a certain threshold (the saturation solubility of the drug in the polymer), the risk of phase separation and crystallization increases dramatically. Determine the optimal drug-to-polymer ratio through experimental screening.[4]
-
Preparation Method: Hot-Melt Extrusion (HME) can produce more stable solid dispersions compared to solvent evaporation methods due to more intense and homogeneous mixing. However, HME is only suitable for thermally stable compounds.[4]
-
Storage Conditions: Store the solid dispersion in a tightly sealed container at low temperature and humidity. Moisture can act as a plasticizer, lowering the Tg and promoting crystallization.[4]
-
Overview of Formulation Strategies
Caption: Common formulation strategies for poorly soluble drugs.
Section 4: Data Presentation
The following tables summarize quantitative data related to strategies for overcoming low liposolubility and poor bioavailability.
Table 1: Comparison of Lipophilicity Measurement Techniques
| Method | Principle | Log P Range | Throughput | Advantages | Disadvantages |
| Shake-Flask | Direct measurement of compound distribution between n-octanol and water.[3][8] | -2 to 4[3][8] | Low | Gold standard, highly accurate.[3][8] | Labor-intensive, requires pure compound, slow.[3][9] |
| RP-HPLC | Correlation of retention time on a nonpolar stationary phase with known Log P standards. | 0 to 6 | High | Fast, automated, requires small amount of compound. | Indirect method, requires careful calibration. |
| Potentiometric Titration | Measures changes in charge state with pH to determine pKa and calculate Log P. | 1 to 5 | Medium | Accurate for ionizable compounds. | Not suitable for neutral compounds. |
Table 2: Impact of Formulation on Oral Bioavailability (Illustrative Example)
This table shows how a nanoformulation strategy can significantly improve the oral bioavailability of a poorly soluble compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Fold Increase in Bioavailability (vs. free drug) | Reference |
| Piperine Suspension | 185.3 ± 15.2 | 2.0 | 845.6 ± 78.4 | - | [5] |
| Piperine Nanosuspension | 427.8 ± 28.6 | 1.0 | 3086.7 ± 215.3 | 3.65 | [5] |
Section 5: Experimental Protocols
Protocol 1: Determination of Log P using the Shake-Flask Method
This protocol is based on the standard OECD guideline for determining the n-octanol-water partition coefficient.[8]
Objective: To directly measure the partition coefficient (P) of a piperazine-2,5-dione compound between n-octanol and water.
Materials:
-
Piperazine-2,5-dione compound of interest
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water (reagent grade, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Pre-saturated Solvents: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely. The n-octanol phase is now water-saturated, and the water phase is n-octanol-saturated. Use these for the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution and a known volume of the water phase to a centrifuge tube. A volume ratio of 1:1 or 2:1 (water:octanol) is common.
-
Cap the tube tightly and shake vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Allow the phases to separate by standing. If an emulsion has formed, centrifugation (e.g., 3000 rpm for 15 minutes) is required to achieve a clear separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentrations: P = C_octanol / C_water
-
The Log P value is the logarithm of this ratio: Log P = log10(P)
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Protocol 2: Preparation of a Nanosuspension using the Antisolvent Precipitation Method
This is a general protocol for creating drug nanoparticles to enhance dissolution rates.[10]
Objective: To formulate a poorly soluble piperazine-2,5-dione compound as a nanosuspension to increase its surface area and dissolution velocity.
Materials:
-
Piperazine-2,5-dione compound ("drug")
-
A water-miscible organic solvent in which the drug is soluble (e.g., ethanol, acetone, DMSO)
-
An aqueous solution (the "antisolvent"), typically purified water
-
A stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC) to prevent particle agglomeration
-
Stirring plate with a magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Methodology:
-
Preparation of Solutions:
-
Organic Phase: Dissolve the piperazine-2,5-dione compound in the chosen organic solvent to create the "drug solution."
-
Aqueous Phase: Dissolve the stabilizer in the purified water to create the "antisolvent solution."
-
-
Precipitation:
-
Place the antisolvent solution in a beaker on a magnetic stirrer and stir at a high speed to create a vortex.
-
Inject the drug solution rapidly but steadily into the stirred antisolvent solution. The rapid mixing and solvent shift cause the drug to precipitate out as nanoparticles.
-
The ratio of the drug solution to the antisolvent solution is a critical parameter to optimize.
-
-
Solvent Removal:
-
Continue stirring the resulting suspension at a lower speed to allow for the evaporation of the organic solvent. This can be done at room temperature or under reduced pressure (e.g., using a rotary evaporator) to expedite the process.
-
-
Characterization:
-
Once the organic solvent is removed, the resulting aqueous nanosuspension should be characterized for:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess the stability of the suspension.
-
Drug Content: To confirm the final concentration.
-
-
References
- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A method for measuring the lipophilicity of compounds in mixtures of 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Challenges of C-N Coupling: A Troubleshooting Guide for Buchwald-Hartwig Amination of Piperazines
For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a powerful tool for forging carbon-nitrogen bonds, particularly in the synthesis of N-aryl piperazines—a common scaffold in pharmaceuticals. However, the path to a successful reaction is not always straightforward. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the Buchwald-Hartwig amination of piperazines, presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Buchwald-Hartwig amination of piperazine?
A1: The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components: the palladium precursor, the phosphine ligand, the base, and the solvent. The interplay between these factors is crucial for achieving high yields and minimizing side reactions.
Q2: My reaction is not proceeding to completion or is stalling. What are the likely causes?
A2: A stalled reaction can often be attributed to catalyst deactivation or product inhibition. The active Pd(0) catalyst can be sensitive to oxygen, so ensuring strictly anaerobic conditions is critical. Additionally, the coupled product itself can sometimes coordinate to the palladium center, inhibiting further catalytic turnover. In such cases, a higher catalyst loading might be necessary to overcome this inhibition.[1]
Q3: I am observing significant side product formation, such as hydrodehalogenation or biaryl formation. How can I minimize these?
A3: Hydrodehalogenation, the reduction of the aryl halide starting material, can be promoted by certain bases or impurities and is exacerbated by non-inert atmospheres.[1] To mitigate this, ensure all reagents and solvents are anhydrous and the reaction is conducted under a strict nitrogen or argon atmosphere.[1] Biaryl formation, or homocoupling of the aryl halide, can be suppressed by using a ligand that favors C-N reductive elimination and by optimizing the catalyst-to-ligand ratio, which is typically between 1:1 and 1:2.[1]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired N-aryl piperazine is consistently low.
Possible Causes & Solutions:
Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including issues with the catalyst system, suboptimal reaction conditions, or the inherent reactivity of the starting materials.[2][3]
-
Inappropriate Catalyst/Ligand Combination: The choice of the palladium source and phosphine ligand is paramount. For challenging substrates like electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often required to promote the reaction.[2][3] Consider screening a variety of ligands.
-
Suboptimal Base Selection: The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions.[2][4] If a strong base like sodium tert-butoxide (NaOtBu) leads to decomposition of starting materials, a weaker base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) should be considered.[2][3]
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the catalytic species.[2][4] Common choices include toluene, dioxane, and THF.[2][3] If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[2][3] However, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]
-
Incorrect Reaction Temperature: The reaction temperature needs to be optimized. While typical temperatures range from 80-110 °C, higher temperatures can sometimes lead to catalyst decomposition.[1][4] A temperature screen may be necessary to find the optimal balance between reaction rate and catalyst stability.
Di-substitution of Piperazine
Problem: A significant amount of the 1,4-diarylpiperazine is formed, even when targeting the mono-arylated product.
Possible Causes & Solutions:
The formation of the di-substituted product is a common challenge due to the presence of two reactive secondary amine sites on the piperazine ring.
-
High Reactivity of the Mono-substituted Product: The initial N-aryl piperazine product can be more reactive than piperazine itself, leading to a second arylation. To favor mono-substitution, a large excess of piperazine (5-10 fold) can be used.[3] Alternatively, slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile.
-
Use of a Mono-protected Piperazine: The most effective strategy to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] The protecting group can be removed in a subsequent step.
Data Presentation: Reaction Parameter Selection
To aid in the optimization process, the following tables summarize key reaction parameters for the Buchwald-Hartwig amination of piperazines.
Table 1: Common Palladium Precursors and Ligands
| Palladium Precursor | Common Ligands | Typical Substrates/Notes |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Generally effective for a wide range of aryl halides, including challenging aryl chlorides.[1] |
| Pd(OAc)₂ | BINAP, XantPhos | Often used, but may require in situ reduction to Pd(0). |
| Pre-catalysts (e.g., XPhos Pd G3) | (Pre-formed with ligand) | Air-stable and provide more consistent results by ensuring the correct palladium-ligand ratio.[1] |
Table 2: Guide to Base Selection
| Base | pKa of Conjugate Acid | Properties and Recommendations |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, commonly used base. Can cause decomposition of sensitive substrates.[4] |
| Cesium carbonate (Cs₂CO₃) | ~10 | Weaker, often a good choice for substrates with base-sensitive functional groups. Good solubility in many organic solvents.[4] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base that can be effective and is often used in milder reaction conditions. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base. |
Table 3: Recommended Solvents
| Solvent | Properties |
| Toluene | Aprotic, nonpolar. A very common and effective solvent.[2] |
| Dioxane | Aprotic, polar. Another frequently used solvent.[2] |
| Tetrahydrofuran (THF) | Aprotic, polar. Suitable for many couplings.[2] |
| tert-Butanol | Protic, polar. Can be beneficial for solubility issues.[2] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
This protocol provides a general starting point for the coupling of N-Boc-piperazine with aryl halides.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, N-Boc-piperazine, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.
-
Add the anhydrous, degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Visualizing the Troubleshooting Process
A logical approach is crucial when troubleshooting a challenging reaction. The following diagram illustrates a typical workflow for optimizing the Buchwald-Hartwig amination of piperazines.
Caption: A decision-making workflow for troubleshooting common issues in Buchwald-Hartwig amination.
References
Technical Support Center: Amorphous Solid Dispersion (ASD) Stability
Welcome to the technical support center for amorphous solid dispersion (ASD) formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address and prevent drug recrystallization, ensuring the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization in a solid dispersion and why is it a problem?
A: Amorphous solid dispersions (ASDs) are designed to improve the solubility and bioavailability of poorly soluble drugs by converting the drug from a stable, low-energy crystalline form to a metastable, high-energy amorphous state.[1] Recrystallization is the process where the amorphous drug molecules revert to their more thermodynamically stable crystalline state.[2][3] This is a critical issue because it negates the primary advantage of the ASD, leading to decreased solubility, reduced dissolution rates, and potentially a complete loss of the bioavailability enhancement.[4]
Q2: What are the primary factors that cause recrystallization?
A: Recrystallization is driven by both thermodynamic and kinetic factors.[2][3]
-
Thermodynamic Factors: The inherent high free energy of the amorphous state is the main driving force for conversion to the lower-energy crystalline form.[1][2] Factors like drug-polymer miscibility and the drug's solubility within the polymer are crucial; if the drug concentration exceeds its solubility in the polymer, the system is unstable.[4][5]
-
Kinetic Factors: Molecular mobility is a key kinetic factor. If drug molecules have enough freedom to move, they can arrange themselves into a crystal lattice.[4] This mobility is influenced by the glass transition temperature (Tg), drug-polymer interactions, and the presence of plasticizers.[2]
-
Environmental Factors: External conditions like temperature and humidity significantly impact stability. High temperatures increase molecular mobility, while moisture acts as a plasticizer, lowering the system's Tg and accelerating crystallization.[5]
Q3: What is the role of the polymer in preventing recrystallization?
A: The polymer is the most critical component for stabilizing the amorphous drug in an ASD. It works through several mechanisms:
-
Reduces Molecular Mobility: By forming a single-phase, miscible system with the drug, the polymer increases the overall glass transition temperature (Tg) of the dispersion.[6] Storing the ASD well below this Tg keeps the system in a "glassy" state, where molecular mobility is severely restricted, thus kinetically trapping the drug in its amorphous form.[4][6]
-
Creates Specific Interactions: Polymers can form specific molecular interactions, such as hydrogen bonds or ionic bonds, with the drug molecules.[5][7] These interactions inhibit the drug's ability to self-associate and form crystal nuclei.[5]
-
Provides a Physical Barrier: The polymer matrix acts as a physical barrier, sterically hindering the diffusion of drug molecules and preventing the growth of any crystal nuclei that might form.
Q4: How do storage temperature and humidity affect ASD stability?
A: Temperature and humidity are critical environmental factors that can compromise ASD stability.
-
Temperature: Storing an ASD at temperatures approaching or exceeding its Tg will transition the formulation from a rigid, glassy state to a rubbery state with significantly higher molecular mobility.[8] This increased mobility dramatically raises the risk of recrystallization. Therefore, it is essential to store ASDs at temperatures well below their Tg.[5]
-
Humidity: Most polymers used in ASDs are hygroscopic (tend to absorb moisture).[5] Water is a potent plasticizer, meaning it can lower the Tg of the dispersion, even at room temperature.[5] A lower Tg increases molecular mobility and the risk of crystallization. Proper packaging to protect the formulation from moisture is crucial for long-term stability.
Q5: What is the glass transition temperature (Tg) and why is it important for ASDs?
A: The glass transition temperature (Tg) is a critical physical property of amorphous materials. It represents the temperature at which the material transitions from a hard, rigid, "glassy" state to a softer, more flexible, "rubbery" state.[8] For an ASD, a single Tg, intermediate between that of the pure drug and pure polymer, is a key indicator of good miscibility and the formation of a single-phase system.[6] The importance of Tg lies in its relationship with molecular mobility; below the Tg, mobility is very low, and the amorphous drug is kinetically stable.[6][8] A higher Tg for the solid dispersion generally correlates with better physical stability against recrystallization.[9]
Troubleshooting Guide: Recrystallization Issues
This guide addresses common recrystallization problems encountered during ASD development in a question-and-answer format.
Problem 1: My ASD shows signs of crystallization immediately after preparation.
-
Q: I've just prepared my ASD by spray drying, but my initial PXRD analysis shows crystalline peaks. What went wrong?
-
A: Possible Cause 1: Poor Drug-Polymer Miscibility. If the drug and polymer are not sufficiently miscible, the drug cannot be molecularly dispersed and will remain in a crystalline or partially crystalline state.
-
A: Possible Cause 2: Drug Loading is Too High. You may have exceeded the solubility of the drug in the polymer matrix.
-
Solution: Prepare formulations with a lower drug-to-polymer ratio. While high drug loading is often desired, stability is paramount.[12]
-
-
A: Possible Cause 3: Inefficient Manufacturing Process. The solvent evaporation during spray drying might have been too slow, allowing time for the drug to crystallize before the glassy state was achieved.[13]
-
Solution: Optimize your spray drying parameters. Increase the atomization pressure or the drying gas temperature to accelerate solvent evaporation. Ensure the chosen solvent is sufficiently volatile.[13]
-
-
Problem 2: My ASD is amorphous initially but crystallizes during storage.
-
Q: My ASD was fully amorphous after production, but after one month under accelerated stability conditions (40°C/75% RH), I'm detecting crystals. What should I do?
-
A: Possible Cause 1: Moisture Absorption. The high relative humidity (75% RH) has likely caused the polymer to absorb water. Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization.[5]
-
Solution: Select a less hygroscopic polymer for your formulation if possible.[14] More importantly, implement stringent packaging controls. Store the ASD in sealed containers with a desiccant to protect it from ambient moisture.
-
-
A: Possible Cause 2: Storage Temperature is Too High. The storage temperature (40°C) may be too close to the Tg of your formulation, especially after being plasticized by any absorbed moisture.
-
Solution: Ensure the recommended long-term storage temperature for the product is well below its Tg. If the formulation is inherently unstable at elevated temperatures, refrigerated storage might be necessary.
-
-
A: Possible Cause 3: Amorphous Phase Separation. Over time, the initially homogenous dispersion may separate into drug-rich and polymer-rich domains. The drug-rich regions have a lower local Tg and a much higher propensity to crystallize.
-
Solution: This points back to suboptimal drug-polymer miscibility or interactions. A polymer that has stronger interactions (e.g., hydrogen bonding) with the drug can prevent this separation.[5] Adding a third component, like a surfactant, to create a ternary ASD can also improve stability.
-
-
Problem 3: The dissolution rate of my ASD formulation is decreasing over time.
-
Q: The initial dissolution profile of my ASD tablets was excellent, but samples from my stability study show a much slower release rate. PXRD shows only a minor increase in crystallinity. What's happening?
-
A: Possible Cause 1: Formation of Nanocrystals. Standard PXRD has a detection limit of around 1-5% crystallinity.[15] It's possible that very small amounts of nanocrystals have formed, which are not easily detected by PXRD but can still negatively impact dissolution. These nanocrystals can act as seeds for further crystal growth.
-
A: Possible Cause 2: Physical Aging or Gelling. The amorphous solid may be undergoing physical aging (structural relaxation) below the Tg, leading to a denser matrix that is harder for the dissolution media to penetrate. Alternatively, some polymers can form a viscous gel layer upon contact with water, which can hinder drug release.
-
Solution: For physical aging, re-evaluate the polymer and drug loading. For gelling issues, consider altering the downstream formulation of the dosage form (e.g., tablet). Adding different excipients, such as superdisintegrants, can help break up the tablet and the gel layer more effectively.
-
-
Data Summary Tables
Table 1: Glass Transition Temperature (Tg) of Common Polymers and their Impact on ASDs
| Polymer | Common Abbreviation | Typical Tg (°C) | Key Characteristics & Impact on Stability |
| Polyvinylpyrrolidone | PVP | 100 - 175 | Forms strong hydrogen bonds with many drugs. High Tg provides good anti-plasticizing effect, but it is hygroscopic.[6] |
| Hypromellose Acetate Succinate | HPMCAS | ~120 | Low hygroscopicity and high Tg make it excellent for stabilizing ASDs.[14] Often used to maintain supersaturation in vivo. |
| Copovidone (PVP/VA 64) | PVP/VA | ~105 | A copolymer of PVP and vinyl acetate. Less hygroscopic than PVP with good film-forming properties. |
| Soluplus® | - | ~70 | Graft copolymer with amphiphilic properties. Acts as a solubilizer and can inhibit crystallization. Lower Tg requires careful storage. |
| Eudragit® E | - | ~50 | Cationic polymer soluble in acidic pH. Its lower Tg means it provides less kinetic stability based on anti-plasticizing effects alone. |
Table 2: Influence of Storage Conditions on ASD Stability
| Formulation Example | Storage Condition | Observation | Reference |
| Naproxen-PVP ASD | 25% & 55% RH | Stable for over 2 months | [3] |
| Naproxen-PVP ASD | 75% RH | Crystallization observed | [3] |
| Nobiletin-Methyl Hesperidin ASD | 40°C / 75% RH | Stable for 6 months | [1] |
| Various Drugs in 3 Polymers | 40°C / 75% RH | Stability ranged from zero days to over one year, depending on drug-polymer combination | [9] |
Mandatory Visualizations
Logical Workflow for Troubleshooting Recrystallization
Caption: A flowchart for diagnosing and solving recrystallization issues.
Factors Influencing Amorphous Solid Dispersion Stability
Caption: Key factors that govern the physical stability of ASDs.
Key Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Miscibility and Stability Assessment
-
Objective: To determine the glass transition temperature (Tg) of the ASD, assess drug-polymer miscibility, and detect crystallization or melting events.[16]
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into a standard aluminum DSC pan. Hermetically seal the pan. Prepare a pure drug and pure polymer sample as controls.
-
Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate the sample at 20°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature approximately 20°C above the melting point of the crystalline drug. This step erases the sample's thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 20°C/min) to a sub-ambient temperature (e.g., 0°C).
-
Second Heat: Ramp the temperature again at 10°C/min to the same upper limit. The data from this second heating scan is typically used for analysis.[17]
-
-
Data Analysis:
-
Miscibility: A single, sharp glass transition (Tg) in the thermogram of the ASD, intermediate between the Tgs of the individual components, indicates a miscible, single-phase system.[10] Multiple Tgs suggest phase separation.
-
Crystallinity: A sharp endothermic peak corresponds to the melting of a crystalline form. An exothermic peak that appears before a melting peak during the heating scan indicates recrystallization of the amorphous material.[8]
-
Stability: Analyze samples from stability studies. The appearance of a melting endotherm or a decrease in the Tg (indicating plasticization) are signs of instability.
-
-
Protocol 2: Powder X-Ray Diffraction (PXRD) for Detecting Crystallinity
-
Objective: To determine if the drug in the solid dispersion is amorphous or crystalline.
-
Methodology:
-
Sample Preparation: Place a sufficient amount of the ASD powder onto a sample holder. Gently flatten the surface to ensure it is level and properly packed.
-
Instrument Setup: Mount the sample holder in the PXRD instrument.
-
Data Acquisition: Scan the sample over a relevant 2θ (two-theta) range (e.g., 5° to 40°). The scan speed and step size should be optimized to ensure good signal-to-noise ratio.
-
Data Analysis:
-
Crystalline Material: A diffractogram with sharp, distinct peaks at specific 2θ angles is characteristic of a crystalline material with long-range molecular order.[18]
-
Amorphous Material: A diffractogram showing a broad, diffuse "halo" with no sharp peaks is characteristic of an amorphous material, which lacks long-range order.[18]
-
Stability Assessment: Periodically test stability samples. The emergence of sharp peaks in the halo pattern of a previously amorphous sample is a clear indicator of recrystallization.
-
-
Protocol 3: Accelerated Stability Study
-
Objective: To predict the long-term stability of the ASD formulation by subjecting it to elevated temperature and humidity conditions, as per ICH guidelines.[1][19]
-
Methodology:
-
Batch Selection: Use at least three primary batches of the ASD formulation in its final proposed packaging.[20]
-
Storage Conditions: Place the samples in stability chambers set to standard accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[20][21] It is also wise to store samples at long-term conditions (e.g., 25°C/60% RH or 30°C/65% RH) and intermediate conditions (30°C/65% RH) if applicable.[21]
-
Testing Frequency: For an accelerated study, pull samples at specified time points, such as initial (time 0), 1, 3, and 6 months.[20][21]
-
Analysis at Each Time Point: At each pull point, the samples should be analyzed for:
-
Physical Appearance: Note any changes in color, flow, or signs of clumping.
-
Crystallinity: Analyze using PXRD and/or DSC to detect any conversion from amorphous to crystalline state.[1]
-
Dissolution: Perform in vitro dissolution testing to ensure the formulation still meets release specifications. A decrease in dissolution rate often correlates with instability.
-
Water Content: Measure the water content (e.g., by Karl Fischer titration) to assess the impact of humidity.
-
-
Data Evaluation: Evaluate the data to establish a shelf-life prediction. If significant changes occur under accelerated conditions, it indicates a potential stability issue that must be addressed, possibly through reformulation or more protective packaging.[19]
-
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 5. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. Exploring the Relationship Between Stability and Dynamics in Polymer-Based Amorphous Solid Dispersions for Pharmaceutical Applications [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sciforum : Event management platform [sciforum.net]
- 12. Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. icdd.com [icdd.com]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 21. database.ich.org [database.ich.org]
Technical Support Center: Strategies for Separating Cis/Trans Isomers of Substituted Piperazine-2,5-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis and trans isomers of substituted piperazine-2,5-diones (DKPs).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of piperazine-2,5-diones often challenging?
A1: The separation can be difficult due to the similar physicochemical properties of the cis and trans diastereomers. These isomers often have very close polarity and boiling points, making standard chromatographic and distillation techniques less effective. The choice of substituents on the piperazine-2,5-dione ring significantly influences the degree of difficulty in separation.
Q2: What are the primary analytical techniques for separating these isomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Supercritical Fluid Chromatography (SFC).[1][2] Fractional crystallization is also a viable, albeit sometimes less efficient, method.
Q3: How can I prevent the interconversion (epimerization) of my isomers during separation?
A3: Epimerization is a significant concern, especially for proline-containing DKPs, and can occur under basic, acidic, or thermal conditions.[3] To minimize this, it is crucial to use mild conditions. For instance, epimerization of some DKPs is more rapid under basic conditions, so maintaining a neutral or slightly acidic pH during separation and storage is advisable.[4][5] Avoid high temperatures and prolonged exposure to strong bases.
Q4: Which type of HPLC column is generally most effective for separating DKP isomers?
A4: The choice of column depends on the specific properties of your substituted piperazine-2,5-dione. However, some general recommendations include:
-
Phenyl-Hexyl columns: These are effective for separating isomers based on differences in polarity.[4][5]
-
C8 and Amide columns: These are also recommended for diastereomer and cis/trans isomer separations.
-
Chiral stationary phases: These can be particularly effective, even for diastereomers, by providing additional selective interactions.
Q5: Is derivatization always necessary for GC separation of these isomers?
A5: For volatile and thermally stable piperazine-2,5-diones, direct GC analysis may be possible. However, for many DKPs, especially those with polar functional groups, derivatization is often necessary to improve volatility and thermal stability. A ring-opening derivatization followed by chiral GC has been shown to achieve complete isomeric separation.[1][6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate stationary phase. | 1. Screen different column chemistries. Phenyl-hexyl, C8, and amide columns are good starting points. Consider a chiral stationary phase for enhanced selectivity. |
| 2. Suboptimal mobile phase composition. | 2. Systematically vary the solvent ratio in your mobile phase. For reverse-phase, adjust the methanol or acetonitrile concentration in water. A gradient elution may be necessary.[4][5] | |
| 3. Isomers have very similar polarity. | 3. If HPLC is not providing sufficient resolution, consider an alternative technique like SFC or GC with derivatization. | |
| Peak Tailing | 1. Secondary interactions with the stationary phase. | 1. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) for basic compounds or triethylamine (TEA) for acidic compounds. |
| 2. Column overload. | 2. Reduce the sample concentration or injection volume. | |
| 3. Column degradation. | 3. Use a guard column and ensure the mobile phase pH is within the column's stable range. | |
| Isomer Ratio Changes Between Injections | 1. On-column epimerization. | 1. Investigate the effect of mobile phase pH and temperature. Use milder conditions if possible. Proline-containing DKPs are particularly susceptible to epimerization in basic conditions.[4][5] |
| 2. Sample degradation in the autosampler. | 2. Ensure the sample solvent is neutral and consider cooling the autosampler tray. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystallization or Oiling Out | 1. Poor solvent choice. | 1. Screen a wide range of solvents with varying polarities. A solvent in which one isomer is sparingly soluble at low temperatures but soluble at higher temperatures is ideal. |
| 2. Mixture is close to a eutectic point. | 2. Attempt to enrich one isomer using another technique (e.g., column chromatography) before crystallization. | |
| Low Purity of Crystals | 1. Co-crystallization of isomers. | 1. Try different crystallization techniques such as slow evaporation, slow cooling, or vapor diffusion. Seeding with a pure crystal of the desired isomer can promote selective crystallization. |
| 2. Inefficient removal of mother liquor. | 2. Ensure the crystals are thoroughly washed with a cold solvent in which the compound has low solubility. | |
| Low Yield | 1. High solubility of the target isomer in the chosen solvent. | 1. Optimize the solvent system. Consider using an anti-solvent to induce precipitation. |
| 2. Insufficient cooling or evaporation. | 2. Allow more time for crystallization at a lower temperature. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Separation of Cyclo(Phe-Pro) Isomers
This protocol is adapted from a method used for the separation of cis and trans isomers of cyclo(phenylalanine-proline).[4][5]
-
Instrumentation: Semi-preparative HPLC system with a UV detector.
-
Column: XBridge Prep Phenyl-hexyl (5 µm, 250 x 10.0 mm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient: 5% to 60% Methanol in Water over 50 minutes.
-
Flow Rate: 4 mL/min (adjusted for semi-preparative scale).
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dissolve the isomer mixture in methanol at a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Expected Results: The trans and cis isomers are expected to elute at approximately 36 and 39 minutes, respectively, although this will vary based on the specific substitution pattern.[4]
Protocol 2: Diastereomeric Recrystallization (General Guideline)
This is a general workflow for developing a diastereomeric recrystallization procedure.
-
Solvent Screening:
-
Dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature and then to 0-4 °C.
-
Identify solvents that result in the formation of crystalline material.
-
Analyze the composition of the crystals and the mother liquor by a suitable analytical technique (e.g., HPLC, NMR) to determine if there is enrichment of one isomer.
-
-
Optimization:
-
Once a promising solvent or solvent system (a mixture of a solvent and an anti-solvent) is identified, optimize the crystallization conditions.
-
Investigate the effects of concentration, cooling rate, and agitation.
-
-
Seeding (Optional but Recommended):
-
If a small amount of pure desired isomer is available, add a seed crystal to the supersaturated solution to induce selective crystallization.
-
-
Isolation and Purification:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
If necessary, the recrystallization process can be repeated to improve the diastereomeric purity.
-
Quantitative Data Summary
| Separation Method | Stationary Phase | Mobile Phase/Solvent | Analyte Example | Observed Outcome | Reference |
| Reverse-Phase HPLC | XBridge Phenyl-hexyl | 5-60% Methanol in Water (gradient) | cyclo(l-Phe-l-Pro) / cyclo(l-Phe-d-Pro) | Baseline separation with elution times of 39 min (cis) and 36 min (trans). | [4] |
| Normal-Phase HPLC | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | 2-butene-1,4-diol isomers | Resolution (Rs) of 2.61. | [7] |
| Chiral HPLC | ChiraSpher | Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) | Lafutidine isomers | Resolution (Rs) of 1.89. | [7] |
| Epimerization Study | - | Na2CO3 in Methanol | cis-cyclo-(l-Phe-l-Pro) | >85% epimerization to the trans isomer within 2 hours at 70°C. | [5] |
Visualizations
Caption: Workflow for selecting a separation strategy for cis/trans DKP isomers.
Caption: Troubleshooting logic for poor HPLC resolution of DKP isomers.
References
- 1. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fishersci.de [fishersci.de]
- 4. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Modification of 3-Isopropylpiperazine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isopropylpiperazine-2,5-dione. It directly addresses specific issues that may be encountered during its chemical modification and offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical modification of this compound?
A1: The primary challenges include:
-
Controlling Selectivity: The piperazine-2,5-dione ring has two secondary amine nitrogens (N-1 and N-4) available for modification. Achieving selective mono-substitution versus di-substitution can be difficult.
-
Steric Hindrance: The isopropyl group at the C-3 position can sterically hinder reactions at the adjacent N-4 position, potentially affecting reaction rates and yields.
-
Ring Instability: The diketopiperazine ring can be susceptible to hydrolysis (ring-opening) under certain acidic or basic conditions.
-
Epimerization: The chiral center at C-3 is prone to epimerization, especially under basic conditions, which can lead to a loss of stereochemical purity.
-
Low Liposolubility: Some derivatives of piperazine-2,5-dione exhibit low solubility in common organic solvents, which can complicate reactions and purification.[1]
Q2: How can I achieve selective mono-N-alkylation of this compound?
A2: Selective mono-N-alkylation can be achieved by employing a protecting group strategy. The most common approach is to use a tert-butyloxycarbonyl (Boc) group to protect one of the nitrogen atoms. This allows for the selective alkylation of the unprotected nitrogen, followed by the deprotection of the Boc group.
Q3: What are the common side reactions during N-alkylation, and how can they be minimized?
A3: The most common side reaction is di-alkylation, where both nitrogen atoms of the piperazine ring are alkylated. This can be minimized by:
-
Using a protecting group strategy as mentioned above.
-
Carefully controlling the stoichiometry of the alkylating agent. Using a 1:1 molar ratio or a slight excess of the piperazine-2,5-dione can favor mono-alkylation.
-
Optimizing reaction conditions such as temperature and reaction time.
Q4: My reaction yield is consistently low. What are the possible reasons and solutions?
A4: Low yields can be attributed to several factors:
-
Steric Hindrance: The isopropyl group may be slowing down the reaction. Consider using more reactive electrophiles, higher reaction temperatures, or longer reaction times.
-
Hydrolysis of the Piperazine-2,5-dione Ring: If the reaction is conducted under harsh acidic or basic conditions, the ring may be hydrolyzing. Monitor the pH of your reaction and consider using milder bases or acids.
-
Poor Solubility: If the starting material or reagents are not fully dissolved, the reaction will be inefficient. Choose a solvent system in which all components are soluble.
-
Inefficient Purification: The desired product might be lost during workup and purification. Optimize your purification method, for instance, by using a different chromatography stationary phase.
Q5: I am observing epimerization at the C-3 position. How can I prevent this?
A5: Epimerization at the C-3 position is often base-catalyzed. To minimize epimerization:
-
Use milder bases (e.g., K₂CO₃, Cs₂CO₃ instead of strong bases like NaH or LDA).
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
Consider that epimerization can also occur to a lesser extent in acidic solutions.[2]
Troubleshooting Guides
Problem: Low Yield in N-Alkylation
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance from Isopropyl Group | - Increase reaction temperature. - Extend reaction time. - Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). - Consider using a different solvent that may better solvate the transition state. |
| Di-alkylation as a Major Side Product | - Use a protecting group (e.g., Boc) on one nitrogen to ensure mono-alkylation. - Use a larger excess of the this compound relative to the alkylating agent. |
| Hydrolysis of the Diketopiperazine Ring | - Use non-aqueous reaction conditions. - Employ milder bases (e.g., DIPEA, K₂CO₃). - If acidic conditions are necessary, use them at low temperatures and for short durations. |
| Poor Solubility of Starting Material | - Screen for a more suitable solvent (e.g., DMF, DMSO, NMP). - Gently heat the reaction mixture to aid dissolution. |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material | - Optimize the mobile phase for column chromatography (try different solvent systems and gradients). - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is a Sticky Oil or Difficult to Crystallize | - Attempt to form a salt of the product (e.g., hydrochloride or trifluoroacetate salt), which may be more crystalline. - Try trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. |
| Low Liposolubility of the Product | - For purification, consider reverse-phase chromatography. - For subsequent reactions, explore different solvent systems or the use of co-solvents. |
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM or THF.
-
Add TEA or DIPEA (1.1 eq.).
-
Slowly add a solution of (Boc)₂O (1.05 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-3-isopropylpiperazine-2,5-dione.
Protocol 2: N-Alkylation of N-Boc-3-isopropylpiperazine-2,5-dione
Materials:
-
N-Boc-3-isopropylpiperazine-2,5-dione
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-isopropylpiperazine-2,5-dione (1.0 eq.) in anhydrous DMF or MeCN, add the base (NaH, 1.2 eq. or K₂CO₃, 2.0 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: N-Boc Deprotection
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure using TFA in DCM:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (5-10 equivalents) at 0 °C.
-
Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected product.[3]
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent (e.g., methanol, dioxane).
-
Add 4M HCl in dioxane (3-5 equivalents).
-
Stir at room temperature for 1-3 hours. The hydrochloride salt of the product may precipitate.
-
Remove the solvent under reduced pressure or precipitate the product by adding diethyl ether and collect by filtration.
-
The free base can be obtained by neutralizing with a base as described in the TFA protocol.[3]
Quantitative Data Summary
The following table provides illustrative data for N-alkylation reactions on piperazine systems. Note that these are representative examples and optimal conditions for this compound may vary due to steric and electronic effects.
| Electrophile | Piperazine Derivative | Base | Solvent | Temperature (°C) | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| Benzyl Bromide | Piperazine | K₂CO₃ | MeCN | RT | 45 | 35 | Adapted from[4] |
| Benzyl Bromide | Piperazine (5 eq.) | K₂CO₃ | MeCN | RT | 75 | <5 | Adapted from[4] |
| Benzyl Bromide | N-Boc-piperazine | NaH | DMF | RT | >95 (before deprotection) | 0 | Illustrative |
| Methyl Iodide | 3-Alkyl-piperazine-2,5-dione | K₂CO₃ | DMF | 50 | 60-80 | 10-20 | Illustrative |
| Benzyl Bromide | 3-Alkyl-piperazine-2,5-dione | Cs₂CO₃ | MeCN | 60 | 50-70 | 5-15 | Illustrative |
Visualizations
Caption: Workflow for selective mono-N-alkylation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Optimizing Piperazine Compound Encapsulation in Lipid Nanoparticles
Welcome to the technical support center for improving the encapsulation efficiency of piperazine compounds in lipid nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the encapsulation efficiency (EE) of piperazine compounds in LNPs?
A1: The encapsulation efficiency of piperazine compounds is a multifactorial issue influenced by both the properties of the compound itself and the formulation/process parameters. Key factors include:
-
Physicochemical Properties of the Piperazine Compound: Lipophilicity (LogP), aqueous solubility, and pKa are critical. Poor solubility in the organic solvent used for LNP formation is a primary reason for low EE.[1]
-
LNP Formulation Composition:
-
Lipid Selection: The choice of ionizable lipid, helper lipids (e.g., DOPE), structural lipids (e.g., cholesterol), and PEGylated lipids is crucial.[1][2] Novel ionizable lipids featuring a piperazine core have demonstrated success in formulating stable LNPs.[1]
-
Drug-to-Lipid Ratio: An excessively high ratio of the piperazine compound to the total lipid content can lead to drug precipitation and subsequent exclusion from the nanoparticle core.[1]
-
Molar Ratios of Lipid Components: The relative amounts of each lipid component significantly impact LNP structure and encapsulation capacity. For instance, a lower molar ratio of ionizable lipid to the helper lipid DOPE has been shown to improve encapsulation efficiency.[2]
-
-
Preparation Method:
-
Solvent System: The piperazine compound must be fully solubilized in the organic solvent (e.g., ethanol) used in microfluidic synthesis.[1]
-
Microfluidic Parameters: The flow rate ratio (FRR) between the aqueous and organic phases directly affects particle size and encapsulation.[1]
-
pH of the Aqueous Phase: The pH of the aqueous buffer is critical, especially when using ionizable lipids, as it influences the charge of the lipid and its interaction with the cargo.
-
Q2: What is a typical starting formulation for encapsulating a piperazine-based compound?
A2: A common starting point for LNP formulation involves four main lipid components. While optimization is essential for each specific piperazine compound, a widely used molar ratio for ionizable lipid-based LNPs is a good starting point. For example, a formulation could consist of an ionizable lipid, a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG). The exact ratios need to be optimized, but literature on piperazine-based ionizable lipids for mRNA delivery often uses molar ratios around 30-50% ionizable lipid, 30-46.5% cholesterol, 1-2.5% PEG-lipid, and 12.5-39% helper lipid.[2][3]
Q3: How can I accurately measure the encapsulation efficiency of my piperazine compound?
A3: To determine the encapsulation efficiency, you first need to separate the encapsulated drug from the unencapsulated (free) drug. Techniques like ultracentrifugation or size exclusion chromatography are commonly used for this separation.[2] Following separation, the amount of encapsulated piperazine compound is quantified. Several analytical methods can be employed for quantification, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying small molecules like piperazine compounds. It may require a derivatization step to make the piperazine UV-active for detection.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the identification and quantification of piperazine derivatives.[6]
-
Spectrophotometry: If the piperazine compound has a suitable chromophore, UV-Vis spectroscopy can be a straightforward quantification method.
The encapsulation efficiency (EE) is then calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug initially added) x 100
Troubleshooting Guide: Low Encapsulation Efficiency
This guide provides a systematic approach to diagnosing and resolving low encapsulation efficiency of piperazine compounds in LNPs.
Problem: Encapsulation efficiency is consistently below 50%.
Below is a troubleshooting workflow to identify and address the potential causes of low encapsulation efficiency.
Caption: Troubleshooting workflow for low encapsulation efficiency.
Data on Formulation Parameters and Encapsulation Efficiency
The following tables summarize quantitative data from studies on LNPs formulated with piperazine-based ionizable lipids. Note that these studies primarily focus on mRNA encapsulation, but the principles of how formulation changes affect LNP properties are relevant.
Table 1: Effect of Piperazine-Based Ionizable Lipid Structure on Encapsulation Efficiency and Particle Size
| Ionizable Lipid | Carbon Chain Length | Encapsulation Efficiency (%) | Diameter (nm) |
| PPZ-A10 | C10 | 66 | 96 |
| PPZ-A11 | C11 | - | - |
| PPZ-A18-2Z | C18 | 88 | 134 |
| PPZ-B10 | C10 | - | 100 |
| PPZ-B18-2Z | C18 | - | 155 |
| Data adapted from a study on piperazine-derived lipids for mRNA delivery.[2] The formulation was composed of the specified ionizable lipid, cholesterol, C18PEG2K, and DOPE at a molar ratio of 35:46.5:2.5:16. |
Table 2: Impact of Molar Ratios on Encapsulation Efficiency
| Molar Ratio (PPZ-A10:Cholesterol:C18PEG2K:DOPE) | % Ionizable Lipid | % DOPE | Encapsulation Efficiency (%) |
| 30:30:1:39 | 30 | 39 | Highest |
| 35:46.5:2.5:16 | 35 | 16 | - |
| 45:39.5:2.5:13 | 45 | 13 | - |
| 50:35:2.5:12.5 | 50 | 12.5 | Lowest |
| Data from a study demonstrating that a lower percentage of the ionizable lipid and a higher percentage of the helper lipid DOPE resulted in higher encapsulation efficiency.[2][3] |
Table 3: Formulation of Lung-Targeting LNPs with High Encapsulation Efficiency
| Ionizable Lipid | Cationic Helper Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Encapsulation Efficiency (%) | Diameter (nm) |
| 244cis | DOTAP (20%) | 26.5:20:52:1.5 | >90 | <100 |
| 244cis | DOTAP (40%) | 26.5:40:32:1.5 | >90 | <100 |
| 244cis | EPC (20%) | - | >90 | <100 |
| 244cis | EPC (40%) | - | >90 | <100 |
| Data from a study on a novel piperazine-based ionizable lipid (244cis) showing that high EE can be achieved with the addition of cationic helper lipids.[7] |
Experimental Protocols
Protocol 1: Formulation of Piperazine Compound-Loaded LNPs using Microfluidics
This protocol describes a general method for preparing LNPs encapsulating a piperazine compound using a microfluidic device.
Caption: Experimental workflow for LNP formulation.
Materials:
-
Piperazine compound of interest
-
Ionizable lipid (e.g., a piperazine-based lipid like 244cis or PPZ-A10)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other suitable helper lipid
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (e.g., 25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., 20 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the piperazine compound, ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratios and total lipid concentration.
-
Ensure the piperazine compound is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Preparation of Aqueous Phase:
-
Prepare the aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution (organic phase) and the aqueous buffer into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the pumping of the two solutions through the microfluidic cartridge to allow for rapid mixing and LNP self-assembly.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
Transfer the LNP solution into a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and unencapsulated piperazine compound.
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Quantification of Encapsulation Efficiency using HPLC
This protocol provides a general method for determining the encapsulation efficiency of a piperazine compound in LNPs.
Materials:
-
Piperazine-LNP formulation
-
Appropriate vials for sample collection
-
Mobile phase for HPLC
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)
Procedure:
-
Quantification of Total Drug Content:
-
Take a known volume of the LNP dispersion (pre-purification) and disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a solvent like methanol or isopropanol in a 1:9 ratio (LNP solution:solvent).
-
Analyze this solution by a validated HPLC method to determine the total concentration of the piperazine compound (Ctotal).
-
-
Separation of Free Drug:
-
Take a known volume of the same LNP dispersion and separate the unencapsulated (free) piperazine compound from the LNPs.
-
This can be done using a centrifugal filter unit. Add the LNP solution to the filter unit and centrifuge according to the manufacturer's instructions.
-
The filtrate will contain the free drug.
-
-
Quantification of Free Drug:
-
Analyze the filtrate by the same validated HPLC method to determine the concentration of the free piperazine compound (Cfree).
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Ctotal - Cfree) / Ctotal] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Protecting Groups in Piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of common protecting groups in piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for piperazine?
The most frequently used protecting groups for the selective functionalization of piperazine are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal deprotection conditions that are compatible with other functional groups in the molecule.
Q2: My Boc-deprotection with trifluoroacetic acid (TFA) is giving a low yield. What are the common causes?
Low yields in Boc deprotection are often due to incomplete reaction or side reactions. Common causes for incomplete reaction include insufficient acid, short reaction time, low temperature, or steric hindrance around the Boc-protected nitrogen.[1] Side reactions, primarily t-butylation of nucleophilic sites on your molecule by the released t-butyl cation, can also significantly lower the yield of the desired product.[1]
Q3: What are scavengers and why are they important in Boc deprotection?
Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation generated during the cleavage of the Boc group with strong acid.[1] By reacting with the carbocation, scavengers prevent it from alkylating the desired deprotected piperazine or other sensitive functional groups, thus minimizing side product formation.[1] Common scavengers include triisopropylsilane (TIS) and water.[1]
Q4: My catalytic hydrogenation for Cbz or Benzyl deprotection is very slow or incomplete. What should I check?
Slow or incomplete hydrogenolysis can be attributed to several factors. Catalyst poisoning is a primary concern, often caused by sulfur-containing compounds or other impurities in the substrate or solvent.[2] The activity of the palladium catalyst itself can also be a factor; using a fresh batch is recommended.[2] Additionally, the deprotected piperazine product can sometimes inhibit the catalyst by coordination. In such cases, adding a small amount of a weak acid like acetic acid can be beneficial. Insufficient hydrogen pressure or poor mixing can also lead to slow reactions.[2]
Q5: What are the common side reactions during Fmoc deprotection of piperazine?
The primary side reaction of concern during the base-mediated deprotection of Fmoc-piperazine is the formation of diketopiperazines, especially if the adjacent amino acid is proline or another sterically unhindered residue.[3] This occurs when the newly deprotected piperazine nitrogen attacks the ester linkage to the solid support, cleaving the dipeptide from the resin.[3]
Troubleshooting Guides
N-Boc Deprotection
Issue 1: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient Acid | Increase the concentration or number of equivalents of TFA or HCl. A common condition is 25-50% TFA in DCM or 4M HCl in dioxane.[1] |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Typical reaction times are 1-4 hours at room temperature.[1][4] |
| Low Temperature | If the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40°C). However, be aware that this may increase side reactions.[1] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.[1] |
| Poor Substrate Solubility | Try a different solvent system in which the starting material is more soluble.[4] |
Issue 2: Formation of t-Butylated Side Products
| Potential Cause | Troubleshooting Step |
| Reactive Nucleophiles in the Substrate | Add a scavenger to the reaction mixture to trap the t-butyl cation. A common combination is 2.5% triisopropylsilane (TIS) and 2.5% water in the TFA/DCM deprotection cocktail.[1] |
| High Reaction Temperature | Perform the deprotection at room temperature or 0°C to minimize the rate of the alkylation side reaction. |
N-Cbz and N-Benzyl Deprotection
Issue 1: Slow or Incomplete Hydrogenolysis
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | Ensure the substrate and solvent are free of sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method.[2] |
| Poor Catalyst Activity | Use a fresh, high-quality palladium catalyst (e.g., Pd/C or Pearlman's catalyst, Pd(OH)₂/C). |
| Product Inhibition | Add a small amount of a weak acid, such as acetic acid, to protonate the product and reduce its coordination to the catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure (e.g., using a Parr shaker) if atmospheric pressure is insufficient. |
| Inefficient Mixing | Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
Issue 2: Reduction of Other Functional Groups
| Potential Cause | Troubleshooting Step |
| Presence of Reducible Groups (e.g., alkenes, alkynes, nitro groups) | Consider using transfer hydrogenolysis with a hydrogen donor like ammonium formate, which can sometimes offer better selectivity.[2] Alternatively, switch to a non-reductive deprotection method, such as using HBr in acetic acid for Cbz removal. |
N-Fmoc Deprotection
Issue 1: Incomplete Fmoc Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient Base or Reaction Time | Use a standard deprotection solution of 20% piperidine in DMF and perform the deprotection in two steps (e.g., 2 minutes followed by 5-10 minutes) to ensure completeness.[5] |
| Aggregation of Resin-Bound Peptide | Swell the resin adequately in DMF before deprotection. For difficult sequences, consider using a stronger base system like DBU in combination with piperazine.[5] |
Issue 2: Diketopiperazine (DKP) Formation
| Potential Cause | Troubleshooting Step |
| Sequence Susceptibility (especially with Proline) | Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, to disfavor the intramolecular cyclization.[3] Using a milder base like piperazine, sometimes in combination with DBU, can also reduce DKP formation.[5] |
Data Presentation
Comparison of Deprotection Conditions for Common Protecting Groups
| Protecting Group | Reagents | Typical Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 20-50% TFA | DCM | 0 - RT | 1 - 4 h[6] | >90[6] |
| 4M HCl | Dioxane, Methanol | RT | 1 - 4 h[1] | High | |
| Cbz | H₂, 10% Pd/C | Methanol, Ethanol | RT | 1 - 16 h | 90-98[7] |
| H₂, 20% Pd(OH)₂/C | Methanol, Ethanol | RT | 4 - 72 h | Variable | |
| Ammonium Formate, 10% Pd/C | Methanol | Reflux | 0.5 - 2 h | High | |
| 33% HBr in Acetic Acid | Acetic Acid | RT | 1 - 2 h | High | |
| Benzyl (Bn) | H₂, 10% Pd/C | Methanol, Ethanol | RT - 60 | 1 - 24 h | 71-99 |
| Ammonium Formate, 10% Pd/C | Methanol | Reflux | 1 - 6 h | High | |
| Fmoc | 20% Piperidine | DMF, NMP | RT | 5 - 20 min | >95 |
| 5% Piperazine, 2% DBU | DMF, NMP | RT | < 1 min | High |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents).[4]
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Isolation (as free base): Dissolve the residue in water and basify to pH > 9 with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected piperazine.
Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Preparation: Dissolve the N-Cbz-piperazine substrate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).
-
Reaction: Secure a hydrogen balloon to the flask or place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker). Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Protocol 3: Standard N-Fmoc Deprotection with Piperidine
-
Preparation: If working with a resin-bound substrate, swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Drain the solvent and add a 20% (v/v) solution of piperidine in DMF to the substrate.
-
Reaction: Agitate the mixture at room temperature. A two-step deprotection is often employed: an initial treatment for 1-3 minutes, followed by draining and a second treatment for 5-20 minutes.[3]
-
Work-up: Drain the piperidine solution and wash the product (or resin) thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualizations
References
Optimizing flow rate ratio in microfluidics for nanoparticle preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing flow rate ratios in microfluidics for nanoparticle preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the microfluidic synthesis of nanoparticles.
Issue 1: Nanoparticle size is too large.
| Potential Cause | Recommended Solution |
| Flow Rate Ratio (FRR) of aqueous to organic phase is too low. | Increase the FRR. A higher ratio of the aqueous (anti-solvent) to the organic phase (solvent) generally leads to faster precipitation and smaller nanoparticles.[1][2] |
| Total Flow Rate (TFR) is too low. | Increase the TFR while maintaining the optimal FRR. Higher TFRs can enhance mixing and lead to the formation of smaller nanoparticles.[3][4] |
| Polymer or lipid concentration in the organic phase is too high. | Decrease the concentration of the polymer or lipid. Higher concentrations can result in increased viscosity and larger particle sizes.[5] |
| Choice of organic solvent. | The organic solvent used can significantly impact nanoparticle size. Solvents like acetonitrile (ACN) have been shown to produce smaller particles compared to others like dichloromethane (DCM).[1] Consider testing different solvents compatible with your formulation. |
Issue 2: Polydispersity Index (PDI) is too high (PDI > 0.2).
| Potential Cause | Recommended Solution |
| Inefficient mixing in the microfluidic chip. | Ensure the microfluidic mixer design is appropriate for your application. Staggered herringbone mixers are known to induce chaotic advection, leading to rapid and uniform mixing.[6] For simpler setups, ensure the TFR is high enough to promote efficient diffusion mixing. |
| Flow instability or pressure fluctuations. | Use a high-precision pressure-driven flow controller to ensure stable and pulseless flow of both phases.[7] Check for any leaks or blockages in the tubing and connections.[8] |
| Sub-optimal Flow Rate Ratio (FRR). | A 1:1 FRR has been found to produce uniform and small nanoparticles in some systems.[5] However, the optimal FRR can vary, with ratios of 3:1 or 5:1 (aqueous to organic) also yielding low PDI nanoparticles.[2] It is crucial to screen a range of FRRs. |
| Inappropriate post-synthesis processing. | Ensure that post-synthesis dilution or purification steps do not induce particle aggregation. |
Issue 3: Low encapsulation efficiency.
| Potential Cause | Recommended Solution |
| Premature precipitation of the drug or nucleic acid. | Optimize the solvent system to ensure the payload remains soluble in the organic phase until mixing occurs. |
| Unfavorable interactions between the payload and the nanoparticle components. | Adjust the pH of the aqueous buffer or modify the surface charge of the nanoparticles to improve payload interaction and entrapment. |
| Flow conditions are not optimized for encapsulation. | Microfluidic systems have been shown to significantly improve encapsulation efficiency compared to bulk methods.[2] Experiment with different TFRs and FRRs to find the optimal conditions for your specific formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the flow rate ratio (FRR)?
A1: A good starting point for FRR (aqueous phase: organic phase) is often between 1:1 and 5:1.[2][5] A 1:1 ratio has been shown to be effective for some formulations, while higher ratios like 3:1 and 5:1 are also commonly used to achieve small and uniform nanoparticles.[2][5] It is recommended to perform a systematic screening of different FRRs to determine the optimal ratio for your specific nanoparticle system.
Q2: How does the Total Flow Rate (TFR) affect nanoparticle synthesis?
A2: The TFR influences the mixing time of the two phases within the microfluidic channel. Generally, a higher TFR leads to more rapid mixing, which in turn can result in smaller and more monodisperse nanoparticles.[3][4] However, the effect of TFR can sometimes be minor compared to the FRR, especially within a certain range.[2] It is important to optimize the TFR in conjunction with the FRR.
Q3: Can the microfluidic chip design impact the outcome of nanoparticle synthesis?
A3: Absolutely. The geometry of the microfluidic channel plays a critical role in the mixing process.[9] Simple T-junctions or Y-junctions rely on diffusion for mixing. More complex designs, such as staggered herringbone mixers, create chaotic advection, leading to much faster and more efficient mixing, which can significantly improve nanoparticle homogeneity.[6]
Q4: What are some key experimental parameters to consider beyond flow rates?
A4: Besides TFR and FRR, other critical parameters include the concentration of polymers or lipids in the organic phase, the type of organic solvent used, and the temperature at which the synthesis is performed.[1][5][10] The properties of the encapsulated drug or nucleic acid can also influence the final nanoparticle characteristics.
Quantitative Data Summary
The following tables summarize the impact of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on nanoparticle size and Polydispersity Index (PDI) from various studies.
Table 1: Effect of Flow Rate Ratio (Aqueous:Organic) on Nanoparticle Properties
| FRR (Aqueous:Organic) | Nanoparticle Type | Approx. Size (nm) | PDI | Reference |
| 1:1 | Nanolipomer | 72 | 0.209 | [5] |
| 3:1 | Lipid-Eudragit Hybrid | ~150 | 0.2 | [2] |
| 5:1 | Lipid-Eudragit Hybrid | ~150 | 0.2 | [2] |
| 13.3:1 (60/4.5) | PLGA | 200-250 | 0.3-0.5 | [1] |
| 40:1 (120/3) | PLGA | <100-150 | <0.2 | [1] |
| 120:1 (120/1) | PLGA | 30-100 | <0.2 | [1] |
Table 2: Effect of Total Flow Rate on Nanoparticle Properties
| TFR (mL/min) | Nanoparticle Type | Approx. Size (nm) | PDI | Reference |
| 5 | Solid Lipid Nanoparticles | 70-90 | ~0.25 | [3] |
| 10 | Solid Lipid Nanoparticles | 70-90 | ~0.25 | [3] |
| 15 | Solid Lipid Nanoparticles | ~40 | ~0.25 | [3] |
| 20 | Solid Lipid Nanoparticles | ~40 | ~0.25 | [3] |
| 6 | Nanolipomer | Stable with low size | Low | [5] |
| 12 | Nanolipomer | Stable with low size | Low | [5] |
Experimental Protocols
Protocol 1: General Microfluidic Synthesis of Polymeric Nanoparticles
This protocol outlines a general procedure for the preparation of polymeric nanoparticles using a microfluidic system.
Materials:
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., Acetonitrile)
-
Aqueous phase (e.g., deionized water with a surfactant)
-
Pressure-driven flow controller
-
Microfluidic chip (e.g., T-junction or staggered herringbone mixer)
-
Reservoirs for organic and aqueous phases
-
Tubing and fittings
Methodology:
-
Prepare the organic phase by dissolving the polymer (and drug, if applicable) in the chosen organic solvent to the desired concentration (e.g., 10 mg/mL).[5]
-
Prepare the aqueous phase, which typically contains a surfactant to stabilize the nanoparticles.
-
Fill two separate reservoirs with the organic and aqueous phases.
-
Connect the reservoirs to the pressure-driven flow controller.
-
Connect the outlets of the flow controller to the respective inlets of the microfluidic chip using appropriate tubing.[7]
-
Set the desired flow rates for both the organic and aqueous phases to achieve the target FRR and TFR. It is advisable to start with a pre-defined optimal condition if available (e.g., TFR of 12 mL/min and FRR of 1:1).[5]
-
Initiate the flow and allow the system to stabilize.
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
Characterize the resulting nanoparticles for size, PDI, and other relevant attributes using techniques like Dynamic Light Scattering (DLS).
Visualizations
Caption: A flowchart of the experimental workflow for nanoparticle synthesis.
Caption: A troubleshooting decision tree for nanoparticle synthesis.
References
- 1. Optimisation of a Microfluidic Method for the Delivery of a Small Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise control of microfluidic flow conditions is critical for harnessing the in vitro transfection capability of pDNA-loaded lipid-Eudragit nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Microfluidic synthesis of high-intensity limit-size lipid nanoparticles delivered in vivo by siRNA – Taichu Technology (Tianjin) Co., Ltd. [techusci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing Metabolic Stability of Peptidomimetics with Diketopiperazine Structures
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the metabolic stability of peptidomimetics by incorporating a diketopiperazine (DKP) scaffold.
Frequently Asked Questions (FAQs)
Q1: What is a diketopiperazine (DKP) and why is it used to enhance the metabolic stability of peptidomimetics?
A1: A diketopiperazine is a six-membered ring formed from the cyclization of a dipeptide.[1][2] This rigid, cyclic structure is used as a scaffold in peptidomimetic design to overcome the poor metabolic stability often seen with linear peptides.[3][4] The cyclic nature of the DKP backbone protects the amide bonds from enzymatic degradation by proteases, which are a primary cause of rapid clearance of peptide-based drugs in the body.[5][6] This increased resistance to enzymatic hydrolysis can lead to a longer in vivo half-life and improved bioavailability.[7]
Q2: What are the main challenges in synthesizing DKP-containing peptidomimetics?
A2: A common challenge in the synthesis of DKP-containing peptidomimetics, particularly during solid-phase peptide synthesis (SPPS), is the premature formation of the diketopiperazine ring.[1][2] This can lead to the cleavage of the dipeptide from the resin, resulting in a low yield of the desired full-length peptide.[1][2] This side reaction is especially prevalent when proline is the second amino acid in the sequence.[2] Other challenges include incomplete cyclization and potential racemization at the chiral centers.
Q3: How is the metabolic stability of a DKP-peptidomimetic assessed?
A3: The metabolic stability is typically evaluated using in vitro assays that simulate the metabolic environment of the body.[8] The most common methods involve incubating the peptidomimetic with liver microsomes, hepatocytes, or plasma.[9][10] Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for a significant portion of drug metabolism.[11] Plasma stability assays assess degradation by enzymes present in the blood.[9][10] The rate of disappearance of the parent compound over time is measured, usually by LC-MS/MS, to determine parameters like half-life (t½) and intrinsic clearance (CLint).[8][9]
Q4: What kind of quantitative improvement in metabolic stability can be expected by incorporating a DKP structure?
A4: Incorporating a DKP structure can lead to a significant increase in metabolic stability. For example, one study reported that a cyclic RGD peptide was 30-fold more stable than its linear counterpart at a neutral pH.[12] In another study comparing a linear peptide to its cyclic analog in rat plasma, the half-life increased from 14.3 minutes for the linear version to 59.8 minutes for the cyclic peptide.[13] The degree of enhancement can vary depending on the specific peptide sequence and the overall structure of the peptidomimetic.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptidomimetic During Solid-Phase Synthesis
Possible Cause: Premature diketopiperazine formation leading to cleavage of the dipeptide from the resin.[1][2] This is often referred to as "traceless" DKP formation because the cleaved DKP is washed away during synthesis, resulting in a lower yield of the final product without a corresponding impurity in the crude material.[1]
Troubleshooting Steps:
-
Analyze the Deprotection Solution: If you suspect premature DKP formation, analyze the Fmoc-deprotection solution by LC-MS to detect the presence of the cleaved diketopiperazine.[2]
-
Modify Deprotection Conditions:
-
Use a milder base for Fmoc deprotection. For instance, a solution of 2% DBU and 5% piperazine in NMP can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[2]
-
Reduce the deprotection time and temperature to minimize the exposure of the free N-terminal amine to conditions that promote cyclization.[2]
-
-
Choose a Suitable Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by this resin can suppress the intramolecular cyclization that leads to DKP formation.[14]
-
Utilize a Dipeptide Coupling Strategy: Instead of coupling single amino acids sequentially, synthesize the dipeptide corresponding to the DKP unit in solution first, and then couple it to the resin-bound peptide chain. This bypasses the step where premature cyclization is most likely to occur.
Issue 2: Inconsistent Results in the In Vitro Metabolic Stability Assay
Possible Cause: Variability in the activity of the metabolic enzymes in the liver microsomes or plasma. This can be due to improper storage, repeated freeze-thaw cycles, or variations between batches.
Troubleshooting Steps:
-
Proper Handling of Biological Materials:
-
Thaw frozen liver microsomes and plasma rapidly at 37°C and keep them on ice until use. Avoid repeated freeze-thaw cycles.
-
Use fresh plasma whenever possible, as enzyme activity can decrease with storage. If using frozen plasma, ensure it was collected with an appropriate anticoagulant (e.g., sodium heparin is often recommended for peptide stability studies).[15]
-
-
Include Control Compounds: Always run positive and negative control compounds with known metabolic stability profiles alongside your test compounds. This helps to validate the activity of your enzyme preparation in each experiment.
-
Optimize Incubation Conditions:
-
Ensure the final concentration of organic solvent (e.g., DMSO) from your compound stock solution is low (typically <1%) in the incubation mixture, as higher concentrations can inhibit enzyme activity.
-
Pre-incubate the microsomes or plasma at 37°C before adding the test compound to ensure the reaction starts at the correct temperature.
-
-
Standardize Analytical Methods: Use a validated LC-MS/MS method for the quantification of the parent compound. Ensure the method is sensitive and specific enough to detect the compound at all time points.
Data Presentation
Table 1: Comparative Metabolic Stability of Linear Peptides and their Cyclic (Diketopiperazine-Containing) Analogs
| Peptide/Peptidomimetic | System | Parameter | Linear Analog | Cyclic (DKP) Analog | Fold Increase in Stability | Reference |
| RGD Peptide | pH 7 Buffer | Stability | 1x | 30x | 30 | [12] |
| H-Pro–Tyr–Leu–Leu–Leu–Leu-OH | 50% Rat Serum | % Intact (1h) | Not Detected | 100% | - | |
| Peptide 7 vs. Peptide 9 | Rat Plasma | Half-life (t½) | 14.3 min | 59.8 min | 4.2 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Diketopiperazine-Peptidomimetic
This protocol describes a general method for the synthesis of a peptide containing a diketopiperazine unit using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HATU, HOBt, DIC
-
Bases: DIPEA, Piperidine
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., Fmoc-AA-OH, DIC, HOBt in DMF).
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.
-
Diketopiperazine Formation and Cleavage from Resin (if desired at this stage): To induce DKP formation and cleavage, treat the dipeptide-resin with a base such as 1% TFA in DCM or by heating in a suitable solvent. Note: This step is sequence-dependent and requires optimization.
-
Peptide Elongation (if DKP is internal): If the DKP is part of a larger peptide, continue the synthesis by coupling the subsequent amino acids using standard SPPS cycles.
-
Final Cleavage and Deprotection: Cleave the final peptidomimetic from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a DKP-peptidomimetic using liver microsomes.
Materials:
-
Test DKP-peptidomimetic
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Prepare the liver microsomal suspension in phosphate buffer on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomal suspension and the working solution of the test compound.
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of a DKP-based compound.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. longdom.org [longdom.org]
- 12. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of (R)- and (S)-3-Isopropylpiperazine-2,5-dione: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylpiperazine-2,5-dione, a chiral derivative of the versatile piperazine-2,5-dione scaffold, exists as two distinct enantiomers: (R)-3-Isopropylpiperazine-2,5-dione and (S)-3-Isopropylpiperazine-2,5-dione. These stereoisomers, while identical in chemical formula and connectivity, possess unique three-dimensional arrangements that can lead to differential interactions with chiral biological targets such as enzymes and receptors. The piperazine-2,5-dione core is a prevalent motif in natural products and has been identified as a valuable pharmacophore in drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the (R) and (S) enantiomers of this compound based on currently available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties for both the (R) and (S) enantiomers of this compound is presented in Table 1. These properties are fundamental for the characterization and handling of these compounds in a research setting.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-3-Isopropylpiperazine-2,5-dione | (S)-3-Isopropylpiperazine-2,5-dione |
| Molecular Formula | C₇H₁₂N₂O₂ | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol [3] | 156.18 g/mol [4] |
| Melting Point | 258-262 °C | 256-262 °C[4] |
| Optical Activity | [α]20/D -31.5° (c=1 in H₂O) | [α]20/D +29±2° (c=1% in H₂O)[4] |
| Appearance | White to off-white powder | Not specified |
Synthesis and Stereochemistry
The synthesis of enantiomerically pure forms of this compound is crucial for the evaluation of their individual biological activities. Stereospecific synthesis methods are employed to produce either the (R) or (S) enantiomer selectively. A general synthetic approach is outlined below.
General Synthetic Workflow
The synthesis of chiral piperazine-2,5-diones often involves the cyclization of dipeptide precursors. For this compound, this would typically involve a dipeptide containing valine (which provides the isopropyl group) and glycine. The chirality of the resulting piperazinedione is determined by the stereochemistry of the starting amino acid.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-异丙基-2,5-哌嗪二酮 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis: 3-Isopropylpiperazine-2,5-dione vs. The Field
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric amino acid synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereoselectivity, yield, and overall efficiency. This guide provides an objective comparison of the performance of 3-isopropylpiperazine-2,5-dione, the core of the Schöllkopf auxiliary, against other prominent alternatives such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. The information presented is supported by experimental data to facilitate an informed selection for your synthetic strategy.
Introduction to Chiral Auxiliaries in Amino Acid Synthesis
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. Chiral auxiliaries offer a robust and reliable strategy to control stereochemistry during the formation of new stereocenters. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.
This guide focuses on the diastereoselective alkylation of a glycine enolate equivalent, a common and versatile method for preparing a wide range of natural and unnatural α-amino acids. We will compare the efficacy of four widely used chiral auxiliaries in this context.
Performance Comparison in Asymmetric Alkylation
The following tables summarize the performance of the Schöllkopf auxiliary (derived from this compound), Evans' auxiliary, Myers' auxiliary, and Oppolzer's sultam in the asymmetric alkylation of a glycine enolate equivalent with various electrophiles. The data highlights key metrics such as chemical yield and diastereoselectivity.
Table 1: Asymmetric Synthesis of Phenylalanine Derivatives
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| Schöllkopf | Benzyl bromide | ~70-85 | >95 | [1] |
| Evans' | Benzyl bromide | ~92 | >99 | |
| Myers' | Benzyl bromide | ~90 | >98 | |
| Oppolzer's | Benzyl bromide | High | >98 | [2] |
Table 2: Asymmetric Synthesis of Alanine and Other Aliphatic Amino Acids
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| Schöllkopf | Methyl iodide | High | >95 | [3] |
| Evans' | Methyl iodide | ~53 | >95 | |
| Myers' | Methyl iodide | ~88 | >98 | |
| Oppolzer's | Methyl iodide | High | >98 |
Table 3: Asymmetric Synthesis of Other Amino Acid Derivatives
| Chiral Auxiliary | Target Amino Acid Derivative | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| Schöllkopf | p-Phosphonomethyl-L-phenylalanine | (p-CH₂PO(OMe)₂)C₆H₄CH₂Br | Incomplete reaction reported | - | [2] |
| Oppolzer's | p-Phosphonomethyl-L-phenylalanine | (p-CH₂PO(OMe)₂)C₆H₄CH₂Br | Good | High | [2] |
| Schöllkopf | (R)-[α-²H]-Phenylalanine | C₆H₅CH₂Br (after deuteration) | Good | High | |
| Evans' | 2-Methyl-4-pentenoic acid (Alanine derivative) | Allyl iodide | ~70 | 98:2 (d.r.) |
Methodologies and Mechanisms
A defining feature of any chiral auxiliary is the reliability and practicality of the entire synthetic sequence, from attachment and diastereoselective reaction to the final cleavage. Below are detailed overviews of the experimental workflows and the underlying principles of stereochemical control for each auxiliary.
This compound (Schöllkopf Auxiliary)
The Schöllkopf method utilizes a bis-lactim ether derived from the cyclization of a chiral amino acid (commonly valine, leading to the 3-isopropyl substituent) and glycine.[1][3] This rigid heterocyclic system serves as a chiral glycine template.
Experimental Workflow:
Caption: General workflow for asymmetric amino acid synthesis using the Schöllkopf auxiliary.
Stereocontrol: Deprotonation of the bis-lactim ether generates a planar enolate. The bulky isopropyl group from the valine residue effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.[1]
Experimental Protocol (General):
-
Formation of the Bis-lactim Ether: The this compound is treated with an O-alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt).[1]
-
Deprotonation and Alkylation: The bis-lactim ether is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added to generate the lithium enolate. The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature.
-
Cleavage: The alkylated product is subjected to mild acidic hydrolysis (e.g., dilute HCl) to yield the desired α-amino acid ester and the recoverable chiral auxiliary (as the corresponding amino acid ester).[3]
Evans' Auxiliaries (Oxazolidinones)
Popularized by David A. Evans, oxazolidinone auxiliaries are derived from readily available amino alcohols. They are widely used for a variety of asymmetric transformations, including the alkylation of glycine enolates.
Experimental Workflow:
Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.
Stereocontrol: Upon deprotonation, the lithium or sodium cation chelates with the two carbonyl oxygens of the N-acyl oxazolidinone, forming a rigid, planar enolate. The substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, directing the electrophile to the opposite face.
Experimental Protocol (General):
-
Acylation: The chiral oxazolidinone is acylated with a protected glycine derivative to form the N-glycinyl oxazolidinone.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is added to form the enolate. The electrophile is then introduced.
-
Cleavage: A variety of cleavage methods can be employed depending on the desired product. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid, while reduction with lithium borohydride affords the corresponding alcohol.
Myers' Auxiliaries (Pseudoephedrine Amides)
Developed by Andrew G. Myers, this method utilizes pseudoephedrine as a chiral auxiliary. It is particularly effective for the asymmetric alkylation of glycine amides.
Stereocontrol: Similar to Evans' auxiliaries, the lithium enolate of the pseudoephedrine glycinamide is believed to form a rigid chelated structure. The stereochemical outcome is directed by the substituents on the pseudoephedrine backbone.
Experimental Protocol (General):
-
Amide Formation: Pseudoephedrine is reacted with a protected glycine derivative to form the corresponding amide.
-
Enolate Formation and Alkylation: The pseudoephedrine glycinamide is treated with a strong base, typically LDA in the presence of lithium chloride, at low temperature to form the enolate, which is then reacted with an electrophile.
-
Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Oppolzer's Sultams
Wolfgang Oppolzer developed the use of camphor-derived sultams as chiral auxiliaries. These are particularly effective in a range of asymmetric transformations, including the synthesis of α-amino acids.
Stereocontrol: The stereoselectivity arises from the rigid camphor skeleton, which effectively blocks one face of the enolate derived from the N-acylsultam. Chelation of the metal cation to the carbonyl oxygen and a sulfonyl oxygen creates a well-defined conformation that directs the approach of the electrophile.
Experimental Protocol (General):
-
Acylation: The camphorsultam is acylated with a protected glycine derivative.
-
Enolate Formation and Alkylation: The N-acylsultam is deprotonated with a strong base (e.g., n-BuLi or NaHMDS) at low temperature, and the resulting enolate is quenched with an electrophile.
-
Cleavage: The auxiliary is typically removed by hydrolysis (e.g., with LiOH) or other methods to afford the desired amino acid derivative.[4]
Discussion and Comparison
| Feature | Schöllkopf Auxiliary | Evans' Auxiliary | Myers' Auxiliary | Oppolzer's Sultam |
| Stereoselectivity | Generally very high (>95% d.e.)[1] | Excellent, often >99% d.e. | Excellent, often >98% d.e. | Excellent, often >98% d.e.[2] |
| Yields | Good to high | Good to high | Good to high | Good to high |
| Scope of Electrophiles | Wide range of alkyl, acyl, and other electrophiles[1] | Wide range of electrophiles | Particularly effective for alkyl halides | Wide range of electrophiles |
| Cleavage Conditions | Mild acidic hydrolysis[3] | Various (hydrolysis, reduction, etc.), can be harsh | Acidic or basic hydrolysis | Typically hydrolytic |
| Auxiliary Recovery | Recovered as valine methyl ester | Good recovery | Good recovery | Good recovery |
| Advantages | Robust and versatile method, high diastereoselectivity. | Highly predictable stereochemical outcome, extensive literature. | High diastereoselectivity, readily available auxiliary. | Crystalline products, high diastereoselectivity.[5] |
| Disadvantages | Preparation of the bis-lactim ether can be multi-step. In some cases, incomplete reactions have been reported.[2] | Can be expensive, cleavage sometimes requires harsh conditions. | Pseudoephedrine is a regulated substance. |
Conclusion
The choice of a chiral auxiliary for asymmetric amino acid synthesis is a multifaceted decision that depends on the specific target molecule, desired scale, and available resources.
The Schöllkopf auxiliary , based on this compound, stands as a robust and highly effective method, consistently delivering high diastereoselectivity for a broad range of electrophiles under mild cleavage conditions.[1][3]
Evans' auxiliaries are arguably the most widely studied and offer highly predictable and excellent stereocontrol. The wealth of literature available makes them a reliable choice for many applications.
Myers' auxiliaries provide an excellent alternative, often with comparable or even superior diastereoselectivity, although the use of pseudoephedrine may be subject to regulatory constraints.
Oppolzer's sultams are known for producing highly crystalline products, which can simplify purification, and they consistently provide excellent levels of stereocontrol.[5]
Ultimately, the optimal choice will depend on a careful evaluation of the factors outlined in this guide. For many applications, the Schöllkopf auxiliary presents a compelling balance of high stereoselectivity, broad scope, and mild cleavage conditions, making it a valuable tool in the synthesis of non-proteinogenic amino acids.
References
Comparing biological activity of piperazine-2,5-diones and their linear counterparts
For researchers, scientists, and drug development professionals, understanding the structural nuances that dictate the biological activity of peptide-based compounds is paramount. This guide provides a comprehensive comparison of the biological activities of piperazine-2,5-diones, the smallest cyclic dipeptides, and their corresponding linear dipeptide counterparts. By examining key experimental data and methodologies, this document aims to illuminate the therapeutic potential and structure-activity relationships of these two classes of molecules.
The cyclization of linear peptides into structures like piperazine-2,5-diones is a common strategy in medicinal chemistry to enhance therapeutic properties. This conformational constraint can lead to increased receptor binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. However, this is not a universal rule, and in some instances, linear analogs exhibit superior or comparable biological activity.[1] This guide will delve into specific examples across various therapeutic areas to provide a data-driven comparison.
Comparative Analysis of Biological Activity
The biological activities of piperazine-2,5-diones and their linear analogs have been evaluated in numerous studies, particularly for their antimicrobial, anticancer, and enzyme-inhibiting properties. The following sections present a quantitative comparison of their performance in these key areas.
Antimicrobial Activity
Both cyclic and linear dipeptides have demonstrated significant potential as antimicrobial agents. The structural rigidity of piperazine-2,5-diones can influence their interaction with microbial membranes and intracellular targets.
Table 1: Comparative Antibacterial Activity (MIC, µM)
| Compound Type | Organism | [DipR]5 (Cyclic) | (DipR)4R (Linear) | Reference |
| Cyclic Peptide | S. pneumoniae | 0.39 | 0.39 | [2] |
| Linear Peptide | S. pneumoniae | 0.39 | 0.39 | [2] |
| Cyclic Peptide | E. faecalis | 0.78 | 3.1 | [2] |
| Linear Peptide | E. faecalis | 0.78 | 3.1 | [2] |
| Cyclic Peptide | MRSA | 3.1 | 1.6 | [2] |
| Linear Peptide | MRSA | 3.1 | 1.6 | [2] |
| Cyclic Peptide | K. pneumoniae | 25 | 6.3 | [2] |
| Linear Peptide | K. pneumoniae | 25 | 6.3 | [2] |
| Cyclic Peptide | P. aeruginosa | 25 | 12.5 | [2] |
| Linear Peptide | P. aeruginosa | 25 | 12.5 | [2] |
| Cyclic Peptide | E. coli | 12.5 | 6.3 | [2] |
| Linear Peptide | E. coli | 12.5 | 6.3 | [2] |
Table 2: Comparative Antifungal Activity (MIC, µM)
| Compound Type | Organism | [DipR]5 (Cyclic) | ((DipR)4(WR)) (Linear) | Reference |
| Cyclic Peptide | A. fumigatus | 1.6 | 1.6 | [2] |
| Linear Peptide | A. fumigatus | 1.6 | 1.6 | [2] |
| Cyclic Peptide | C. parapsilosis | 6.6 | 6.6 | [2] |
| Linear Peptide | C. parapsilosis | 6.6 | 6.6 | [2] |
| Cyclic Peptide | C. albicans | 13.1 | 6.6 | [2] |
| Linear Peptide | C. albicans | 13.1 | 6.6 | [2] |
In the case of the peptides studied, the linear analog, (DipR)4R, demonstrated greater potency against several bacterial strains, including MRSA, K. pneumoniae, and E. coli, when compared to its cyclic counterpart, [DipR]5.[2] Conversely, [DipR]5 was more effective against E. faecium and E. faecalis.[2] For antifungal activity, the linear peptide ((DipR)4(WR)) showed notably better activity against C. albicans than the cyclic [DipR]5.[2]
Antimalarial Activity
Research into antimalarial agents has also explored both linear and cyclic dipeptides, revealing potent activity in both classes.
Table 3: Comparative Antimalarial Activity against P. berghei
| Compound Type | IC50 (µM) Range | Reference |
| Linear Dipeptides | 2.78 - 7.07 | [3] |
| Diketopiperazines (Cyclic) | 2.26 - 4.26 | [3] |
In this study, diketopiperazines (piperazine-2,5-diones) exhibited a slightly more potent range of activity against Plasmodium berghei schizonts compared to their linear dipeptide counterparts.[3]
Anticancer Activity
Piperazine-2,5-diones have been a focus of anticancer drug discovery, with several derivatives showing significant cytotoxic effects against various cancer cell lines.
Table 4: Anticancer Activity of a Tryptamine-Piperazine-2,5-dione Conjugate
| Compound | Cell Line | IC50 (µM) | Reference |
| Tryptamine-piperazine-2,5-dione conjugate (6h) | AsPC-1 (Pancreatic Cancer) | 6 ± 0.85 | [4] |
| Tryptamine-piperazine-2,5-dione conjugate (6h) | SW1990 (Pancreatic Cancer) | 6 ± 0.85 | [4] |
While direct comparative data with the linear counterpart of this specific conjugate was not provided in the reviewed literature, the potent activity of the cyclic form highlights its potential as a scaffold for anticancer agents.[4] Studies on other piperazinedione derivatives, such as 2,6-diketopiperazines, have also demonstrated significant antiproliferative and apoptotic effects on triple-negative breast cancer cells, with IC50 values as low as 4.6 µM.[5]
Key Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of piperazine-2,5-diones and their linear counterparts.
Synthesis of Piperazine-2,5-diones
A common method for the synthesis of piperazine-2,5-diones involves the intramolecular cyclization of a linear dipeptide precursor.
-
Dipeptide Formation: Couple two Boc-protected amino acids using a standard coupling agent like dicyclohexylcarbodiimide (DCC) in a suitable solvent such as a mixture of acetonitrile and dimethylformamide (DMF).[6]
-
Boc Deprotection: Remove the Boc protecting group from the dipeptide using an acidic solution, such as trifluoroacetic acid (TFA).[7]
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide by refluxing in a solvent mixture like 2-butanol containing acetic acid and N-methyl morpholine.[6] Alternatively, aqueous ammonium hydroxide can be used.[7]
-
Purification: Purify the resulting piperazine-2,5-dione using silica column chromatography.[6]
Antimicrobial Susceptibility Testing (Micro-broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.[5]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Conceptual overview of the relationship between linear dipeptides and piperazine-2,5-diones.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer compound.
Conclusion
The comparison between piperazine-2,5-diones and their linear counterparts reveals a complex structure-activity relationship where cyclization does not universally guarantee enhanced biological activity. While cyclic dipeptides often exhibit greater metabolic stability and can have higher binding affinities, the flexibility of linear dipeptides may be advantageous for interacting with certain biological targets, as evidenced by their potent antimicrobial activity against specific strains.
For researchers in drug development, these findings underscore the importance of synthesizing and evaluating both linear and cyclic analogs in the early stages of discovery. The choice between a cyclic or linear scaffold should be guided by empirical data for the specific therapeutic target and desired pharmacological properties. The piperazine-2,5-dione framework remains a highly valuable and privileged scaffold, particularly in the development of anticancer and antimalarial agents, but the potential of their linear precursors should not be overlooked.
References
- 1. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Isopropylpiperazine-2,5-dione as an HIV-1 Integrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Isopropylpiperazine-2,5-dione's potential as an HIV-1 integrase inhibitor against established antiretroviral agents. Due to limited direct experimental data on this compound's specific activity against HIV-1 integrase, this document focuses on the broader class of diketopiperazines and compares their potential with FDA-approved integrase strand transfer inhibitors (INSTIs).
Executive Summary
While the diketopiperazine scaffold is of interest in medicinal chemistry, there is a notable lack of published data quantifying the direct inhibitory effect of this compound on HIV-1 integrase. In contrast, the approved integrase inhibitors, which are not diketopiperazines, demonstrate potent efficacy with IC50 values in the low nanomolar range. Research into diketopiperazine derivatives has shown anti-HIV activity, though often through mechanisms other than integrase inhibition, such as targeting the CCR5 co-receptor. This guide serves to contextualize the current landscape of HIV-1 integrase inhibition and highlight the data gap for this compound.
Comparative Efficacy of Approved HIV-1 Integrase Inhibitors
To establish a benchmark for the efficacy required of an HIV-1 integrase inhibitor, the following table summarizes the in vitro inhibitory concentrations (IC50) of several FDA-approved drugs.
| Compound | Class | Target | In Vitro IC50 (Strand Transfer) | Cell-Based EC50 |
| Raltegravir | INSTI | HIV-1 Integrase | 2–7 nM[1] | 31 nM[2] |
| Elvitegravir | INSTI | HIV-1 Integrase | 7.5 nM[3] | 0.7 nM[] |
| Dolutegravir | INSTI | HIV-1 Integrase | 2.7 nM[] | 0.51 nM[] |
| Bictegravir | INSTI | HIV-1 Integrase | 7.5 nM[3] | 1.5–2.4 nM[3] |
| This compound | Diketopiperazine | HIV-1 Integrase (putative) | Data not available | Data not available |
Note: IC50 (50% inhibitory concentration) in biochemical assays and EC50 (50% effective concentration) in cell-based assays can vary based on experimental conditions.
Potential of Diketopiperazines as HIV-1 Inhibitors
Diketopiperazines are a class of cyclic peptides that have been investigated for various therapeutic properties. Some studies have explored their potential as anti-HIV agents. For instance, certain spirodiketopiperazine derivatives have been identified as potent inhibitors of R5 HIV-1 infection by acting as antagonists of the CCR5 co-receptor, which is involved in viral entry. While a 2003 research paper suggested that (R)-3-Isopropyl-2,5-piperazinedione might act as an inhibitor for HIV-1 integrase, further research to determine its efficacy is needed.[5] The broader class of diketo acids has been extensively studied as HIV-1 integrase inhibitors, leading to the development of approved drugs.[2] This suggests that the diketo functionality could be a starting point for designing integrase inhibitors.
Experimental Protocols
A standard method to evaluate the efficacy of a potential HIV-1 integrase inhibitor is the in vitro strand transfer assay. This assay measures the ability of the compound to block the integration of a viral DNA substrate into a target DNA substrate, a critical step in the HIV replication cycle.
In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (containing a divalent cation, typically Mg2+ or Mn2+)
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Raltegravir)
-
Detection System (e.g., fluorescence or radioactivity-based)
Procedure:
-
Pre-incubation: Recombinant HIV-1 integrase is incubated with the donor DNA in the assay buffer to form the pre-integration complex.
-
Inhibitor Addition: The test compound is added at various concentrations to the pre-integration complex and incubated to allow for binding to the enzyme.
-
Strand Transfer Reaction: The target DNA is added to the mixture to initiate the strand transfer reaction.
-
Detection: The reaction is stopped, and the amount of integrated product is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition
The primary mechanism of action for approved HIV-1 integrase inhibitors is the inhibition of the strand transfer step. This process is crucial for the stable insertion of the viral genome into the host cell's DNA. The following diagram illustrates this pathway and the point of inhibition.
Caption: HIV-1 Integrase Inhibition Pathway.
Conclusion
Based on the currently available scientific literature, this compound has not been established as an effective HIV-1 integrase inhibitor. While the broader class of diketopiperazines has shown some anti-HIV activity, the mechanism is not consistently through integrase inhibition. For researchers and drug developers, the established integrase strand transfer inhibitors such as Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir serve as the gold standard for efficacy, with potent low-nanomolar inhibitory activity. Future research on this compound should focus on generating robust in vitro and cell-based data to ascertain its specific mechanism of action and inhibitory potency against HIV-1 integrase before it can be considered a viable candidate for further development.
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Piperazinedione-Based Drug Candidates: In Vitro Efficacy vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from laboratory discovery to clinical application is a rigorous process involving extensive preclinical evaluation. Piperazinedione-based compounds have emerged as a promising class of therapeutic agents, with notable candidates demonstrating significant potential in oncology. This guide provides a comparative analysis of the in vitro and in vivo studies of a prominent piperazinedione-based drug candidate, Plinabulin (formerly NPI-2358), to offer researchers a comprehensive understanding of its preclinical profile.
Introduction to Piperazinedione-Based Drug Candidates
Piperazinediones, also known as diketopiperazines, are cyclic dipeptides that serve as scaffolds for a variety of biologically active molecules.[1] Their rigid structure and potential for diverse chemical modifications have made them attractive starting points for the development of novel therapeutics. Plinabulin, a synthetic analog of the natural product Phenylahistin, is a well-studied example that has advanced to late-stage clinical trials.[2] It functions as a tubulin-depolymerizing agent, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[3][4]
In Vitro vs. In Vivo Studies: A Necessary Dichotomy
Preclinical drug development relies heavily on a combination of in vitro and in vivo studies. In vitro assays, conducted in a controlled laboratory setting outside of a living organism, are essential for initial screening, determining mechanism of action, and assessing potency at a cellular level.[5] They offer high throughput and cost-effectiveness. However, they lack the complexity of a whole biological system.
In vivo studies, conducted in living organisms such as mice, are crucial for evaluating a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety profile in a more physiologically relevant context.[6] These studies are indispensable for predicting clinical outcomes but are more time-consuming and expensive. A direct comparison of data from both study types is critical for making informed decisions about advancing a drug candidate.
Quantitative Data Comparison: Plinabulin
The following tables summarize the quantitative data from in vitro and in vivo studies of Plinabulin, showcasing its activity across various cancer models.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | 9.8 | [7] |
| LoVo | Colorectal Cancer | 7 - 33 | [8] |
| HCT-15 | Colorectal Cancer | 7 - 33 | [8] |
| HCT116 | Colorectal Cancer | 7 - 33 | [8] |
| MM.1S | Multiple Myeloma | <10 | [8] |
| A172 | Glioblastoma | 22.20 | [9] |
| T98G | Glioblastoma | 20.55 | [9] |
| MDA-MB-231 | Breast Cancer | - | - |
| A549 | Non-Small Cell Lung Cancer | - | - |
Table 1: In Vitro Cytotoxicity of Plinabulin in Various Human Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| LoVo | Colorectal Cancer | - | 21-43% (single agent) | [8] |
| HCT-15 | Colorectal Cancer | - | 21-43% (single agent) | [8] |
| MDA-MB-231 | Breast Cancer | - | 21-43% (single agent) | [8] |
| MM.1S | Multiple Myeloma | 7.5 mg/kg, intraperitoneally, twice a week for 3 weeks | Significant inhibition and prolonged survival | [6][10] |
| A549 | Non-Small Cell Lung Cancer | - | Moderately active (single agent) | [8] |
Table 2: In Vivo Antitumor Efficacy of Plinabulin in Xenograft Models. TGI indicates the percentage reduction in tumor growth compared to a control group.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1,000 cells per well and allowed to adhere overnight.[11]
-
Drug Treatment: Cells are treated with various concentrations of Plinabulin (typically in a logarithmic series from 1 nM to 16.4 µM) or a vehicle control (e.g., 0.2% DMSO) in a serum-free medium for 72 hours.[11]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells. All animal studies are conducted in accordance with institutional animal care and use committee guidelines.[6][10]
-
Tumor Cell Implantation: Human cancer cells (e.g., MM.1S, 5.0 × 10^6 cells) are suspended in a serum-free medium and injected subcutaneously into the flank of the mice.[6][10]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a measurable size (e.g., ~350-400 mm³).[6][10] Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Mice are randomized into treatment and control groups. Plinabulin is administered via a specified route (e.g., intraperitoneally) at a defined dose and schedule (e.g., 7.5 mg/kg, twice a week for 3 weeks).[6][10] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal survival and body weight are also monitored as indicators of toxicity.[6][10]
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed antitumor effects.
Signaling Pathways and Mechanisms of Action
Plinabulin's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules.[4] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis. Beyond its direct cytotoxic effects, Plinabulin also modulates several key signaling pathways.
One of the critical pathways affected by Plinabulin is the JNK (c-Jun N-terminal kinase) signaling cascade.[6][12] Disruption of the microtubule network can lead to the activation of JNK, a stress-activated protein kinase, which in turn can trigger apoptotic cell death.
Furthermore, Plinabulin has been shown to impact KRAS signaling.[11] By disrupting endosomal recycling, a process dependent on microtubule integrity, Plinabulin can lead to the accumulation of KRAS in early endosomes, thereby attenuating its downstream signaling.[11] This is particularly relevant for cancers driven by KRAS mutations.
Plinabulin also exhibits immune-modulating properties. It can induce the maturation of dendritic cells, which are key antigen-presenting cells, leading to an enhanced anti-tumor immune response.[13][14]
Caption: Plinabulin's multifaceted mechanism of action.
Caption: A typical preclinical evaluation workflow.
Conclusion
The case of Plinabulin illustrates the critical interplay between in vitro and in vivo studies in the evaluation of piperazinedione-based drug candidates. While in vitro assays demonstrate potent cytotoxicity at the nanomolar range across a variety of cancer cell lines, in vivo studies provide a more nuanced picture of efficacy, which can be influenced by factors such as drug delivery, metabolism, and the tumor microenvironment. The data presented herein underscore the importance of a multi-faceted preclinical evaluation to build a robust profile for promising therapeutic agents. This comprehensive approach, combining quantitative cellular and animal data with a deep understanding of the underlying mechanism of action, is essential for the successful translation of novel drug candidates from the bench to the bedside.
References
- 1. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NPI-2358 is a tubulin-depolymerizing agent: in-vitro evidence for activity as a tumor vascular-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plinabulin - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. A novel vascular disrupting agent plinabulin triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Plinabulin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Confirming the Synthesis of Substituted Piperazine-2,5-diones: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis of novel substituted piperazine-2,5-diones requires rigorous analytical confirmation. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to verify the successful synthesis and structural elucidation of these valuable heterocyclic scaffolds.
The piperazine-2,5-dione core is a prevalent motif in numerous biologically active compounds, making its synthesis and derivatization a significant area of interest in medicinal chemistry. Spectroscopic analysis is indispensable in confirming the identity and purity of newly synthesized analogues. This guide details the experimental protocols for the most common analytical methods and presents comparative data for a selection of substituted piperazine-2,5-diones, offering a practical resource for researchers in the field.
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques used in the characterization of substituted piperazine-2,5-diones are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of synthesized compounds.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified piperazine-2,5-dione derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid signal overlap with the analyte.
-
Instrument Setup: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for these compounds, which typically forms protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the amide C=O and N-H stretching frequencies.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a selection of substituted piperazine-2,5-diones, providing a reference for comparison with experimentally obtained data.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | Piperazine Ring Protons | Substituent Protons | Reference |
| cyclo(Gly-Gly) | DMSO-d₆ | 3.75 (s, 4H, CH₂) | 8.17 (s, 2H, NH) | |
| cyclo(Ala-Ala) | DMSO-d₆ | 3.85-3.95 (m, 2H, CH) | 1.25 (d, 6H, CH₃), 8.10 (s, 2H, NH) | |
| cyclo(Phe-Phe) | DMSO-d₆ | 4.10-4.20 (m, 2H, CH) | 2.80-3.10 (m, 4H, CH₂), 7.10-7.30 (m, 10H, Ar-H), 8.25 (s, 2H, NH) | |
| cyclo(Pro-Phe) | CDCl₃ | 1.60-2.20 (m, 4H, Pro-CH₂), 3.40-3.60 (m, 2H, Pro-CH₂), 4.10-4.20 (m, 2H, CH) | 3.10-3.30 (m, 2H, Phe-CH₂), 7.20-7.40 (m, 5H, Ar-H), 6.05 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | Piperazine Ring Carbons | Substituent Carbons | Reference |
| cyclo(Gly-Gly) | DMSO-d₆ | 44.5 (CH₂), 167.0 (C=O) | - | |
| cyclo(Ala-Ala) | DMSO-d₆ | 49.5 (CH), 168.5 (C=O) | 17.0 (CH₃) | |
| cyclo(Phe-Phe) | DMSO-d₆ | 56.0 (CH), 167.5 (C=O) | 37.5 (CH₂), 126.5, 128.0, 129.5, 137.0 (Ar-C) | |
| cyclo(Pro-Phe) | CDCl₃ | 22.5, 28.5 (Pro-CH₂), 45.0 (Pro-CH₂), 56.5 (CH), 60.0 (Pro-CH), 165.0, 169.0 (C=O) | 38.0 (Phe-CH₂), 127.0, 128.5, 129.0, 136.0 (Ar-C) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M+H]⁺ | Key Fragment Ions | Reference |
| cyclo(Gly-Gly) | ESI+ | 115.05 | 72 (loss of HNCO) | |
| cyclo(Ala-Ala) | ESI+ | 143.08 | 86 (loss of CH₃CH=NH + CO) | |
| cyclo(Phe-Phe) | ESI+ | 295.14 | 204 (loss of phenylmethylene), 120 (benzyl ion) | |
| cyclo(Pro-Phe) | ESI+ | 245.13 | 120 (benzyl ion), 91 (tropylium ion), 70 (proline iminium ion) |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) | C-N Stretch | Reference |
| cyclo(Gly-Gly) | ~3300 | ~1660 | ~1540 | ~1330 | |
| cyclo(Ala-Ala) | ~3280 | ~1655 | ~1545 | ~1340 | |
| cyclo(Phe-Phe) | ~3290 | ~1650 | ~1535 | ~1350 | |
| cyclo(Pro-Phe) | ~3310 | ~1665, ~1630 | ~1520 | ~1345 |
Workflow for Synthesis and Spectroscopic Confirmation
The following diagram illustrates the general workflow from the synthesis of substituted piperazine-2,5-diones to their structural confirmation using the spectroscopic techniques discussed.
Caption: Workflow for the synthesis and spectroscopic confirmation of substituted piperazine-2,5-diones.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive approach to confirming the successful synthesis of substituted piperazine-2,5-diones. By systematically applying the experimental protocols and comparing the acquired data with the reference values provided in this guide, researchers can confidently verify the chemical identity and structural integrity of their target molecules. This analytical workflow is crucial for advancing the development of novel piperazine-2,5-dione-based compounds for various applications in drug discovery and materials science.
A Comparative Guide to Cross-Referencing HPLC and NMR Data for Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical prerequisite for ensuring quality, safety, and efficacy in any chemical or pharmaceutical application.[1] While numerous analytical techniques exist, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely utilized methods for purity validation.[2]
This guide provides an objective comparison of HPLC and quantitative NMR (qNMR), detailing their orthogonal yet synergistic relationship in achieving a comprehensive and reliable purity assessment. The use of two independent, or "orthogonal," methods significantly increases confidence in the final purity value by mitigating the inherent limitations of any single technique.[2][3]
Principles of Purity Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique renowned for its high resolution and sensitivity in separating components within a mixture.[4] The fundamental principle involves the differential partitioning of analytes between a stationary phase (a column) and a liquid mobile phase.[5] Purity is most commonly calculated using an area normalization method, where the area of the primary peak is expressed as a percentage of the total area of all detected peaks in the chromatogram.[1] This makes HPLC exceptionally effective at detecting and quantifying trace impurities, often at levels that other techniques cannot.[1][6]
Quantitative Nuclear Magnetic Resonance (qNMR) operates on a fundamentally different principle. It is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei (typically protons) giving rise to that signal.[5] By comparing the integrated signal area of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a reference standard for the compound itself.[5] This makes qNMR a powerful tool for providing a direct and absolute measure of purity.[4]
Experimental Protocols
Reproducibility and accuracy are contingent on well-defined methodologies. The following sections provide detailed protocols for both HPLC and qNMR analysis.
HPLC Protocol for Purity Assessment
This protocol outlines a general reversed-phase HPLC method suitable for a wide range of organic molecules.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of HPLC-grade acetonitrile and water is commonly used. A typical gradient might start at a lower concentration of acetonitrile and increase over 20-30 minutes to elute all components.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 254 nm, or a wavelength where the analyte exhibits strong absorbance.[4] A PDA detector can monitor a range of wavelengths simultaneously.
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to a concentration of approximately 1 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This calculation assumes that all components have a similar response factor at the detection wavelength.[5] For more accurate quantification, Relative Response Factors (RRFs) for known impurities should be determined.[8]
-
Quantitative ¹H NMR (qNMR) Protocol for Purity Assessment
This protocol describes the use of an internal standard for absolute purity determination.
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.[4]
-
-
Materials:
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should be stable, non-volatile, not react with the sample, and have at least one proton resonance that is well-resolved from all analyte and impurity signals.[8]
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the sample and the internal standard.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a clean vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is critical for accurate quantification.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the internal standard
-
-
Data Presentation: A Comparative Summary
The selection of an analytical technique often depends on the specific requirements of the analysis. The table below summarizes the key performance characteristics of HPLC and qNMR for purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Signal intensity proportional to the number of nuclei |
| Purity Calculation | Area percent normalization[1] | Absolute quantitation against an internal standard[5] |
| Sensitivity | High (ppm levels), excellent for trace impurities[1][4] | Lower (~0.1% levels), less suitable for trace analysis[4] |
| Specificity | High separation power for isomers and related compounds | High structural specificity; can distinguish subtle structural differences |
| Universality | Requires a chromophore for UV detection | Nearly universal for proton-containing organic molecules[9] |
| Reference Standard | Not required for area percent; required for specific impurity quantitation | Internal standard of known purity required; analyte standard not needed[5] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes[4] | Lower, requires longer relaxation delays for accurate quantitation[4] |
| Sample State | Destructive[4] | Non-destructive, sample can be recovered[4] |
| Information Provided | Retention time, UV spectrum, impurity profile | Chemical structure confirmation, absolute molar purity, identifies solvents[10] |
Mandatory Visualization: The Cross-Referencing Workflow
A synergistic approach leveraging both HPLC and qNMR provides the highest degree of confidence in a compound's purity.[1] The following workflow illustrates the logical process of integrating data from these two orthogonal techniques for a comprehensive assessment.
Interpretation and Synergistic Value
The power of this dual-pronged approach becomes most apparent when the results are cross-referenced.
-
Agreement Between Methods: If the purity values from HPLC (area %) and qNMR (absolute %) are in close agreement, it provides a high level of confidence in the result. This suggests that all significant impurities are UV-active and have response factors similar to the main component.
-
Discrepancy Between Methods: A significant difference between the two purity values is not a failure, but rather a critical piece of analytical information.[5]
-
HPLC Purity > qNMR Purity: This is a common scenario and may indicate the presence of non-UV active impurities (e.g., water, residual solvents, inorganic salts) or impurities with a poor UV response factor.[10][11] The qNMR result is likely a more accurate reflection of the absolute purity of the organic material.
-
qNMR Purity > HPLC Purity: This is less common but can occur if a major impurity has a significantly higher UV response factor than the main compound, leading to an overestimation of its percentage by HPLC area normalization.[8]
-
By combining the sensitive impurity-detecting capabilities of HPLC with the absolute quantitative power of qNMR, a more complete picture emerges.[2] HPLC excels at profiling trace impurities, while qNMR provides an accurate mass-based purity value for the bulk material and can identify non-chromophoric contaminants.[1][4] This synergistic approach ensures that decisions in research and development are based on a robust and comprehensive understanding of the material's quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. lcms.cz [lcms.cz]
- 8. enovatia.com [enovatia.com]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antioxidant Activity of Novel Piperazine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of therapeutic development for a myriad of diseases rooted in oxidative stress, including neurodegenerative disorders and inflammation. Among the heterocyclic compounds showing promise, piperazine-2,5-dione derivatives have emerged as a scaffold of significant interest. This guide provides a comparative analysis of the antioxidant performance of newly synthesized piperazine-2,5-dione derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
Comparative Antioxidant Activity
While direct comparative IC50 values for novel piperazine-2,5-dione derivatives from standardized chemical assays are still emerging in the literature, their efficacy has been demonstrated in cell-based assays. The following tables provide available quantitative data for some piperazine derivatives and the cellular antioxidant effects of a promising piperazine-2,5-dione compound, compared with common standards.
Table 1: In Vitro Antioxidant Activity of Piperazine Derivatives (DPPH & ABTS Assays)
| Compound | DPPH Scavenging IC50 (µmol/L) | ABTS Scavenging IC50 (µmol/L) | Reference Standard |
| Piperazine Derivative 3c | 189.42 | 3.45 | BHT (IC50: 113.17 µmol/L for DPPH, 26.29 µmol/L for ABTS)[1] |
| Piperazine Derivative 3a | 371.97 | 55.87 | BHT (IC50: 113.17 µmol/L for DPPH, 26.29 µmol/L for ABTS)[1] |
| Piperazine Derivative 3f | 420.57 | 41.04 | BHT (IC50: 113.17 µmol/L for DPPH, 26.29 µmol/L for ABTS)[1] |
| Ascorbic Acid | ~28 (µg/mL) | ~48.7 (µg/mL) | N/A[2] |
| Trolox | ~4 (µg/mL) | ~3 (µg/mL) | N/A[3] |
Note: The piperazine derivatives 3a, 3c, and 3f in this table are 1-aryl/aralkyl piperazine derivatives with a xanthine moiety, not strictly piperazine-2,5-diones, but provide the closest available quantitative comparison.[1]
Table 2: Cellular Antioxidant Activity of Piperazine-2,5-dione Derivative 9r
| Treatment Group | Cell Viability (%) | Intracellular ROS Level (Fold Change vs. H₂O₂ group) | Reference |
| Control (Untreated SH-SY5Y cells) | 100% | Not Applicable | [4] |
| H₂O₂ (600 µM) | ~50% | 1.0 | [4] |
| Compound 9r (20 µM) + H₂O₂ | Significantly Increased vs. H₂O₂ group | Significantly Decreased vs. H₂O₂ group | [4] |
Note: A 2022 study identified compound 9r as the most potent among a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives in protecting human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative damage.[4][5]
Mechanism of Action: The IL-6/Nrf2 Signaling Pathway
Recent investigations into the most effective piperazine-2,5-dione derivatives, such as compound 9r, have revealed that their antioxidant properties are not solely based on direct radical scavenging.[4][5] A significant part of their protective effect comes from the activation of endogenous antioxidant defense systems. Compound 9r was found to promote cell survival by activating an IL-6/Nrf2 positive-feedback loop.[4][5]
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1.[6][7] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus.[8][9] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective proteins and antioxidant enzymes (e.g., Heme Oxygenase-1, Glutathione S-transferases).[7][10][11]
Compound 9r enhances this protective mechanism. It promotes the secretion of Interleukin-6 (IL-6), which in turn further activates Nrf2, creating a positive feedback loop that amplifies the cellular antioxidant response and helps to mitigate oxidative damage, reduce ROS production, and inhibit apoptosis.[4][5]
Experimental Protocols
The evaluation of the antioxidant potential of piperazine-2,5-dione derivatives involves a series of in vitro cell-based assays. Below are the detailed methodologies for key experiments.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of the compounds and their ability to protect cells from an oxidative insult.
-
Cell Seeding: Human neuroblastoma SH-SY5Y cells are seeded into 96-well plates at a density of 6,000-8,000 cells/well and cultured for 24 hours.[12]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the piperazine-2,5-dione derivatives. For protective assays, cells are pre-treated with the compounds for a specified duration (e.g., 2 hours) before being exposed to an oxidative agent like H₂O₂ (e.g., 400-600 µM) for another 24 hours.[12][13]
-
MTT Incubation: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization and Measurement: The MTT solution is aspirated, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12][13] The absorbance is then measured with a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay quantifies the level of intracellular ROS, providing a direct measure of a compound's ability to reduce oxidative stress within the cell.
-
Cell Seeding and Treatment: Adherent cells (e.g., SH-SY5Y) are seeded in a multi-well plate to achieve 70-90% confluency.[14] The cells are then treated with the test compounds and/or an oxidative stressor (e.g., H₂O₂) as described in the cell viability protocol.
-
DCFH-DA Staining: After treatment, the medium is removed, and cells are washed. A working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to each well (e.g., 10-25 µM), and the plate is incubated at 37°C for 30-45 minutes, protected from light.[14][15][16][17] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.[14][18]
-
Oxidation and Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][18] After incubation, cells are washed to remove excess probe. The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485-495 nm and 529-535 nm, respectively.[14][16] The intensity is directly proportional to the intracellular ROS levels.
References
- 1. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. arigobio.com [arigobio.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Unveiling the Influence of Substituents on the Piperazine-2,5-dione Ring: A Comparative Guide
For researchers, scientists, and drug development professionals, the piperazine-2,5-dione scaffold represents a privileged structure in medicinal chemistry. Its rigid, chiral framework allows for the strategic placement of substituents to modulate a wide array of biological activities. This guide provides a comparative analysis of the effects of different substituents on the piperazine-2,5-dione ring, supported by experimental data, detailed protocols, and mechanistic insights.
The versatility of the piperazine-2,5-dione core has led to the development of derivatives with potent anticancer, anti-inflammatory, antiviral, and antidepressant properties. The nature, position, and stereochemistry of the substituents profoundly influence the compound's conformation, stability, and interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.
Data Presentation: A Quantitative Comparison
The biological activity of substituted piperazine-2,5-diones is critically dependent on the nature of the appended functional groups. The following tables summarize the quantitative data for various derivatives across different therapeutic areas, providing a clear comparison of their potency.
Anticancer Activity of Substituted Piperazine-2,5-diones
The cytotoxicity of piperazine-2,5-dione derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for quantifying their anticancer potential.
| Compound/Substituent | Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Vindoline Conjugates | ||||
| [4-(trifluoromethyl)benzyl]piperazine at position 17 | MDA-MB-468 (Breast) | - | 1.00 | [1] |
| 1-bis(4-fluorophenyl)methyl piperazine at position 17 | HOP-92 (Lung) | - | 1.35 | [1] |
| Alepterolic Acid Derivatives | ||||
| Arylformyl piperazinyl derivative (3n) | MDA-MB-231 (Breast) | 5.55 ± 0.56 | - | [2] |
| Indolin-2-one Derivatives | ||||
| 5-chloroindolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide (6d) | A549 (Lung) | 3.59 | - | [3] |
| 5-fluoroindolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide (5f) | HCT-116 (Colon) | 3.49 | - | [3] |
| 3,6-Diunsaturated Derivatives | ||||
| Naphthalen-1-ylmethylene and 2-methoxybenzylidene (11) | A549 (Lung) | 1.2 | - | [4] |
| Naphthalen-1-ylmethylene and 2-methoxybenzylidene (11) | HeLa (Cervical) | 0.7 | - | [4] |
| General Piperazine Derivative | ||||
| Compound C505 | K562 (Leukemia) | - | 0.058 | [5] |
| Compound C505 | AGS (Gastric) | - | 0.055 | [5] |
| Compound C505 | HeLa (Cervical) | - | 0.155 | [5] |
Anti-inflammatory Activity of Substituted Piperazine-2,5-diones
Several piperazine-2,5-dione derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and pathways.
| Compound/Substituent | Assay | IC50 (µM) | Activity | Reference |
| Benzhydrylpiperazine derivative (9d) | COX-2 Inhibition | 0.25 ± 0.03 | - | [5] |
| Benzhydrylpiperazine derivative (9d) | 5-LOX Inhibition | 7.87 ± 0.33 | - | [5] |
| Piperazine derivative (PD-1) | TNF-α Inhibition | - | 56.97% inhibition at 10 µM | [6] |
| Piperazine derivative (PD-2) | TNF-α Inhibition | - | 44.73% inhibition at 10 µM | [6] |
| Piperazine derivative (PD-1) | Nitrite Production Inhibition | - | 39.42% inhibition at 10 µM | [6] |
| Piperazine derivative (PD-2) | Nitrite Production Inhibition | - | 33.7% inhibition at 10 µM | [6] |
Antiviral Activity of Substituted Piperazine-2,5-diones
The antiviral potential of piperazine-2,5-diones has been investigated against various viruses, with some derivatives showing promising inhibitory activity.
| Compound/Substituent | Virus | IC50 (µM) | Reference |
| (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione | Influenza H1N1 | 6.8 ± 1.5 | [3] |
| Albonoursin | Influenza H1N1 | 41.5 ± 4.5 | [3] |
| Neoechinulin B | Influenza A/WSN/33 | 27.4 | [3] |
| Eutypellazine E | HIV-1 | 3.2 ± 0.4 | [3] |
| Tryptophan derivative with 2-chlorobenzylideneamino (14) | Tobacco Mosaic Virus (TMV) | 54% inactivation rate at 500 mg/L | [7] |
| Tryptophan derivative with 4-cyanobenzylideneamino (19) | Tobacco Mosaic Virus (TMV) | 53% inactivation rate at 500 mg/L | [7] |
Antidepressant-like Activity of Substituted Piperazine-2,5-diones
Certain piperazine-2,5-dione derivatives have exhibited antidepressant-like effects in preclinical models, suggesting their potential as novel treatments for depression.
| Compound/Substituent | Assay | Activity | Reference |
| Indole analog (2e) | Forced Swim Test (Mouse) | 70.2% decrease in immobility at 10 mg/kg | [8] |
| Indole analog (2q) | Forced Swim Test (Mouse) | 71.2% decrease in immobility at 10 mg/kg | [8] |
| Fluoxetine (Reference) | Forced Swim Test (Mouse) | 67.9% decrease in immobility | [8] |
| Xanthone derivative (HBK-6) | Forced Swim Test (Mouse) | Active at 5 and 10 mg/kg | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Synthesis of 1,4-Disubstituted Piperazine-2,5-diones
This protocol describes a general method for the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives, as exemplified by the synthesis of 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione.[10]
Materials:
-
Appropriate aromatic amine (e.g., 3,5-dimethoxyaniline)
-
Chloroacetyl chloride
-
Appropriate acid chloride (e.g., 4-methoxybenzoyl chloride)
-
Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA))
-
Sodium hydride (NaH)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-substituted chloroacetamide intermediate: To a solution of the aromatic amine in DCM, add triethylamine and cool to 0°C. Add chloroacetyl chloride dropwise and stir at room temperature. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Synthesis of the 1-substituted piperazine-2,5-dione: To a solution of the N-substituted chloroacetamide intermediate in DMF, add sodium hydride portion-wise at 0°C and stir for 1 hour. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
N-acylation of the piperazine-2,5-dione: To a solution of the 1-substituted piperazine-2,5-dione in DMF, add sodium hydride at 0°C and stir for 30 minutes. Add the desired acid chloride and stir at room temperature until the reaction is complete. Work up the reaction as described in step 2 and purify the final product by column chromatography.[10]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Forced Swim Test (FST) for Antidepressant Activity
The FST is a behavioral test used to screen for antidepressant-like activity in rodents.[1][11]
Procedure:
-
Apparatus: A transparent cylindrical container filled with water at a controlled temperature (e.g., 25 ± 1°C).[11]
-
Acclimation: Allow mice to acclimate to the testing room before the experiment.
-
Pre-test Session (Day 1): Place each mouse individually in the water cylinder for a 15-minute period.[11]
-
Test Session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle to the mice. After a specific pre-treatment time (e.g., 30-60 minutes), place the mice back into the water cylinder for a 6-minute session.[11]
-
Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water.[1][11]
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Signaling Pathway: NF-κB Inhibition by Piperazine-2,5-dione Derivatives
Experimental Workflow: From Synthesis to Biological Evaluation
Discussion and Conclusion
The presented data highlights the significant impact of substituents on the biological activity of the piperazine-2,5-dione ring. For instance, in the realm of anticancer agents, the introduction of bulky, lipophilic groups such as substituted benzyl and benzhydryl moieties often leads to enhanced cytotoxicity. The electronic properties of the substituents also play a crucial role, with electron-withdrawing groups sometimes favoring activity.
In the context of anti-inflammatory effects, derivatives targeting enzymes like COX-2 and 5-LOX demonstrate the potential for dual inhibition, a desirable feature for treating complex inflammatory diseases. The modulation of cytokine production, particularly TNF-α, is another key mechanism through which these compounds exert their anti-inflammatory action.
The antiviral and antidepressant activities are also highly dependent on the specific nature of the substituents. For example, indole-containing derivatives have shown promising antidepressant-like effects, likely through modulation of the serotonergic system.
Mechanistically, the inhibition of the NF-κB signaling pathway appears to be a common thread for the anticancer and anti-inflammatory activities of many piperazine-2,5-dione derivatives. By interfering with key components of this pathway, such as the IKK complex or the nuclear translocation of the p65 subunit, these compounds can downregulate the expression of pro-inflammatory and pro-survival genes.
Conformational analysis through techniques like NMR and X-ray crystallography reveals that the piperazine-2,5-dione ring can adopt various conformations, such as boat or planar forms. The preferred conformation is influenced by the steric and electronic nature of the substituents, which in turn dictates the compound's ability to fit into the binding pockets of its biological targets.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Unveiling the Anti-Inflammatory Promise of Piperazine-2,5-Dione Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, piperazine-2,5-diones have emerged as a promising class of compounds with significant therapeutic potential. This guide provides an objective comparison of the anti-inflammatory performance of various piperazine-2,5-dione derivatives against established alternatives, supported by experimental data and detailed methodologies.
Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Their rigid structure and stereochemical diversity make them attractive scaffolds for the design of new therapeutic agents. Several studies have demonstrated the potential of these compounds to modulate key inflammatory pathways, offering a potential new avenue for the treatment of a range of inflammatory conditions.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of piperazine-2,5-dione derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in cellular models. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to mimic an inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that results in the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the production of nitric oxide (NO).
Below is a comparative summary of the inhibitory activity of selected piperazine derivatives against these key inflammatory markers. For context, their performance is compared with that of established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Nitric Oxide Production
| Compound/Drug | Target | Cell Line | Concentration | % Inhibition | IC₅₀ Value | Reference |
| Piperazine Derivatives | ||||||
| PD-1 | Nitrite (NO) | RAW 264.7 | 10 µM | 39.42% | - | [2][3] |
| PD-1 | TNF-α | RAW 264.7 | 10 µM | 56.97% | - | [2][3] |
| PD-2 | Nitrite (NO) | RAW 264.7 | 10 µM | 33.7% | - | [2][3] |
| PD-2 | TNF-α | RAW 264.7 | 10 µM | 44.73% | - | [2][3] |
| Gliovirin (a diketopiperazine) | TNF-α | Macrophages/Monocytes | - | - | 0.21 - 2.1 µM | [4] |
| Alternative Anti-Inflammatory Agents | ||||||
| Indomethacin | Paw Edema | Rat | 5 mg/kg | Significant Inhibition | - | [5] |
| Aspirin | Ear Edema | Mice | 100 mg/kg | Lower than test compounds | - | [6] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Data is compiled from multiple sources and experimental conditions may vary.
Another crucial mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[7][8][9] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: Comparative Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Piperazine Derivatives | ||||
| N-Arylpiperazine Derivative | >100 | 8.2 | >12.1 | [10] |
| Alternative Anti-Inflammatory Agents | ||||
| Celecoxib | 9.4 | 0.08 | 117.5 | [7][11][12] |
| Rofecoxib | - | Potent & Selective | - | [9][13][14][15][16] |
| Etoricoxib | - | Potent & Selective | - | [8][17][18][19][20] |
| Indomethacin | - | - | - | [5] |
Note: The selectivity index indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.
In Vivo Anti-Inflammatory Potential
The anti-inflammatory efficacy of piperazine-2,5-dione compounds is further validated using in vivo animal models. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model to assess the efficacy of potential anti-inflammatory drugs.
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound/Drug | Animal Model | Dose | % Inhibition of Edema | Reference |
| Piperazine Derivatives | ||||
| Methyl Salicylate Piperazine Derivative (M15) | Mice | 100 mg/kg | Equivalent to Indomethacin | [6] |
| Methyl Salicylate Piperazine Derivative (M16) | Mice | 100 mg/kg | Equivalent to Indomethacin | [6] |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Rats | 100 mg/kg | Significant reduction | [5] |
| Alternative Anti-Inflammatory Agents | ||||
| Indomethacin | Rats | 5 mg/kg | Significant Inhibition | [5] |
| Aspirin | Mice | 100 mg/kg | Less effective than test compounds | [6] |
Key Inflammatory Signaling Pathways
The anti-inflammatory activity of piperazine-2,5-dione compounds is attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimers (p50/p65) to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
Caption: NF-κB Signaling Pathway and Potential Inhibition by Piperazine-2,5-dione Compounds.
Cyclooxygenase (COX) Pathway
The COX pathway is central to the synthesis of prostaglandins from arachidonic acid. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs. Inhibition of COX-2 reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Caption: Cyclooxygenase (COX) Pathway and Inhibition by Anti-inflammatory Agents.
Experimental Protocols
To ensure the reproducibility and transparent comparison of anti-inflammatory data, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in this guide.
In Vitro Assay: LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the piperazine-2,5-dione compounds or reference drugs. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of NO, TNF-α, and IL-6 production by the test compounds is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from dose-response curves.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of piperazine-2,5-dione compounds.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=5-6 per group): a control group, a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the piperazine-2,5-dione compounds. The compounds and standard drug are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Validating Anti-inflammatory Potential.
Conclusion
The presented data indicates that piperazine-2,5-dione and its derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Several derivatives have demonstrated significant inhibitory effects on key pro-inflammatory mediators, both in vitro and in vivo, with some compounds exhibiting potency comparable to established drugs. Their mechanism of action appears to involve the modulation of critical inflammatory pathways, including NF-κB and COX-2. Further structure-activity relationship studies and optimization of pharmacokinetic properties could lead to the discovery of potent and safe anti-inflammatory drug candidates from this versatile chemical class. This guide serves as a valuable resource for researchers in the field, providing a comparative overview and detailed methodologies to facilitate further investigation into the therapeutic potential of piperazine-2,5-dione compounds.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Bentham Science [eurekaselect.com]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible tumor necrosis factor-alpha expression by the fungal epipolythiodiketopiperazine gliovirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals [carehospitals.com]
- 9. rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing [medicinenet.com]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Rofecoxib (Vioxx) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 15. Molecular Expressions: The Pharmaceutical Collection - Rofecoxib (Vioxx) [micro.magnet.fsu.edu]
- 16. Rofecoxib - Wikipedia [en.wikipedia.org]
- 17. What is Etoricoxib used for? [synapse.patsnap.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 20. patient.info [patient.info]
Benchmarking the stability of piperazinedione derivatives in enzymatic degradation assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic stability of piperazinedione derivatives, also known as diketopiperazines (DKPs). As a class of cyclic peptides, piperazinediones are recognized for their inherent resistance to enzymatic degradation, a crucial attribute for the development of peptide-based therapeutics. This guide summarizes available data on their stability, outlines detailed experimental protocols for assessing enzymatic degradation, and offers a framework for comparing the stability of different derivatives.
Enhanced Stability of the Piperazinedione Scaffold
Piperazinedione derivatives are cyclic dipeptides formed by the condensation of two amino acids. Their rigid, cyclic structure confers significant resistance to proteolytic degradation compared to their linear peptide counterparts. This intrinsic stability is a key advantage in drug development, as it can lead to improved pharmacokinetic profiles, such as longer half-lives in biological systems.
Comparative Stability of Piperazinedione Derivatives
While piperazinediones as a class are known for their stability, the specific amino acid residues incorporated into the ring can influence their susceptibility to enzymatic degradation. Proline-containing diketopiperazines are particularly noted for their exceptional stability. For instance, cyclo-(L-Pro-L-Phe) has been reported to have a long half-life and marked resistance to enzymatic degradation[1].
The following table summarizes the reported enzymatic stability of various piperazinedione derivatives. It is important to note that direct, quantitative, side-by-side comparative studies in standardized enzymatic assays are limited in the publicly available literature. The stability is therefore presented qualitatively based on available descriptions.
| Piperazinedione Derivative | Constituent Amino Acids | Reported Enzymatic Stability | Reference |
| cyclo-(L-Pro-L-Phe) | L-Proline, L-Phenylalanine | High stability, long half-life | [1] |
| cyclo-(L-Pro-L-Leu) | L-Proline, L-Leucine | Generally high stability (as a proline-containing DKP) | [2] |
| cyclo-(L-Pro-L-Tyr) | L-Proline, L-Tyrosine | Generally high stability (as a proline-containing DKP) | [3][4][5] |
| cyclo-(L-Pro-L-Trp) | L-Proline, L-Tryptophan | Generally high stability (as a proline-containing DKP) | [4] |
Experimental Protocols for Enzymatic Degradation Assays
To quantitatively assess and compare the enzymatic stability of piperazinedione derivatives, standardized in vitro assays are essential. The following are detailed protocols for two commonly used assays: the liver microsomal stability assay and the serum stability assay.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test piperazinedione derivative
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test piperazinedione derivative in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution at 37°C.
-
Add the test compound to the microsomal solution at the final desired concentration (e.g., 1 µM).
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a volume of ice-cold acetonitrile or methanol (typically 2-3 volumes) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Serum Stability Assay
This assay assesses the stability of a compound in the presence of serum or plasma, which contains a variety of proteases and esterases.
Materials:
-
Test piperazinedione derivative
-
Serum or plasma (human, rat, mouse, etc.)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for analytical quantification
-
Microcentrifuge tubes
-
Water bath or incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test piperazinedione derivative in a suitable solvent.
-
Thaw the serum or plasma and keep it on ice.
-
-
Incubation:
-
Pre-warm the serum or plasma to 37°C.
-
Spike the test compound into the serum or plasma at the desired final concentration.
-
Incubate the mixture at 37°C.
-
-
Time Points and Sample Collection:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the mixture.
-
-
Protein Precipitation and Sample Preparation:
-
Immediately add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard to the collected aliquot to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the samples and incubate on ice for at least 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the compound.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the intact parent compound.
-
-
Data Analysis:
-
Determine the peak area of the intact compound at each time point.
-
Calculate the percentage of the intact compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of the compound remaining versus time to determine the degradation profile and calculate the half-life.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro enzymatic degradation assay.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Isopropylpiperazine-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 3-Isopropylpiperazine-2,5-dione, it is imperative to handle this compound as a potentially hazardous substance and follow established protocols for chemical waste disposal. This guide provides a comprehensive, step-by-step procedure to ensure its safe and compliant disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of detailed toxicological data for this compound, a cautious approach is necessary. While some studies on similar piperazine-2,5-dione derivatives suggest low cytotoxicity, the potential for skin, eye, or respiratory irritation cannot be dismissed. Therefore, appropriate PPE should be worn at all times when handling the compound.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
II. Waste Segregation and Container Selection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Designate a Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic solids. Do not mix it with other waste streams such as halogenated solvents, strong acids or bases, or oxidizers.
-
Choose a Suitable Container: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of cracks or leaks.
III. Waste Labeling and Accumulation
Accurate labeling of waste containers is a regulatory requirement and crucial for safe handling and disposal.
-
Labeling: As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[1] The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).[1]
-
The words "Hazardous Waste".[1]
-
An indication of the primary hazard(s) (e.g., "Irritant," "Handle with Caution").
-
The date when the first waste was added.
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[2] The container must be kept closed except when adding waste.
IV. Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]
-
Collection: Once the waste container is full or has been in accumulation for a designated period (often not to exceed one year), arrange for its collection.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1] EHS will coordinate with a certified waste disposal vendor for proper transportation and disposal in accordance with federal, state, and local regulations.[3][4]
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
V. Decontamination and Empty Container Disposal
-
Decontamination: Any laboratory equipment, such as spatulas or glassware, that has come into contact with this compound should be decontaminated. This can typically be done by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinsate should be collected and disposed of as hazardous liquid waste.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with an appropriate solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but it is essential to deface or remove the original label first.[4] Consult your institution's EHS guidelines for specific procedures on empty container disposal.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous & Non-Hazardous Waste|Clean Earth [cleanearthinc.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for Handling 3-Isopropylpiperazine-2,5-dione
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of 3-Isopropylpiperazine-2,5-dione, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause severe skin burns and serious eye damage.[1] Additionally, it may lead to allergic skin reactions or allergy and asthma-like symptoms if inhaled.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[2]
-
Hand Protection: Chemical-resistant gloves must be worn.[2][3] Contaminated gloves should be disposed of properly after use in accordance with laboratory best practices.[2]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, a NIOSH-approved N95 or P1 respirator filter should be used.[3] For situations where a respirator is the sole means of protection, a full-face supplied air respirator is recommended.[2]
-
Body Protection: Impervious clothing or a lab coat should be worn to prevent skin contact.[2]
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for compounds with similar structures.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 2,600 mg/kg |
| LD50 | Rat | Oral | 1,900 mg/kg |
| LC50 | Mouse | Inhalation | 5,400 mg/m³ (2 h) |
| LD50 | Rabbit | Dermal | 4,000 mg/kg |
Data sourced from safety data sheets for piperazine and related compounds.[1][2]
Operational Plan for Handling and Use
A systematic approach is crucial when working with this compound. The following workflow ensures a safe operational procedure from preparation to cleanup.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required personal protective equipment: chemical-resistant gloves, safety goggles, and a lab coat. Ensure a respirator is available if ventilation is inadequate.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
-
Handling:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be placed in a clearly labeled, sealed container for hazardous waste.
-
Unused or waste this compound should be collected in a suitable, closed container for disposal.[2]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Do not let the product enter drains.[2]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[5]
-
Ensure waste containers are tightly capped at all times, except when adding waste.[5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
